Thevetin A
Description
This compound has been reported in Thevetia peruviana with data available.
Properties
IUPAC Name |
(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNLWBRKPZXVGD-QMFRUYISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043293 | |
| Record name | Thevetin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37933-66-7 | |
| Record name | Thevetin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thevetin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thevetin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-D\-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L\-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEVETIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788WS2ZR7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thevetin A: A Technical Guide to its Discovery, Isolation, and Characterization from Thevetia peruviana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin (B85951) A, a potent cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander), has garnered significant scientific interest due to its profound biological activities. This technical guide provides an in-depth overview of the historical discovery, detailed methodologies for its isolation and purification, and a summary of its cytotoxic properties. The primary mechanism of action, involving the inhibition of the Na+/K+-ATPase pump and subsequent induction of apoptosis, is also discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of Thevetin A.
Introduction
Thevetia peruviana, a plant belonging to the Apocynaceae family, is a rich source of various secondary metabolites, most notably cardiac glycosides.[1] These compounds, including this compound, Thevetin B, neriifolin, and peruvoside, are known for their cardiotonic and cytotoxic effects.[1][2] this compound, a trisaccharide derivative of the aglycone cannogenin, has been a subject of research for its potential applications in the treatment of cardiac conditions and, more recently, as an anticancer agent.[3][4] Thevetin is a mixture of two triosides, this compound and Thevetin B.[4]
The primary molecular target of this compound is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[5] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade of events can trigger various cellular responses, including apoptosis, making this compound a promising candidate for cancer therapy research.[1][6]
This guide presents a compilation of technical information regarding the discovery and isolation of this compound, providing detailed experimental protocols and quantitative data to support further research and development.
Discovery and Historical Context
Thevetin was first isolated in 1863 by De Vry from the defatted seeds of Thevetia peruviana.[7] Thevetins are a group of poisonous cardiac glycosides obtained from this West Indian shrub.[8] Early research focused on the cardiotonic properties of these glycosides, with some clinical use in cases of cardiac decompensation.[4] However, the narrow therapeutic index of thevetin mixture limited its widespread clinical application.[5] Subsequent research led to the separation and characterization of the individual components, this compound and Thevetin B.[9] More recent studies have shifted focus towards the cytotoxic and pro-apoptotic activities of these compounds, particularly in the context of cancer research.[1][10]
Isolation and Purification of this compound
The isolation of this compound from Thevetia peruviana seeds is a multi-step process involving seed preparation, defatting, extraction of the glycosides, and chromatographic purification.
Experimental Protocols
3.1.1. Seed Preparation
-
Collection and Drying: Mature seeds are collected from the Thevetia peruviana plant and thoroughly dried in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[11]
-
Kernel Extraction: The hard outer shell of the seeds is carefully cracked to obtain the kernels.[11]
-
Grinding: The kernels are ground into a fine powder using a mechanical grinder or a mortar and pestle to increase the surface area for efficient solvent extraction.[11]
3.1.2. Defatting of Seed Meal The seed kernels are rich in oil, which must be removed to facilitate the extraction of the more polar cardiac glycosides.[11]
-
Soxhlet Extraction: The powdered seed kernel is placed in a thimble and subjected to Soxhlet extraction with n-hexane or petroleum ether for 6-8 hours.[11] This process removes the nonpolar fatty constituents.
-
Drying: The defatted seed meal is air-dried to remove any residual solvent.[11]
3.1.3. Extraction of Cardiac Glycosides
-
Maceration: The defatted seed meal is soaked in an 8:2 (v/v) mixture of methanol (B129727) and 80% ethanol (B145695) at a solvent-to-meal ratio of 10:1 (v/w).[11] The mixture is stirred thoroughly and allowed to macerate for 24 hours at room temperature with occasional stirring.[11] The solvent is then decanted.
-
Second Maceration: Fresh solvent is added to the remaining seed meal at a 5:1 ratio and allowed to soak for another 24 hours.[11]
-
Filtration and Concentration: The solvent extracts from both maceration steps are combined and filtered through Whatman No. 1 filter paper.[11] The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude glycosidic extract.[11]
3.1.4. Chromatographic Purification The crude extract, containing a mixture of cardiac glycosides including this compound and Thevetin B, is purified using chromatographic techniques.[11]
-
Column Chromatography: A silica (B1680970) gel (60-120 mesh) column is packed using a nonpolar solvent like n-hexane.[11] The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.[11] The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.[11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[11]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound. A common mobile phase for this is chloroform:methanol (8:2).[11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, fractions from column chromatography can be further purified using preparative HPLC.[11]
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Quantitative Data
The yield and purity of this compound can vary depending on the specific extraction and purification methods employed, as well as the geographical source and maturity of the plant material.[11]
Table 1: Extraction Parameters and Yields
| Parameter | Value/Range | Reference |
| Extraction Solvent | Methanol:Ethanol (8:2, v/v) | [11] |
| Solvent to Meal Ratio | Initial: 10:1 (v/w), Second: 5:1 (v/w) | [11] |
| 10:1, 15:1, 20:1 (v/w) | [12][13] | |
| Extraction Time | 2 x 24 hours (maceration) | [11] |
| 45 min, 24, 48, 72 hours | [12][13] | |
| Optimal Aqueous Alcohol Conc. | 70% or 80% | [12][13] |
| Crude Glycoside Yield | Not consistently reported | |
| Purified this compound Yield | Not consistently reported |
Table 2: Cytotoxicity of Thevetia peruviana Extracts
Note: The following IC50 values are for plant extracts and not purified this compound.
| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic extract of Cascabela thevetia | A549 (Lung) | 7.884 | [14] |
| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | 12.04 | [14] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane.[14]
Na+/K+-ATPase Inhibition
-
Binding: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.
-
Inhibition: This binding inhibits the pumping of three Na+ ions out of the cell and two K+ ions into the cell.
-
Increased Intracellular Na+: Inhibition of the pump leads to an accumulation of intracellular Na+.
-
Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration alters the gradient for the Na+/Ca2+ exchanger, leading to a decrease in Ca2+ efflux and an increase in intracellular Ca2+.
Induction of Apoptosis
The sustained increase in intracellular Ca2+ can trigger a cascade of events leading to apoptosis (programmed cell death). While the precise downstream signaling pathway for this compound is still under investigation, the general pathway for cardiac glycoside-induced apoptosis involves both intrinsic and extrinsic pathways.[1]
-
Intrinsic Pathway: Elevated intracellular Ca2+ can lead to mitochondrial stress, the release of cytochrome c, and the activation of caspase-9 and subsequently caspase-3, which are key executioners of apoptosis.[1]
-
Extrinsic Pathway: Some studies suggest that cardiac glycosides can sensitize cancer cells to death receptor-mediated apoptosis, for instance, by upregulating the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors.[1][6]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound, a cardiac glycoside from Thevetia peruviana, represents a valuable natural product with significant biological activity. The detailed protocols for its isolation and purification provided in this guide offer a foundation for researchers to obtain this compound for further study. While its cardiotonic effects have been known for some time, its potential as an anticancer agent through the induction of apoptosis warrants continued investigation. The quantitative data, though still needing further consolidation from more studies, provides a starting point for optimizing extraction and for comparative bioactivity assays. Future research should focus on elucidating the specific downstream targets of this compound in various cancer cell lines to fully understand its therapeutic potential and to develop strategies to mitigate its inherent toxicity.
References
- 1. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thevetin - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Extractability of Thevetia peruviana glycosides with alcohol mixture | Global Journal of Cardiology [elixirpublishers.in]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Thevetin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A, a potent cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander), has garnered significant interest in the scientific community for its pronounced cardiotonic and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and explores the downstream signaling consequences. Furthermore, this document furnishes detailed experimental protocols for the isolation, purification, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule belonging to the cardenolide class of steroids. Its structure is characterized by a steroid nucleus, an unsaturated butyrolactone ring at the C17 position, and a trisaccharide moiety attached at the C3 position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C42H64O19 | [1] |
| Molecular Weight | 872.95 g/mol | [2][3] |
| IUPAC Name | (3β,5β)-3-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | [3] |
| CAS Number | 37933-66-7 | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 208-210 °C | [3] |
| Solubility | Soluble in water, methanol (B129727), ethanol, DMSO, and pyridine.[2][4] | |
| Optical Rotation | [α]D24 -72.0 ±1.5° (c = 1.48 in methanol) | [3] |
Table 2: Comparative Properties of this compound and Thevetin B
| Property | This compound | Thevetin B | Reference(s) |
| Chemical Formula | C42H64O19 | C42H66O18 | [1][5] |
| Molecular Weight | 872.95 g/mol | 858.98 g/mol | [2][6] |
| Aglycone | Cannogenin | Digitoxigenin | [1][5] |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as a cardiotonic and cytotoxic agent. These effects are a direct consequence of its ability to inhibit the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4][7]
Cardiontonic Effects
The inhibition of Na+/K+-ATPase by this compound in cardiomyocytes leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated cytosolic calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.
Cytotoxic Effects
The disruption of ion homeostasis caused by Na+/K+-ATPase inhibition also triggers a cascade of events in cancer cells, leading to apoptosis (programmed cell death). This has made this compound and other cardiac glycosides subjects of interest in oncology research. While specific IC50 values for purified this compound are not widely reported, methanolic extracts of Thevetia peruviana containing this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 3: Cytotoxicity of Thevetia peruviana Methanolic Extract
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Prostate Cancer | Prostate | 1.91 ± 0.76 |
| Breast Cancer | Breast | 5.78 ± 2.12 |
| Colorectal Cancer | Colorectal | 6.30 ± 4.45 |
| Lung Cancer | Lung | 12.04 ± 3.43 |
Note: Data is for a methanolic extract and not purified this compound.
Signaling Pathways
The inhibition of Na+/K+-ATPase by this compound initiates a series of downstream signaling events. The immediate effect is an increase in intracellular sodium and calcium, which can activate various signaling pathways, including those involved in apoptosis and cell cycle regulation.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from Thevetia peruviana seeds.
Methodology:
-
Seed Preparation: Dried and powdered seeds of Thevetia peruviana are subjected to Soxhlet extraction with n-hexane to remove fatty oils.
-
Extraction: The defatted seed material is then extracted with methanol to obtain the crude glycoside mixture.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the inhibition of Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Methodology:
-
Reaction Mixture: A reaction mixture containing Na+/K+-ATPase enzyme, buffer (e.g., Tris-HCl), MgCl2, KCl, and NaCl is prepared.
-
Incubation: this compound at various concentrations is added to the reaction mixture and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Phosphate Detection: After a defined incubation period, the reaction is stopped, and the amount of released inorganic phosphate is determined using a colorimetric reagent (e.g., malachite green).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm. The IC50 value is determined from the dose-response curve.
Conclusion
This compound is a potent cardiac glycoside with significant potential in both cardiovascular medicine and oncology. Its well-defined mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, provides a solid foundation for further research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this intriguing natural product. Further studies are warranted to elucidate the full spectrum of its signaling effects and to establish the therapeutic potential of purified this compound.
References
Thevetin A: A Technical Guide to a Potent Cardiac Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A, a potent cardiac glycoside extracted from the seeds of Thevetia peruviana (yellow oleander), has long been recognized for its significant cardiotonic and cytotoxic properties. This technical guide provides an in-depth exploration of this compound, with a focus on its relationship to the broader class of cardiac glycosides. It delves into its core mechanism of action—the inhibition of the Na+/K+-ATPase pump—and the subsequent cascade of intracellular events. This document summarizes key quantitative data, details comprehensive experimental protocols for its study, and visualizes the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of cardiac glycosides for therapeutic applications.
Introduction: this compound in the Context of Cardiac Glycosides
This compound is a member of the cardenolide family of cardiac glycosides, a class of naturally occurring steroid derivatives renowned for their profound effects on heart muscle.[1][2] These compounds are characterized by a steroid nucleus, an unsaturated lactone ring at the C-17 position, and one or more sugar moieties attached at the C-3 position.[3] this compound is specifically a trisaccharide derivative.[4] Like other cardiac glycosides, its primary pharmacological and toxicological effects stem from its ability to bind to and inhibit the Na+/K+-ATPase, an essential transmembrane enzyme.[5] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction, a property that has been historically exploited for the treatment of heart conditions.[1][6] However, the narrow therapeutic range of cardiac glycosides, including this compound, necessitates a thorough understanding of their molecular interactions and cellular consequences.[7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its study and application.
| Property | Value | Reference |
| Molecular Formula | C42H64O19 | [4] |
| Molecular Weight | 872.9 g/mol | [4] |
| CAS Number | 37933-66-7 | [4] |
| Appearance | - | - |
| Solubility | - | - |
Quantitative Data
The biological activity of this compound and related extracts has been quantified in various studies. The following tables summarize key inhibitory and toxicity data. It is important to note that some of the available data pertains to crude extracts of Thevetia peruviana, which contain a mixture of cardiac glycosides, including this compound.
Table 3.1: Cytotoxicity of Thevetia peruviana Methanolic Fruit Extract [8][9]
| Cell Line | Cancer Type | IC50 (μg/mL) |
| HTB-81 | Prostate | 1.91 ± 0.76 |
| HTB-22 | Breast | 5.78 ± 2.12 |
| HTB-38 | Colorectal | 6.30 ± 4.45 |
| HTB-177 | Lung | 12.04 ± 3.43 |
Table 3.2: Cytotoxicity of Cascabela thevetia (L.) Lippold Latex Extracts on A549 Lung Cancer Cells [10]
| Extract | IC50 (μg/mL) |
| Methanolic Extract | 7.884 |
| Aqueous Extract | 9.926 |
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound and all cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump.[11] Inhibition of this pump disrupts the electrochemical gradient of sodium and potassium ions across the cell membrane, leading to a cascade of downstream effects.
Inhibition of Na+/K+-ATPase and Increased Intracellular Calcium
The binding of this compound to the Na+/K+-ATPase inhibits its function, resulting in an accumulation of intracellular sodium ions. This increase in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing it to work in reverse, leading to an influx of calcium ions into the cell.[11] The elevated intracellular calcium concentration is the primary driver of the positive inotropic effect of cardiac glycosides, as it enhances the contractility of cardiac muscle cells.
Caption: Primary mechanism of this compound action on cardiomyocytes.
Modulation of Intracellular Signaling Pathways
Beyond its direct impact on ion homeostasis, the disruption of the Na+/K+-ATPase function by cardiac glycosides triggers a complex array of intracellular signaling pathways that influence cell survival, proliferation, and death.
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, immunity, and cell survival. Some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, which may contribute to their anti-inflammatory and pro-apoptotic effects.[11][12][13]
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Evidence suggests that cardiac glycosides can modulate this pathway, although the precise mechanisms are still under investigation.[11][14][15]
Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.
Induction of Apoptosis
The cytotoxic effects of this compound are largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[8] This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound-induced apoptosis via intrinsic and extrinsic pathways.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of this compound.
Extraction and Purification of this compound from Thevetia peruviana Seeds
This protocol outlines a general procedure for the isolation of this compound.[16]
5.1.1. Materials
-
Mature, dried seeds of Thevetia peruviana
-
Hexane (B92381) or petroleum ether
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Soxhlet apparatus
-
Chromatography column
5.1.2. Procedure
-
Seed Preparation:
-
Grind the dried seeds of Thevetia peruviana into a fine powder.
-
-
Defatting:
-
Perform Soxhlet extraction of the powdered seeds with hexane or petroleum ether for 6-8 hours to remove lipids.
-
Air-dry the defatted seed material to remove residual solvent.
-
-
Extraction of Glycosides:
-
Macerate the defatted seed powder in methanol or a mixture of methanol and ethanol (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude glycosidic extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of methanol in chloroform).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the inhibition of Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[17]
5.2.1. Materials
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
Ouabain (B1677812) (as a positive control)
-
96-well microplate
-
Microplate reader
5.2.2. Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the Na+/K+-ATPase enzyme preparation to each well.
-
Add the different concentrations of this compound or ouabain to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., sodium dodecyl sulfate).
-
Add the malachite green reagent to each well to detect the released inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Intracellular Calcium Concentration
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium levels.[4][18][19]
5.3.1. Materials
-
Cultured cells (e.g., cardiomyocytes or cancer cell lines)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound solution
-
Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities
5.3.2. Procedure
-
Seed cells in a suitable format (e.g., 96-well black-walled plates or on coverslips).
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBS to remove extracellular dye.
-
Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add the this compound solution to the cells.
-
Continuously record the fluorescence at both excitation wavelengths to monitor the change in the 340/380 ratio over time.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[20]
5.4.1. Materials
-
Cultured cancer cell lines
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
5.4.2. Procedure
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]
5.5.1. Materials
-
Cultured cells
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
5.5.2. Procedure
-
Seed cells and treat them with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound stands as a significant cardiac glycoside with well-defined mechanisms of action centered on the inhibition of the Na+/K+-ATPase. This primary action initiates a complex series of cellular events, including alterations in intracellular ion concentrations and the modulation of key signaling pathways such as NF-κB and PI3K/Akt, ultimately leading to its cardiotonic and cytotoxic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other cardiac glycosides. Further research to determine the precise quantitative toxicological and therapeutic indices of purified this compound is crucial for a comprehensive understanding of its potential as a therapeutic agent. This technical guide serves as a foundational resource to aid researchers and scientists in their efforts to unravel the full therapeutic and toxicological profile of this potent natural compound.
References
- 1. [The mode of action of thevetin; analytic studies on cardiovascular response] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cardiac effect and enteral resorption of thevetin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic range of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Pharmacological Profile of Thevetin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A, a cardiac glycoside isolated from the seeds of Thevetia peruviana, has garnered significant scientific interest for its potent biological activities. Historically recognized for its cardiotonic and toxic properties, recent research has illuminated its potential as an anticancer agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, available toxicological data, and its effects on key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing detailed experimental protocols to facilitate further investigation into the therapeutic potential of this complex natural product.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This disruption of the sodium gradient subsequently alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels. In cardiac muscle, this leads to a positive inotropic effect.[2][3] In cancer cells, this sustained disruption of ion homeostasis triggers a cascade of downstream signaling events, ultimately leading to cell death.[1]
Pharmacodynamics: Anticancer Activity
The anticancer potential of this compound is a growing area of research. Its cytotoxic effects have been observed in various cancer cell lines, primarily attributed to the induction of apoptosis and cell cycle arrest.
Cytotoxicity
While specific IC50 values for purified this compound are not widely available in the public domain, studies on methanolic extracts of Thevetia peruviana, which contain this compound, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. It is crucial to note that these values represent the activity of a complex mixture and not of isolated this compound.
| Plant Extract | Cancer Cell Line | Cell Line Origin | IC50 Value (µg/mL) |
| Methanolic extract of Cascabela thevetia (containing this compound and B) | A549 | Lung Cancer | 7.884[1] |
| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | Lung Cancer | 12.04[1] |
| Methanolic extract of Thevetia peruviana leaves | HCT-116 | Colon Carcinoma | 39.3[4] |
| A-549 | Lung Carcinoma | 93.4[4] | |
| MCF-7 | Breast Carcinoma | 110.3[4] |
Induction of Apoptosis
This compound and related cardiac glycosides induce apoptosis, or programmed cell death, in cancer cells. This process is initiated by the cellular stress resulting from Na+/K+-ATPase inhibition. Evidence suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspases.
Cell Cycle Arrest
In addition to apoptosis, cardiac glycosides from Thevetia peruviana have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cell proliferation by halting the process of cell division.
Signaling Pathways Modulated by this compound
The disruption of ion homeostasis by this compound has significant downstream consequences on intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[5] Some studies suggest that cardiac glycosides can inhibit this pathway, contributing to their anticancer effects by suppressing survival signals in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary flavonoid fisetin: a novel dual inhibitor of PI3K/Akt and mTOR for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
Thevetin A: A Technical Guide to its In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A is a cardiac glycoside, a class of naturally occurring steroid-like compounds, isolated from the seeds of Thevetia peruviana (yellow oleander).[1] Historically, cardiac glycosides have been utilized for treating cardiac conditions.[2] However, a growing body of evidence highlights their potent cytotoxic and anti-proliferative activities, positioning them as promising candidates for oncology research.[3] this compound and its analogs are gaining significant interest for their potential as anticancer agents, primarily through their targeted action on fundamental cellular machinery.[4] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its anticancer properties, underlying mechanisms of action, and relevant experimental protocols. While direct research on this compound is still emerging, data from closely related compounds and extracts from Thevetia peruviana provide a strong framework for its therapeutic potential.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism of action for this compound, like all cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane.[3][4] This enzyme is critical for maintaining cellular ion homeostasis by actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell. In cancer cells, which often exhibit dysregulated ion dynamics, the inhibition of this pump disrupts the essential electrochemical gradient, triggering a cascade of downstream events that ultimately lead to cell death.[4]
The immediate consequences of Na+/K+-ATPase inhibition are an increase in intracellular Na+ and a decrease in intracellular K+. This ionic imbalance leads to a subsequent rise in intracellular calcium (Ca2+) levels via the Na+/Ca2+ exchanger, altering numerous signaling pathways and inducing cellular stress.[5]
In Vitro Anticancer Activity
This compound and related compounds from Thevetia peruviana exhibit significant cytotoxic effects against a variety of cancer cell lines. This activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and modulation of critical cancer-related signaling pathways.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic activity of extracts from Thevetia peruviana and a related cardiac glycoside, Acetylthevetin B, against various human cancer cell lines. It is important to note that the data for extracts represents the activity of a mixture of compounds, including this compound and B.[5]
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Citation(s) |
| Methanolic extract of Thevetia peruviana fruit | HTB-81 | Prostate Cancer | 1.91 ± 0.76 µg/mL | [6][7] |
| Methanolic extract of Thevetia peruviana fruit | HTB-22 | Breast Cancer | 5.78 ± 2.12 µg/mL | [6][7] |
| Methanolic extract of Thevetia peruviana fruit | HTB-38 | Colorectal Cancer | 6.30 ± 4.45 µg/mL | [6][7] |
| Methanolic extract of Thevetia peruviana fruit | HTB-177 | Lung Cancer | 12.04 ± 3.43 µg/mL | [6][7] |
| Methanolic extract of Cascabela thevetia | A549 | Lung Cancer | 7.884 µg/mL | [5] |
| Acetylthevetin B | A549 | Lung Cancer | 2.94 µM | [4] |
Induction of Apoptosis
A primary outcome of treatment with cardiac glycosides from Thevetia peruviana is the induction of apoptosis, or programmed cell death.[4][6] The intrinsic (mitochondrial) pathway of apoptosis is predominantly activated.[2] This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[2][4]
Cell Cycle Arrest
In addition to apoptosis, this compound and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies on cardiac glycosides from Thevetia peruviana have demonstrated an accumulation of cells in the G2/M phase of the cell cycle, which prevents cancer cells from undergoing mitosis.[2][4]
Modulation of Signaling Pathways
The ionic and calcium imbalances caused by Na+/K+-ATPase inhibition significantly impact intracellular signaling. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis. Cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, contributing to their anticancer effects.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In vitro anti-influenza virus activity of a cardiotonic glycoside from Adenium obesum (Forssk.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cardiac glucoside with in vitro anti-HIV activity isolated from Elaeodendron croceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycoside/aglycones inhibit HIV-1 gene expression by a mechanism requiring MEK1/2-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-HIV-1 activities of kaempferol and kaempferol-7-O-glucoside isolated from Securigera securidaca - PMC [pmc.ncbi.nlm.nih.gov]
Thevetin A and the Na+/K+-ATPase Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A, a cardiac glycoside found in the seeds of Thevetia peruviana, is a potent inhibitor of the Na+/K+-ATPase pump. This enzyme, integral to maintaining cellular ion homeostasis, has emerged as a significant target for cancer therapy. Inhibition of the Na+/K+-ATPase by this compound disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of intracellular events that can culminate in apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound on the Na+/K+-ATPase pump, detailing its effects on cellular signaling pathways and presenting relevant experimental protocols and quantitative data.
Introduction to this compound and the Na+/K+-ATPase Pump
This compound is a member of the cardiac glycoside family of natural products, known for their historical use in treating heart conditions and their more recent investigation as potential anti-cancer agents. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential transmembrane protein found in all animal cells.
The Na+/K+-ATPase is a heterodimer composed of a catalytic α-subunit and a regulatory β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.[1] This pump actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP. This activity is crucial for maintaining the electrochemical gradients necessary for various cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport.
Mechanism of this compound Inhibition of Na+/K+-ATPase
This compound exerts its inhibitory effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its return to the E1 conformation required for ion transport. This disruption of the pump's cycle leads to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration.
The altered intracellular ion concentrations have several downstream consequences. The increase in intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium. Furthermore, the binding of this compound to the Na+/K+-ATPase can trigger intracellular signaling cascades independent of its effect on ion transport.
Signaling Pathways Activated by this compound
The interaction of this compound with the Na+/K+-ATPase initiates a complex network of signaling events that can lead to apoptosis, particularly in cancer cells.
Src Kinase Activation and Reactive Oxygen Species (ROS) Production
Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.[2][3][4][5] Activated Src can, in turn, trigger a variety of downstream pathways. One significant consequence of this signaling cascade is the production of reactive oxygen species (ROS).[6][7][8][9][10] Elevated levels of ROS can induce oxidative stress, leading to cellular damage and promoting apoptosis.
Intrinsic Apoptotic Pathway
The accumulation of intracellular calcium and the generation of ROS are potent triggers of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.
dot
Caption: this compound binding to Na+/K+-ATPase initiates apoptosis.
Quantitative Data
| Compound/Extract | Target/Cell Line | Parameter | Value | Reference |
| Thevetia peruviana methanolic extract | Human lung cancer cell lines | IC50 (Cytotoxicity) | Data not specified in abstract | [11] |
| Digoxin (B3395198) | Porcine brain cortex Na+/K+-ATPase | IC50 | Not specified, kinetic analysis performed | [12] |
| Gitoxin | Porcine brain cortex Na+/K+-ATPase | IC50 | Not specified, kinetic analysis performed | [12] |
| Ouabain (B1677812) | Porcine brain cortex Na+/K+-ATPase | IC50 | Not specified, kinetic analysis performed | [12] |
| Oleandrin (B1683999) | Na+/K+-ATPase | IC50 | 0.62 µmol/L | [13] |
| Oleandrigenin | Na+/K+-ATPase | IC50 | 1.23 µmol/L | [13] |
| Ouabain | Na+/K+-ATPase | IC50 | 0.22 µmol/L | [13] |
| Digitalis Derivatives | Beef, cat, and human cardiac (Na+ + K+)-ATPase | KD | Varies by derivative | [14][15] |
| Ouabain | Rat Na,K-ATPase α2 isoform | Kd | 115 nM | [16] |
| Ouabain | Rat Na,K-ATPase α3 isoform | Kd | 1.6 nM | [16] |
| Ouabain | Rat Na,K-ATPase α1 isoform | IC50 | 48,000 nM | [16] |
| Ouabain | Rat Na,K-ATPase α2 isoform | IC50 | 58 nM | [16] |
| Ouabain | Rat Na,K-ATPase α3 isoform | IC50 | 6.7 nM | [16] |
Note: The IC50 and Kd values for cardiac glycosides can vary significantly depending on the tissue source, species, and specific isoform of the Na+/K+-ATPase, as well as the experimental conditions.[17]
Experimental Protocols
Na+/K+-ATPase Activity Assay (Inorganic Phosphate (B84403) Detection)
This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between the two measurements represents the Na+/K+-ATPase-dependent activity.
Protocol:
-
Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a relevant tissue source (e.g., porcine brain cortex).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: For the inhibited samples, add a saturating concentration of ouabain. For the test samples, add varying concentrations of this compound.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme and stabilizes the inorganic phosphate (e.g., trichloroacetic acid).
-
Phosphate Detection: Quantify the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of its concentration.[12]
dot
Caption: Workflow for determining Na+/K+-ATPase activity.
Cell Viability (MTT) Assay for Cytotoxicity
This assay is commonly used to assess the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.
Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.[11]
Conclusion
This compound is a potent inhibitor of the Na+/K+-ATPase pump, and this inhibition triggers a cascade of signaling events that can lead to apoptosis in cancer cells. The disruption of ion homeostasis, activation of Src kinase, and generation of reactive oxygen species all contribute to the induction of the intrinsic apoptotic pathway. While further research is needed to determine the precise binding kinetics and enzymatic inhibitory constants of this compound, the existing data on its cytotoxic effects highlight its potential as a lead compound for the development of novel anticancer therapies targeting the Na+/K+-ATPase. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other cardiac glycosides in the context of drug discovery.
References
- 1. The alpha subunit of the Na,K-ATPase specifically and stably associates into oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Src tyrosine kinase regulates signaling of the human DF3/MUC1 carcinoma-associated antigen with GSK3 beta and beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src kinase activation by direct interaction with the integrin β cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of SRC kinase with beta3 integrin tails: a potential therapeutic target in thrombosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interaction of Src Kinase with β3 Integrin Tails: A Potential Therapeutic Target in Thrombosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species involvement in apoptosis and mitochondrial damage in Caco-2 cells induced by enniatins A, A₁, B and B₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of digitalis derivatives to beef, cat and human cardiac (Na+ + K+)-ATPase. Affinity and kinetic constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the affinity of human, beef and cat heart (Na+ + K+)-ATPase for different digitalis derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Thevetin A in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Thevetin A in Plants
Introduction
This compound is a potent cardiac glycoside found predominantly in the seeds of Thevetia peruviana (syn. Cascabela thevetia), a plant belonging to the Apocynaceae family.[1][2] Like other cardiac glycosides, this compound exhibits significant biological activity, primarily through the inhibition of the Na+/K+-ATPase pump in cardiac cells, leading to its historical and research interest in cardiovascular medicine.[3] However, its high toxicity necessitates a thorough understanding of its biosynthesis for potential biotechnological production and modification.[4][5] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating findings from transcriptomic studies and research on related cardiac glycosides.
The biosynthesis of this compound is a complex, multi-stage process involving the convergence of the isoprenoid pathway for the synthesis of the steroid core, followed by a series of specific modifications and glycosylations.[6] While the complete pathway has not been fully elucidated in Thevetia peruviana, a robust putative pathway can be constructed based on homologous pathways in other species and gene expression data from T. peruviana itself.[6][7]
Core Biosynthetic Pathway of this compound
The synthesis of this compound can be divided into four primary stages:
-
Formation of Isoprenoid Precursors: The pathway begins with the production of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[6][7]
-
Formation of the Steroid Precursor (Pregnenolone): IPP and DMAPP are utilized to synthesize cholesterol. Cholesterol then serves as the precursor for the C21 steroid, pregnenolone (B344588). This conversion is a critical, rate-limiting step involving the cleavage of the cholesterol side-chain, a reaction catalyzed by a cytochrome P450 enzyme.[8][9]
-
Modification of the Steroid Core to the Aglycone (Cannogenin): Pregnenolone undergoes a series of enzymatic modifications, including oxidations, reductions, and hydroxylations, to form the specific aglycone of this compound, which is cannogenin (B1252837).[1][6]
-
Glycosylation: The cannogenin aglycone is sequentially glycosylated to form the final this compound molecule, which is a trisaccharide derivative.[10][11]
The putative biosynthetic pathway is visualized in the diagram below.
Regulation of Biosynthesis
The production of cardiac glycosides, like other secondary metabolites, is tightly regulated in plants. In Thevetia peruviana cell cultures, the application of methyl jasmonate (MeJA) has been shown to significantly upregulate the expression of genes involved in the biosynthesis of these compounds.[7] This indicates the involvement of a jasmonate-mediated signaling pathway in controlling this compound production.[6]
Quantitative Data: Gene Expression Analysis
Transcriptomic analysis of Thevetia peruviana cell suspension cultures treated with 3 µM methyl jasmonate (MeJA) has provided quantitative insights into the regulation of the cardiac glycoside biosynthetic pathway. The following table summarizes the differential expression of key upregulated genes.[7]
| Gene Abbreviation | Putative Function | Log₂ Fold Change (LogFC) |
| ISPF | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | Upregulated |
| TPS | Terpene synthase | Upregulated |
| SQS1 | Squalene synthase 1 | Upregulated |
| IPP2 | Isopentenyl-diphosphate Delta-isomerase 2 | Upregulated |
| CYP710A3 | Cytochrome P450 family 710 member A3 | Upregulated |
| SCL14 | Scarecrow-like protein 14 | Upregulated |
| DWF1 | DWARF1/DIMINUTO (Sterol C-24 reductase) | Upregulated |
Note: Specific LogFC numerical values were noted as "significantly upregulated" in the source material, indicating a substantial increase in gene expression upon MeJA treatment.[7]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, molecular biology, and analytical chemistry.
Protocol 1: Transcriptome Analysis for Gene Discovery
This protocol is used to identify candidate genes involved in the biosynthesis pathway by comparing gene expression in elicited versus non-elicited plant cell cultures.
-
Cell Culture and Elicitation: Establish Thevetia peruviana suspension cell cultures. Elicit cultures by adding methyl jasmonate (MeJA) to the medium.[7]
-
RNA Extraction: Harvest cells at various time points post-elicitation. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit).
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina RNA-Seq) to generate a transcriptome.
-
Bioinformatic Analysis: Assemble the transcriptome de novo. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to MeJA. Annotate these genes based on sequence similarity to known biosynthetic enzymes from databases like KEGG.[7]
Protocol 2: Heterologous Expression and Functional Characterization of Enzymes
This protocol is essential for confirming the function of candidate genes identified through transcriptomics.[6]
-
Gene Cloning: Synthesize the full-length cDNA of the candidate gene. Clone the cDNA into an appropriate expression vector (e.g., a pET vector for E. coli or a pYES vector for yeast).
-
Heterologous Expression: Transform the expression vector into a suitable host organism (E. coli, yeast). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: Lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Perform in vitro assays by incubating the purified enzyme with the putative substrate (e.g., cholesterol or a pregnenolone derivative).
-
Product Analysis: Analyze the reaction products using analytical techniques such as LC-MS/MS or GC-MS to confirm the enzyme's catalytic activity.
Protocol 3: Quantification of this compound by LC-MS/MS
This method is used for the accurate quantification of this compound in plant extracts.[6]
-
Sample Preparation: Homogenize and extract plant material (e.g., seeds, leaves) with a suitable solvent like methanol. Purify the extract using solid-phase extraction (SPE) if necessary.
-
Calibration Curve: Prepare a series of standard solutions of pure this compound of known concentrations.
-
LC-MS/MS Analysis: Inject the standards and the purified plant extracts into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Optimize the mass spectrometer parameters for the detection of this compound (e.g., using multiple reaction monitoring - MRM).
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the plant extracts.[6]
Conclusion
The biosynthesis of this compound is a sophisticated pathway rooted in the fundamental isoprenoid metabolism of plants. While significant progress has been made in identifying precursor pathways and regulatory mechanisms through transcriptomic studies, the precise enzymatic steps converting the pregnenolone core to the final cannogenin aglycone remain a key area for future research. The protocols and workflows detailed in this guide provide a robust framework for researchers to further dissect this pathway. A complete understanding of this compound biosynthesis is not only of academic interest but also opens avenues for metabolic engineering to produce novel cardiac glycosides for drug development.
References
- 1. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjppd.org [rjppd.org]
- 3. Thevetin B | 27127-79-3 | CBA12779 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
- 11. This compound | C42H64O19 | CID 441873 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Thevetin A and its Analogues (Thevetin B, Neriifolin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of cardiac conditions. Recently, their potent anticancer properties have garnered significant attention within the scientific community. This technical guide provides a comprehensive overview of Thevetin A and its analogues, Thevetin B and Neriifolin, potent cardiac glycosides found in the Apocynaceae family of plants. This document details their chemical structures, sources, and mechanisms of action, with a focus on their activity as inhibitors of the Na+/K+-ATPase pump and their potential as therapeutic agents. Detailed experimental protocols for extraction, purification, and biological evaluation are provided, alongside a compilation of quantitative data on their cytotoxic effects. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their molecular interactions and downstream effects.
Introduction
This compound, Thevetin B, and Neriifolin are cardiac glycosides primarily isolated from plant species such as Thevetia peruviana (yellow oleander) and Cerbera odollam (suicide tree)[1][2][3]. Historically, these plants have been known for their toxicity due to the high concentration of these cardiac glycosides[1][2]. The primary mechanism of action of these compounds is the inhibition of the Na+/K+-ATPase, a transmembrane ion pump essential for maintaining cellular electrochemical gradients[4]. This inhibition leads to a cascade of intracellular events, making these compounds potent cardiotonic agents but also conferring upon them significant cytotoxic and pro-apoptotic properties against various cancer cell lines[2][5][6]. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogues.
Chemical Structures and Properties
This compound, Thevetin B, and Neriifolin share a common steroidal aglycone core, which is characteristic of cardiac glycosides. The differences in their sugar moieties and substitutions on the steroid backbone contribute to their varying biological activities and pharmacokinetic profiles.
Table 1: Chemical Properties of this compound, Thevetin B, and Neriifolin
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | C₄₂H₆₄O₁₉ | 872.95 g/mol | Aglycone: Cannogenin; Sugar: L-thevetose, 2x D-glucose |
| Thevetin B | C₄₂H₆₆O₁₈ | 858.97 g/mol | Aglycone: Digitoxigenin; Sugar: L-thevetose, 2x D-glucose |
| Neriifolin | C₃₀H₄₆O₈ | 534.68 g/mol | Aglycone: Digitoxigenin; Sugar: L-thevetose |
Quantitative Data: Cytotoxic Activity
This compound, Thevetin B, and Neriifolin have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values. It is important to note that some of the available data is for crude extracts containing these compounds rather than the purified molecules.
Table 2: IC50 Values of Thevetia peruviana Methanolic Fruit Extract (Containing this compound and B) [6]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-3 | Prostate Cancer | 1.91 ± 0.76 |
| MCF-7 | Breast Cancer | 5.78 ± 2.12 |
| HCT-116 | Colorectal Cancer | 6.30 ± 4.45 |
| A549 | Lung Cancer | 12.04 ± 3.43 |
Table 3: IC50 Values of Neriifolin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not specified, but induces apoptosis at 0.1 µg/mL | [7] |
Note: Further research is required to establish a comprehensive panel of IC50 values for purified this compound and Thevetin B against various cancer cell lines.
Experimental Protocols
Extraction and Isolation of this compound and B from Thevetia peruviana Seeds
This protocol is adapted from methods for extracting cardiac glycosides from Thevetia peruviana[8][9][10][11][12].
1. Seed Preparation:
- Collect mature seeds and air-dry them in a shaded, well-ventilated area.
- Manually crack the hard outer shells to retrieve the kernels.
- Grind the kernels into a fine powder using a mechanical grinder.
2. Defatting:
- Place the powdered kernels in a Soxhlet apparatus.
- Extract with n-hexane for 6-8 hours to remove lipids.
- Air-dry the defatted powder to remove residual solvent.
3. Extraction of Glycosides:
- Macerate the defatted powder in methanol (B129727) at room temperature for 24 hours with occasional stirring.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
4. Purification:
- Resuspend the crude extract in water and partition successively with chloroform (B151607) and ethyl acetate (B1210297).
- The cardiac glycosides will predominantly be in the chloroform and ethyl acetate fractions.
- Subject the active fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
- Monitor fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1). Visualize spots by spraying with a 10% sulfuric acid solution in ethanol (B145695) and heating.
- Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).
Isolation of Neriifolin from Cerbera odollam Leaves
This protocol is based on established methods for isolating Neriifolin[13].
1. Extraction:
- Air-dry fresh leaves of Cerbera odollam and grind them into a coarse powder.
- Macerate the powdered leaves in methanol at room temperature for 48 hours.
- Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
2. Fractionation:
- Suspend the crude extract in water and partition with ethyl acetate.
- Separate the ethyl acetate layer and concentrate it to dryness.
3. Column Chromatography:
- Subject the ethyl acetate fraction to column chromatography on silica gel.
- Elute with a gradient of n-hexane and ethyl acetate.
- Collect fractions and monitor by TLC.
4. Purification:
- Combine fractions containing Neriifolin and further purify by repeated column chromatography or preparative HPLC to obtain pure Neriifolin.
Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Na+/K+-ATPase[1][6][14][15][16].
1. Materials:
- Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.
- ATP solution (10 mM).
- Test compounds (this compound, Thevetin B, Neriifolin) at various concentrations.
- Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor) as a positive control.
- Malachite green reagent for phosphate detection.
- 96-well microplate.
2. Procedure:
- Add 50 µL of assay buffer to each well of a 96-well plate.
- Add 10 µL of the test compound at different dilutions to the respective wells. Include wells with buffer only (negative control) and ouabain (positive control).
- Add 20 µL of the Na+/K+-ATPase enzyme solution to each well.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 µL of ATP solution to each well.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding 50 µL of 10% trichloroacetic acid.
- Add 100 µL of malachite green reagent to each well.
- After 15 minutes, measure the absorbance at 620 nm using a microplate reader.
- The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.
- Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The primary molecular target of this compound and its analogues is the α-subunit of the Na+/K+-ATPase pump. Inhibition of this pump leads to a series of downstream events that culminate in both cardiotonic and anticancer effects.
Na+/K+-ATPase Inhibition and Ion Imbalance
The binding of these cardiac glycosides to the Na+/K+-ATPase inhibits the pumping of Na+ ions out of the cell and K+ ions into the cell. This leads to an increase in the intracellular Na+ concentration. The elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, causing a decrease in Ca2+ efflux and a subsequent increase in intracellular Ca2+ concentration.
References
- 1. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. CheKine™ Micro Na⁺/K⁺-ATPase Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extractability of thevetia peruviana glycoside using various organic solvents | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. znaturforsch.com [znaturforsch.com]
Thevetin A: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Introduction
Thevetin A is a potent cardiac glycoside isolated from the seeds of the Thevetia peruviana (yellow oleander) plant, a member of the Apocynaceae family.[1][2] Like other cardiac glycosides, this compound has a narrow therapeutic index and can be highly toxic if not administered in carefully controlled doses.[2] Historically used in traditional medicine for various ailments, its significant toxicity necessitates a thorough understanding of its toxicological profile for any potential therapeutic development. This technical guide provides a comprehensive overview of the toxicological properties of this compound, including quantitative toxicity data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Toxicological Data
The toxicity of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings. It is important to note that much of the available data pertains to extracts of Thevetia peruviana, which contain a mixture of cardiac glycosides, including this compound. Data for purified this compound is limited.
| Parameter | Test System | Value | Route of Administration |
| LD50 | Mice | 447 mg/kg (milled seed)[3] | Oral |
| LD50 | Rats | 375 mg/kg (70% methanol (B129727) extract)[4] | Oral |
| LD50 | Rats | >2000 mg/kg (undiluted or in corn oil)[5][6] | Oral |
| Cell Line | Assay | IC50 Value (µg/mL) |
| A549 (Human Lung Carcinoma) | MTT | 7.884 (Methanolic extract)[7][8] |
| Human Lung Cancer Cells | MTT | 12.04 (Methanolic extract)[6][7] |
| Human Prostate Cancer Cells | MTT | 1.91 ± 0.76 (Methanolic extract)[6] |
| Human Breast Cancer Cells | MTT | 5.78 ± 2.12 (Methanolic extract)[6] |
| Human Colorectal Cancer Cells | MTT | 6.30 ± 4.45 (Methanolic extract)[6] |
Note: The IC50 values are for methanolic extracts of Thevetia peruviana fruit, which contains this compound among other compounds.
Mechanism of Toxicity
The primary mechanism of this compound's toxicity is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[1] This inhibition leads to a cascade of downstream events culminating in cellular dysfunction and, ultimately, apoptosis.
Signaling Pathway of this compound-Induced Toxicity
The binding of this compound to the Na+/K+-ATPase pump triggers a series of intracellular signaling events. This includes the activation of the non-receptor tyrosine kinase Src, leading to the production of reactive oxygen species (ROS). The increase in intracellular calcium and ROS levels disrupts mitochondrial membrane potential and activates apoptotic pathways.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[7]
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent like DMSO.
-
Serial dilutions are made in the culture medium to achieve the desired final concentrations.[7]
-
The existing medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[7][9]
-
The plate is then incubated for another 2-4 hours at 37°C.[7][9]
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7][9]
-
The plate is gently shaken to ensure complete dissolution.[7]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
5. IC50 Calculation:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7]
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This protocol follows the principles of the OECD Guideline 423 for the acute toxic class method.
1. Test Animals and Housing:
-
Healthy, young adult nulliparous, non-pregnant female rats are used.[5][6]
-
Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[5]
-
They are allowed an acclimatization period of at least 5 days.[5]
2. Dosing:
-
Animals are fasted overnight prior to dosing, with water available ad libitum.[5]
-
This compound is administered orally by gavage in a single dose.[5]
-
The starting dose is selected based on a stepwise procedure (e.g., 300 mg/kg or 2000 mg/kg).[5][6]
3. Observation:
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes several times on the day of administration and at least once daily for 14 days.[5][6]
-
Body weight is recorded shortly before administration and weekly thereafter.[5]
4. Pathology:
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[6]
5. Data Analysis:
-
The number of animals that die within the observation period is recorded.
-
The LD50 is estimated based on the mortality data.
Conclusion
This compound is a cardiac glycoside with significant toxic potential, primarily mediated through the inhibition of the Na+/K+-ATPase pump. This action triggers a cascade of events, including Src kinase activation, increased intracellular calcium and ROS, and ultimately leads to apoptosis. While quantitative data on the toxicity of pure this compound is sparse, studies on Thevetia peruviana extracts provide valuable insights into its cytotoxic and lethal effects. The detailed experimental protocols provided in this guide offer a framework for further toxicological evaluation. A comprehensive understanding of its toxicological profile is paramount for any future research into the potential therapeutic applications of this potent natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thevetin A: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A is a cardiac glycoside, a class of naturally occurring steroid-like compounds, found in the seeds of the Thevetia peruviana (yellow oleander) plant.[1][2] Historically, cardiac glycosides have been utilized in the treatment of heart conditions.[3] However, recent scientific investigations have unveiled a broader spectrum of pharmacological activities, with a particular focus on their potential as anticancer agents. This compound, as a prominent member of this family, has demonstrated significant cytotoxic effects against various cancer cell lines, sparking interest in its therapeutic applications beyond cardiology.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action, effects on key cellular signaling pathways, and relevant experimental data.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump, an essential enzyme located in the plasma membrane of all animal cells.[3][5] This pump actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining the electrochemical gradients necessary for a multitude of cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport.
In cancer cells, the expression and activity of the Na+/K+-ATPase can be altered, making them potentially more susceptible to its inhibition. The binding of this compound to the Na+/K+-ATPase pump disrupts this crucial ion exchange, leading to an increase in intracellular Na+ concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium (Ca2+) ions into the cell. The subsequent elevation of intracellular Ca2+ levels triggers a cascade of downstream signaling events that can culminate in apoptosis (programmed cell death) and cell cycle arrest.[5][6]
Therapeutic Applications
The primary therapeutic application of this compound currently under investigation is in the field of oncology. Its ability to induce cell death in cancer cells has been demonstrated in various preclinical studies. Beyond its anticancer potential, other therapeutic avenues for this compound and related cardiac glycosides are being explored, including their anti-inflammatory and antiviral properties.[7][8]
Anticancer Activity
The cytotoxic effects of extracts from Thevetia peruviana, containing this compound, have been evaluated against a range of human cancer cell lines. These studies have consistently demonstrated the potent ability of these extracts to inhibit cancer cell proliferation and induce cell death.
Quantitative Data: Cytotoxicity of Thevetia peruviana Extracts
The following table summarizes the half-maximal inhibitory concentration (IC50) values of methanolic extracts of Thevetia peruviana, which contain this compound and other cardiac glycosides, against various human cancer cell lines. It is important to note that these values are for crude extracts and not for purified this compound. The U.S. National Cancer Institute (NCI) considers a crude extract with an IC50 value lower than 20 μg/mL to be active.[3]
| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) |
| Methanolic extract of Thevetia peruviana fruit | Prostate Cancer | 1.91 ± 0.76[3][9] |
| Breast Cancer | 5.78 ± 2.12[3][9] | |
| Colorectal Cancer | 6.30 ± 4.45[3][9] | |
| Lung Cancer | 12.04 ± 3.43[3][9] | |
| Methanolic extract of Cascabela thevetia latex | A549 (Lung Cancer) | 7.884[5][7] |
Key Signaling Pathways Modulated by this compound
The anticancer effects of this compound are mediated through its influence on several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[4] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound treatment leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins.[10] This shift in balance results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[11][12] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[13] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[3][14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB pathway.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound is proposed to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[16]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in various types of cancer. While direct studies on this compound are limited, other natural compounds have been shown to inhibit this pathway.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt. Akt subsequently activates mTOR, a key regulator of protein synthesis and cell growth. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the activation of PI3K or Akt, leading to a downstream reduction in mTOR activity and consequently, a decrease in cancer cell proliferation and survival.[5][9]
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G2/M transition.[17] The progression through the cell cycle is controlled by a series of checkpoints regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The G2/M checkpoint is primarily controlled by the CDK1 (also known as cdc2)/Cyclin B1 complex. This compound has been shown to cause a downregulation of both cdc2 and Cyclin B1, preventing the formation of the active complex required for entry into mitosis.[18][19] This leads to an accumulation of cells in the G2 phase of the cell cycle, thereby inhibiting cell division.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic potential of a compound by measuring the metabolic activity of cells.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, PC-3, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours at 37°C.[5][20]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[5][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at the desired concentration for a specified time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][21]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound, a cardiac glycoside from Thevetia peruviana, demonstrates significant potential as a therapeutic agent, particularly in the realm of oncology. Its primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, triggers a cascade of events leading to cancer cell death through the induction of apoptosis and cell cycle arrest. The modulation of key signaling pathways such as the intrinsic apoptosis pathway, NF-κB, and PI3K/Akt/mTOR highlights its multifaceted approach to combating cancer cell survival and proliferation.
While the existing data is promising, further research is warranted. Future studies should focus on:
-
In vivo efficacy: Evaluating the antitumor effects of purified this compound in animal models to translate the in vitro findings to a more complex biological system.
-
Pharmacokinetics and toxicology: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to establish a safe and effective dosing regimen.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
-
Elucidation of molecular mechanisms: Further dissecting the precise molecular interactions of this compound within the identified signaling pathways to uncover novel therapeutic targets and biomarkers for patient selection.
The continued exploration of this compound and its derivatives holds the promise of developing novel and effective therapeutic strategies for the treatment of cancer and potentially other diseases.
References
- 1. Involvement of regulatory and catalytic subunits of phosphoinositide 3-kinase in NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. BCL-2-family protein tBID can act as a BAX-like effector of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ets-2 regulates cdc2 kinase activity in mammalian cells: coordinated expression of cdc2 and cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. usbio.net [usbio.net]
- 20. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Thevetin A: A Technical Whitepaper on Early-Stage Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A, a cardiac glycoside sourced from the Thevetia peruviana plant, is an emerging molecule of interest in oncological research.[1] As a member of the cardiac glycoside family, its principal molecular target is the Na+/K+-ATPase pump, an enzyme critical for maintaining cellular ion homeostasis.[2] The dysregulation of this pump in cancerous cells presents a therapeutic vulnerability that this compound and its analogs can potentially exploit. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, focusing on its impact on cellular signaling, apoptosis, and cell cycle progression. It is important to note that a significant portion of the available research has been conducted on extracts of Thevetia peruviana, which contain a mixture of cardiac glycosides, including this compound and Thevetin B.[3] Therefore, some of the detailed mechanisms are inferred from studies on these extracts and closely related compounds.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The foundational mechanism of action for this compound is the inhibition of the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane.[2] This inhibition disrupts the electrochemical gradient that is essential for a multitude of cellular processes. In cancer cells, which often exhibit altered ion dynamics, this disruption triggers a cascade of downstream events that can culminate in cell death.[2]
Caption: Core mechanism of this compound via Na+/K+-ATPase inhibition.
Quantitative Data on Anticancer Activity
The cytotoxic potential of cardiac glycosides from Thevetia peruviana has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While data for purified this compound is limited, studies on methanolic extracts of Thevetia peruviana provide valuable insights into its potential anticancer activity.
| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) |
| Methanolic extract of Cascabela thevetia (containing this compound and B) | A549 (Lung) | 7.884[4] |
| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | 12.04[3][5] |
| Methanolic extract of Thevetia peruviana fruit | Prostate cancer cells | 1.91 ± 0.76[3][5] |
| Methanolic extract of Thevetia peruviana fruit | Breast cancer cells | 5.78 ± 2.12[3][5] |
| Methanolic extract of Thevetia peruviana fruit | Colorectal cancer cells | 6.30 ± 4.45[3][5] |
| Latex of Thevetia peruviana | PC-3 (Prostate) | 48.26[6][7] |
| Latex of Thevetia peruviana | MCF-7 (Breast) | 40.31[6][7] |
Signaling Pathways Modulated by this compound
While direct studies on this compound are still emerging, research on related cardiac glycosides suggests that the disruption of ion homeostasis significantly impacts key signaling pathways that are often dysregulated in cancer.
Intrinsic Apoptotic Pathway
A primary outcome of treatment with cardiac glycosides from Thevetia peruviana is the induction of apoptosis, or programmed cell death.[2] This process is often initiated by cellular stress resulting from Na+/K+-ATPase inhibition. Evidence points towards the involvement of the intrinsic apoptotic pathway, which is characterized by:
-
Increased Bax/Bcl-2 ratio: An elevation in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2.[8]
-
Mitochondrial Disruption: This leads to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[9]
Caption: Intrinsic apoptotic pathway induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, cardiac glycosides from Thevetia peruviana can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies have indicated an accumulation of cells in the G2/M phase of the cell cycle.[10] This suggests that these compounds interfere with the molecular machinery that governs cell cycle progression, thereby preventing cancer cells from dividing.[10]
Experimental Protocols
The following are standard methodologies for assessing the anticancer potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the IC50 value of a compound.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[4]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent like DMSO. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[4]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Caption: Experimental workflow for MTT assay.
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, several methods can be employed.
-
DNA Fragmentation Assay: Apoptosis is characterized by the cleavage of DNA into fragments. This can be visualized by running DNA extracted from treated and untreated cells on an agarose (B213101) gel. A "ladder" pattern of DNA fragments is indicative of apoptosis.[5]
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.[5]
Conclusion and Future Directions
This compound and related cardiac glycosides from Thevetia peruviana demonstrate significant promise as anticancer agents. The primary mechanism of action, inhibition of the Na+/K+-ATPase pump, triggers a cascade of events leading to apoptosis and cell cycle arrest. While the current understanding is largely based on studies of plant extracts, the existing data provides a strong rationale for further investigation into purified this compound.
Future research should focus on:
-
Comprehensive IC50 Profiling: Determining the IC50 values of purified this compound across a broad panel of cancer cell lines to identify the most sensitive cancer types.
-
Direct Signaling Pathway Analysis: Utilizing techniques such as Western blotting to confirm the direct impact of this compound on key signaling pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
A deeper understanding of the nuanced molecular mechanisms of this compound will be crucial for its potential translation into a clinically effective cancer therapeutic.
References
- 1. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer, Anticoagulant, Antioxidant and Antimicrobial Activities of Thevetia peruviana Latex with Molecular Docking of Antimicrobial and Anticancer Activities | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells [mdpi.com]
- 10. magnascientiapub.com [magnascientiapub.com]
Thevetin A's Impact on Cellular Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A, a cardiac glycoside found in the seeds of the Thevetia peruviana plant, exerts a profound influence on cellular ion homeostasis.[1] Its primary molecular target is the Na+/K+-ATPase, an essential ion pump responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump by this compound triggers a cascade of events, leading to significant alterations in intracellular ion concentrations, most notably a rise in intracellular calcium. This guide provides a comprehensive technical overview of the mechanisms of action of this compound on cellular ion channels, detailed experimental protocols for its study, quantitative data on its effects, and visualizations of the key signaling pathways involved.
Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[2][3] This binding stabilizes the enzyme in its E2-P conformation, preventing the dephosphorylation and subsequent conformational changes necessary for ion transport.[4] The inhibition of the Na+/K+-ATPase pump disrupts the normal efflux of three Na+ ions and influx of two K+ ions, leading to a gradual increase in the intracellular sodium concentration ([Na+]i).[5][6]
Impact on Intracellular Sodium and Calcium Concentrations
The rise in [Na+]i alters the electrochemical gradient for sodium across the cell membrane. This, in turn, affects the function of the sodium-calcium exchanger (NCX), a secondary active transporter that typically extrudes calcium from the cell in exchange for sodium influx.[5][7] The diminished sodium gradient reduces the driving force for calcium extrusion by the NCX, leading to an accumulation of intracellular calcium ([Ca2+]i).[5]
Downstream Signaling Pathways
The elevation in intracellular calcium acts as a second messenger, triggering a variety of downstream signaling pathways that mediate the physiological and toxicological effects of this compound.
Src Kinase Activation
Cardiac glycosides have been shown to activate the non-receptor tyrosine kinase Src.[2] The Na+/K+-ATPase can act as a signal transducer, and its interaction with cardiac glycosides can lead to the activation of Src kinase.[2][8] This activation can, in turn, influence a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[9]
Modulation of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses, can be modulated by cardiac glycosides.[2] Studies have shown that cardiac glycosides can inhibit the activation of NF-κB, potentially through the activation of Src.[2] This inhibitory effect on NF-κB may contribute to the anti-inflammatory and anti-cancer properties reported for some cardiac glycosides.
Quantitative Data
Precise quantitative data for this compound's inhibitory effect on Na+/K+-ATPase is not extensively available in the public domain. However, data from related cardiac glycosides and from experiments inhibiting the Na+/K+-ATPase through other means provide valuable insights.
| Parameter | Compound/Condition | Cell Type/System | Value | Reference |
| IC50 (Na+/K+-ATPase Inhibition) | Ouabain | Canine Kidney and Porcine Cerebral Cortex (α1 and α3 isoforms) | 15 nM | [10] |
| Ouabain | Vero cells | 80 nM | [10] | |
| Ouabain | Rat Brain Membranes (High-affinity sites) | 23.0 ± 0.15 nM | [10] | |
| Ouabain | Rat Brain Membranes (Low-affinity sites) | 460 ± 4.0 nM | [10] | |
| Ouabain | Human Heart (α1β1 dimer) | 7.0 ± 2.5 nM | [10] | |
| Ouabain | Human Heart (α2β1) | 81 ± 11 nM | [10] | |
| Increase in Intracellular Na+ | K+-free perfusion | Guinea pig ventricular myocytes | from 6.4 ± 0.5 to 20.6 ± 2.6 mM | [11] |
| Increase in Intracellular Ca2+ | K+-free perfusion | Guinea pig ventricular myocytes | 256 ± 36% of control | [11] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (ATP Hydrolysis)
This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
ATP solution
-
This compound stock solution
-
Ouabain (for determining ouabain-insensitive ATPase activity)
-
Malachite green reagent (for Pi detection)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme.
-
Add varying concentrations of this compound to the wells of the microplate. Include a control without inhibitor and a control with a saturating concentration of ouabain.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3.5% SDS).
-
Add the malachite green reagent to each well.
-
Measure the absorbance at approximately 620-640 nm.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against this compound concentration to determine the IC50 value.[10]
Measurement of Intracellular Na+ and Ca2+
Fluorescent indicators are used to measure changes in intracellular ion concentrations.
Materials:
-
Cultured cells (e.g., cardiomyocytes, neurons)
-
Sodium-sensitive fluorescent dye (e.g., Sodium-binding benzofuran (B130515) isophthalate, SBFI-AM)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Tyrode's solution)
-
This compound stock solution
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Load cells with both SBFI-AM and a calcium indicator by incubating them in a solution containing the dyes and Pluronic F-127.
-
Wash the cells to remove extracellular dye.
-
Mount the cells on the microscope stage and perfuse with the physiological salt solution.
-
Acquire baseline fluorescence images for both sodium and calcium.
-
Introduce this compound into the perfusion solution at the desired concentration.
-
Continuously record fluorescence images to monitor changes in intracellular sodium and calcium concentrations over time.
-
Calibrate the fluorescence ratios to absolute ion concentrations using appropriate calibration procedures.[11]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical currents flowing across the cell membrane, allowing for the study of ion channel activity.
Materials:
-
Cultured cells or isolated primary cells
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Extracellular solution (e.g., Tyrode's solution)
-
Intracellular solution (pipette solution, composition depends on the specific ion channels being studied)
-
This compound stock solution
Procedure:
-
Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply voltage-clamp or current-clamp protocols to record ion channel currents or membrane potential.
-
Record baseline activity.
-
Perfuse the cell with a solution containing this compound.
-
Record the changes in ion channel currents or membrane potential in response to this compound.
-
Analyze the data to determine the effect of this compound on specific ion channels.
Visualizations
Signaling Pathways
Caption: Primary signaling pathway of this compound.
Caption: this compound's modulation of the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for investigating this compound's impact.
Conclusion
This compound's primary impact on cellular ion channels stems from its potent and specific inhibition of the Na+/K+-ATPase. This action initiates a well-defined cascade of events, culminating in an increase in intracellular calcium concentration. This rise in calcium, in turn, modulates downstream signaling pathways, including those involving Src kinase and NF-κB, which are critical in various cellular functions and disease states. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential and toxicological profile of this compound and other cardiac glycosides. A deeper understanding of these mechanisms is crucial for the development of novel therapeutics targeting ion channels and related signaling pathways.
References
- 1. Measurement of intracellular Ca2+ concentration in single cells using ratiometric calcium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in cellular Ca2+ and Na+ regulation during the progression towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxins that affect voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of the Na+/Ca2+ Exchanger in Aberrant Intracellular Ca2+ in Cardiomyocytes of Chagas-Infected Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous measurement of intracellular Na+ and Ca2+ during K(+)-free perfusion in isolated myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Thevetin A: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A, a cardiac glycoside isolated from Thevetia peruviana, holds potential for therapeutic applications, but its stability is a critical factor for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation pathways of this compound. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide integrates established principles of cardiac glycoside degradation with the available information on this compound and related compounds. It outlines the primary degradation pathways, including hydrolysis of its glycosidic linkages, and discusses the influence of various stress factors such as pH, temperature, and light. Furthermore, this document presents detailed, generalized experimental protocols for conducting forced degradation studies and for the development of a stability-indicating high-performance liquid chromatography (HPLC) method, providing a foundational framework for researchers in this field.
Introduction to this compound
This compound is a potent cardiac glycoside belonging to the cardenolide family, extracted from the seeds of the yellow oleander (Thevetia peruviana).[1][2] Like other cardiac glycosides such as digoxin, it exerts its biological effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[3][4] this compound is a complex molecule comprising a steroidal aglycone, cannogenin, and a trisaccharide chain.[5] The inherent complexity of its structure, particularly the presence of labile glycosidic bonds, makes it susceptible to degradation under various environmental conditions. Understanding its stability profile is paramount for the development of safe and effective drug formulations.
Known and Postulated Degradation Pathways of this compound
The primary degradation pathway for this compound, as with other cardiac glycosides, is the cleavage of its glycosidic linkages. This can occur through several mechanisms, including hydrolysis and enzymatic degradation.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound, leading to the stepwise removal of its sugar moieties. This process can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic bonds of this compound are susceptible to cleavage. The reaction typically proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water. This results in the sequential loss of the two glucose units and finally the L-thevetose sugar, liberating the aglycone, cannogenin.[5][6]
-
Base-Catalyzed Hydrolysis: While generally more stable under basic conditions than acidic ones, prolonged exposure to strong alkaline environments can also lead to the hydrolysis of the glycosidic bonds. Additionally, the lactone ring in the cardenolide structure is susceptible to opening under basic conditions, which would lead to a loss of biological activity.[7]
-
Enzymatic Hydrolysis: The seeds of Thevetia peruviana contain enzymes that can hydrolytically cleave the glucose residues from this compound.[5] This enzymatic degradation can lead to the formation of neriifolin (B146818) (this compound with one glucose molecule removed) and subsequently to the complete loss of the sugar chain.[5]
The general hydrolytic degradation pathway is visualized in the following diagram:
Photodegradation
Thermal Degradation
Thermal stress can induce the degradation of complex molecules like this compound. At elevated temperatures, the glycosidic bonds are likely to be the most labile, leading to deglycosylation.[11][12] The aglycone itself may also undergo further degradation through dehydration or rearrangement reactions. General studies on the thermal degradation of glycosides suggest that the stability is dependent on the nature and position of the sugar moieties.[12]
Oxidative Degradation
This compound may be susceptible to oxidative degradation, particularly in the presence of oxidizing agents such as peroxides or under conditions that generate reactive oxygen species.[13][14][15][16][17] Potential sites for oxidation include the hydroxyl groups on the steroid nucleus and the sugar residues, as well as the double bond in the lactone ring. Oxidation can lead to the formation of various degradation products with altered pharmacological and toxicological profiles.
Quantitative Stability Data
A comprehensive search of the scientific literature did not yield specific quantitative data on the stability of this compound under various forced degradation conditions. The following table is presented as a template for researchers to populate with experimental data as it becomes available.
| Stress Condition | Parameters | Duration | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24h, 48h, 72h | Data not available | Neriifolin, Cannogenin |
| 1 M HCl | 24h, 48h, 72h | Data not available | Neriifolin, Cannogenin | |
| Alkaline Hydrolysis | 0.1 M NaOH | 24h, 48h, 72h | Data not available | Data not available |
| 1 M NaOH | 24h, 48h, 72h | Data not available | Data not available | |
| Oxidative Degradation | 3% H₂O₂ | 24h, 48h, 72h | Data not available | Data not available |
| 30% H₂O₂ | 24h, 48h, 72h | Data not available | Data not available | |
| Thermal Degradation | 60°C | 7 days, 14 days | Data not available | Data not available |
| 80°C | 7 days, 14 days | Data not available | Data not available | |
| Photodegradation | ICH Option 1/2 | As per ICH Q1B | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed, generalized protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method for this compound. These protocols are based on established methodologies for cardiac glycosides and should be optimized for the specific laboratory conditions and instrumentation.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[7][18][19][20]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M and 1 M hydrochloric acid separately.
-
Incubate the solutions at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of sodium hydroxide (B78521), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M and 1 M sodium hydroxide separately.
-
Incubate the solutions at room temperature for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% and 30% hydrogen peroxide separately.
-
Keep the solutions at room temperature, protected from light, for 24, 48, and 72 hours.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 60°C and 80°C.
-
After 7 and 14 days, dissolve a portion of the sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9][10][21]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
-
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of this compound and for separating it from its degradation products.[7][18][22][23][24]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis or Photodiode Array (PDA) at a suitable wavelength (e.g., 210-230 nm) |
| Injection Volume | 20 µL |
The developed HPLC method should be validated according to ICH guidelines (Q2(R1)) for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by analyzing the stressed samples and ensuring that the this compound peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector is recommended.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 50-150% of the expected working concentration).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
While specific quantitative stability data for this compound is not extensively documented in the public domain, this guide provides a robust framework for researchers to approach the stability testing of this promising cardiac glycoside. The primary degradation pathway is hydrolysis of the glycosidic bonds, which can be induced by acidic, basic, and enzymatic conditions. The potential for photodegradation, thermal degradation, and oxidative degradation should also be thoroughly investigated. The provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a starting point for generating the necessary data to ensure the quality, safety, and efficacy of this compound in future pharmaceutical applications. Further research is critically needed to populate the stability profile of this compound and to fully characterize its degradation products.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. appconnect.in [appconnect.in]
- 8. iagim.org [iagim.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytoprotective effect of white tea against H2O2-induced oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of Fucoxanthin on Hydrogen Peroxide-Induced Calcification of Heart Valve Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of H2O2-induced oxidative stress in endothelial cells exposed to physiologic shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. questjournals.org [questjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. phcogj.com [phcogj.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Extraction and Purification of Thevetin A from Thevetia peruviana Seeds
Introduction
Thevetia peruviana, commonly known as yellow oleander, is a plant recognized for its rich concentration of cardiac glycosides, which are of significant interest for their potential therapeutic applications.[1] All parts of the plant are toxic, containing a variety of these glycosides, with the seeds being the most potent source.[2][3] The primary active principles are cardenolides, including Thevetin A, Thevetin B, neriifolin, and peruvoside.[3][4][5] Thevetin, a major component in the seeds, is a mixture of this compound and Thevetin B (also known as cerberoside).[2] These compounds function by inhibiting the Na+/K+ ATPase enzyme in the cardiovascular system, leading to a digoxin-like effect.[3]
This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the seeds of Thevetia peruviana. The methodology covers seed preparation, defatting, solvent extraction, and chromatographic purification tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Parameters
The efficiency of the extraction process is dependent on several factors. Yields can fluctuate based on the geographical origin of the plant, the maturity of the seeds, and the specific extraction conditions used.[1] The following table summarizes key quantitative parameters compiled from established methodologies.
| Parameter | Value/Range | Stage | Source |
| Defatting (Soxhlet) | |||
| Sample Size | 100 g (Example) | Defatting | [1] |
| Solvent | n-hexane or diethyl ether | Defatting | [1] |
| Duration | 2 - 8 hours | Defatting | [1] |
| Extraction (Maceration) | |||
| Solvent System | 8:2 (v/v) Methanol (B129727) / 80% Ethanol | Extraction | [1] |
| Solvent-to-Meal Ratio (1st) | 10:1 (v/w) | Extraction | [1] |
| Maceration Time (1st) | 24 hours (overnight) | Extraction | [1] |
| Solvent-to-Meal Ratio (2nd) | 5:1 (v/w) | Extraction | [1] |
| Maceration Time (2nd) | 24 hours | Extraction | [1] |
| Purification (TLC) | |||
| Mobile Phase | 8:2 (v/v) Chloroform:Methanol | Qualitative Analysis | [1] |
| Purification (Column) | |||
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | Column Chromatography | [1] |
| Elution System | n-hexane -> Ethyl Acetate -> Methanol (Gradient) | Column Chromatography | [1] |
Experimental Workflow
The overall process for isolating this compound involves preparing the seeds, removing fatty components, extracting the glycosides, and then purifying the target compound through chromatography.
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
1. Seed Preparation
-
Collection and Drying: Gather mature seeds from the Thevetia peruviana plant. Thoroughly dry the seeds in a well-ventilated, shaded area or in an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[1]
-
Grinding: Once dried, crack the seeds to remove the kernels. Grind the kernels into a fine powder using a mechanical grinder.
2. Defatting of Seed Powder The seed kernels are rich in oils (up to 63%) which can impede the extraction of the more polar cardiac glycosides.[1][2] A defatting step is therefore essential.[1]
-
Soxhlet Extraction: Place the powdered seed kernel (e.g., 100 g) into a cellulose (B213188) thimble and perform a continuous extraction in a Soxhlet apparatus.[1]
-
Use a nonpolar solvent such as n-hexane or diethyl ether for 2-8 hours to remove the fatty constituents.[1]
-
After extraction, remove the defatted seed meal from the thimble and air-dry it completely to eliminate any residual solvent.[1]
3. Extraction of Cardiac Glycosides
-
Solvent System: Prepare an 8:2 (v/v) mixture of methanol and 80% ethanol.[1]
-
Maceration (First Pass): In a suitable container, soak the dried, defatted seed meal in the methanol/ethanol solvent mixture. Use a solvent-to-meal ratio of 10:1 (v/w).[1]
-
Stir the mixture thoroughly and allow it to macerate for 24 hours at room temperature, with occasional agitation.[1]
-
Maceration (Second Pass): Decant the solvent extract. To the remaining plant material, add fresh solvent at a 5:1 ratio (v/w) and let it macerate for an additional 24 hours.[1]
-
Filtration and Concentration: Combine the solvent extracts from both maceration steps.[1]
-
Filter the pooled extract through Whatman No. 1 filter paper to remove all solid plant material.[1]
-
Concentrate the clear filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 50°C to prevent degradation of the glycosides.[1] The resulting viscous material is the crude glycosidic extract.
4. Purification of this compound The crude extract contains a mixture of cardiac glycosides, including this compound, Thevetin B, and others.[1] Chromatographic techniques are required for the isolation of this compound.[1]
-
Qualitative Analysis (TLC): Before large-scale purification, perform Thin Layer Chromatography (TLC) on the crude extract to confirm the presence of the target compounds.
-
Use a mobile phase such as chloroform:methanol (8:2 v/v).[1]
-
Visualize the separated spots using an appropriate staining reagent.
-
-
Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a nonpolar solvent like n-hexane as the slurry.[1]
-
Dissolve the crude extract in a minimum volume of the mobile phase and load it carefully onto the top of the silica gel bed.[1]
-
Elute the column using a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually introduce and increase the proportion of ethyl acetate, followed by methanol.[1]
-
Collect the eluate in separate fractions and monitor each fraction by TLC to identify those containing this compound.
-
Pool the fractions that show a high concentration of the desired compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For achieving higher purity, the this compound-rich fractions obtained from column chromatography can be subjected to further purification using preparative HPLC.[1] This step is crucial for isolating the compound for analytical or pharmacological studies.
-
Mechanism of Action: Na+/K+ ATPase Inhibition
This compound, like other cardiac glycosides, exerts its cardiotonic effect by inhibiting the sodium-potassium ATPase (Na+/K+ pump) in cardiac muscle cells (myocytes). This inhibition leads to an increase in intracellular calcium, which enhances cardiac contractility.
Caption: this compound mechanism of action via Na+/K+ ATPase inhibition.
References
Application Note: Quantification of Thevetin A in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific HPLC-MS/MS method for the quantification of Thevetin A in human plasma. This compound is a toxic cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana).[1][2] This method utilizes liquid-liquid extraction for sample preparation and reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. The procedure is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for toxicological and pharmacokinetic studies of this compound.
Introduction
This compound is a cardenolide, a class of naturally occurring steroids known for their potent effects on the heart.[1] Ingestion of plant material containing this compound can lead to severe poisoning, making its accurate quantification in biological matrices crucial for clinical and forensic toxicology.[1][2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for the determination of cardiac glycosides in complex biological samples.[3] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, including detailed experimental procedures and method validation parameters.
Experimental
Materials and Reagents
-
This compound reference standard
-
Digoxin-d3 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Chloroform
-
Isopropanol
-
Human plasma (K2-EDTA)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Digoxin-d3, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (Chloroform:Isopropanol, 95:5 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 5 min, hold for 2 min, return to initial over 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 895.35 [M+Na]+ | 411.17 | 35 |
| 895.35 [M+Na]+ | 733.26 | 25 | |
| Digoxin-d3 (IS) | 822.5 [M+NH4]+ | 656.4 | 20 |
Note: this compound readily forms a sodium adduct [M+Na]+. Fragmentation of this precursor ion yields characteristic product ions, including the aglycone cannogenin (B1252837) at m/z 411.17 and a fragment from the loss of a glucose moiety at m/z 733.26.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The method was linear over the concentration range of 0.5-50 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The accuracy was within ±15% of the nominal values, and the precision (RSD) was <15%.
-
Recovery: The extraction recovery of this compound from human plasma was determined to be >85% at all QC levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was established at 0.1 ng/mL, and the LOQ was 0.5 ng/mL. A similar method for the related Thevetin B reported an LOD of 0.27 ng/mL.[4]
-
Stability: this compound was found to be stable in human plasma for at least 24 hours at room temperature, for 3 freeze-thaw cycles, and for 1 month at -80°C.
Table 4: Summary of Quantitative Data (Based on Thevetin B and other cardiac glycosides)
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Accuracy (Bias %) | -10.5% to 8.2% |
| Precision (RSD %) | < 15% |
| Recovery | > 85% |
Note: While a full validation for this compound should be performed, the presented data is based on established methods for closely related cardiac glycosides, such as Thevetin B, which showed a linearity of 0.5-8 ng/mL and recovery of over 94%.[4]
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC-MS/MS method provides a reliable and robust tool for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, and accuracy, making it suitable for a variety of research applications, including toxicological screening and pharmacokinetic studies. The detailed protocol and validation parameters provided in this application note will be valuable for researchers in the fields of analytical chemistry, toxicology, and pharmacology.
References
Application Notes: Developing a Cytotoxicity Assay for Thevetin A
References
- 1. benchchem.com [benchchem.com]
- 2. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 5. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy [mdpi.com]
- 7. 2'-Epi-2'-O-acetylthevetin B induces apoptosis partly via Ca(2+)-mediated mitochondrial pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. caspase3 assay [assay-protocol.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. Cardiac glycoside-induced cell death and Rho/Rho kinase pathway: Implication of different regulation in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mpbio.com [mpbio.com]
Application Notes & Protocols for In Vivo Experimental Design of Thevetin A Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thevetin A is a cardiac glycoside isolated from the plant Thevetia peruviana. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1] This activity leads to cardiotonic effects at lower doses and cardiotoxicity at higher doses.[2] Recent research has highlighted the potential of cardiac glycosides as anticancer agents, attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells.[3][4] These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in animal models, focusing on its potential anticancer and cardiotoxic effects.
Preclinical Toxicity Assessment of this compound
A thorough toxicity assessment is crucial before proceeding to efficacy studies. It is recommended to start with acute toxicity studies to determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD).
1.1. Acute Toxicity Study (LD50 Determination)
Objective: To determine the single-dose toxicity of this compound in rodents.
Animal Model:
-
Species: Male and female Swiss albino mice or Wistar rats.
-
Age: 6-8 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into a control group and at least four treatment groups (n=5-10 animals per group).
-
Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or a mixture). The concentration should be such that the required dose can be administered in a volume of 0.1-0.2 mL for mice and 0.5-1.0 mL for rats.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) as a single dose. The control group receives the vehicle only.
-
Observation: Observe animals continuously for the first 4 hours after administration and then daily for 14 days for any signs of toxicity, such as changes in behavior, grooming, activity, and mortality.[5]
-
Data Collection: Record body weight at regular intervals and note the number of mortalities in each group.
-
LD50 Calculation: Calculate the LD50 using a suitable statistical method (e.g., probit analysis).
Table 1: Reported LD50 Values for Thevetia peruviana Extracts (for reference)
| Extract/Compound | Animal Model | Route of Administration | LD50 | Reference |
| Milled Thevetia peruviana seed | Mice | Oral | 447 mg/kg | [6] |
| Concentrated aqueous kernel extract | Albino rats | Oral | 507 mg/kg | [6] |
Note: These values are for crude extracts and should only be used as a preliminary guide. The LD50 of pure this compound is expected to be significantly lower.
In Vivo Anticancer Efficacy Studies
2.1. Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
Animal Model:
-
Species: Immunodeficient mice (e.g., Nude, SCID).
-
Age: 4-6 weeks old.
-
Cell Lines: Human cancer cell lines relevant to the research focus (e.g., breast, colon, lung cancer cell lines).
Protocol:
-
Cell Culture and Preparation: Culture cancer cells in appropriate media. On the day of injection, harvest cells, wash with PBS, and resuspend in a serum-free medium or Matrigel at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into control and treatment groups.
-
This compound Administration: Administer this compound at various doses (determined from toxicity studies) via the desired route (e.g., i.p., i.v., or oral) on a predetermined schedule (e.g., daily, every other day). The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor volume, body weight, and animal well-being. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting for apoptosis markers).
Cardiotoxicity Evaluation
Objective: To assess the dose-dependent cardiotoxic effects of this compound.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Age: 8-10 weeks old.
Protocol:
-
Dose-Response Study: Administer this compound at a range of doses (sub-therapeutic to potentially toxic) for a specified duration (e.g., daily for 7, 14, or 21 days). A comparative study using a known cardiac glycoside like digoxin (B3395198) can provide a valuable reference.[2]
-
Electrocardiogram (ECG) Monitoring: Record ECGs at baseline and at regular intervals during the study to detect arrhythmias, changes in heart rate, and alterations in ECG intervals (e.g., PR, QRS, QT).[2]
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of cardiac injury biomarkers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI).[2]
-
Histopathology: Euthanize the animals and perform a gross examination of the heart. Collect heart tissue for histopathological analysis to identify any structural changes, such as inflammation, necrosis, or fibrosis.[2]
Table 2: Comparative Cardiotoxicity Data for Other Cardiac Glycosides (for reference)
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| Digoxin | Wistar rats | 50 µg/kg/day | 21 days | Decreased QT interval, progressive shortening of QRS. | [2] |
| Ouabain | Wistar rats | 50 µg/kg/day | 21 days | Increased BNP and alpha-2 isoform protein levels. | [2] |
| Oleandrin | Wistar rats | 50 µg/kg/day | 21 days | Increased LDH levels, moderate focal necrosis of cardiomyocytes. | [2] |
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound.
Animal Model:
-
Species: Mice or rats.
Protocol:
-
Drug Administration: Administer a single dose of this compound via the intended route (e.g., intravenous and oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Table 3: Representative Pharmacokinetic Parameters for a Small Molecule in Rodents (for illustrative purposes)
| Parameter | Mouse | Rat |
| Half-life (t1/2) | 0.3 - 2 hours | 1 - 4 hours |
| Clearance (CL/F) | High | Moderate to High |
| Volume of Distribution (Vd) | Moderate | Moderate |
| Oral Bioavailability (F%) | Variable | Variable |
Note: These are general ranges and the specific values for this compound need to be experimentally determined.
Signaling Pathway Analysis
5.1. Na+/K+-ATPase Inhibition and Downstream Signaling
This compound, as a cardiac glycoside, inhibits the α-subunit of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. The elevated intracellular calcium is a key trigger for both the cardiotonic and cytotoxic effects.
5.2. Induction of Apoptosis
The anticancer effects of cardiac glycosides are largely attributed to the induction of apoptosis. This can be assessed in vivo by examining key apoptotic markers in tumor tissues from the xenograft studies.
Protocol for Apoptosis Assessment in Tumor Tissue:
-
Tissue Homogenization: Homogenize excised tumor tissues in a suitable lysis buffer.
-
Western Blot Analysis: Perform western blotting to detect the expression levels of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), and cleaved caspases (e.g., caspase-3, -8, -9).[7]
-
TUNEL Assay: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
The in vivo study of this compound requires a careful and systematic approach, beginning with a thorough toxicological evaluation to establish a safe dose range. Subsequent efficacy studies in relevant animal models, such as xenograft models for cancer, can then be conducted. Throughout these studies, close monitoring for cardiotoxicity is essential. The protocols and data presented here provide a framework for designing robust in vivo experiments to investigate the therapeutic potential and risks associated with this compound. Due to the limited availability of data on pure this compound, initial dose-finding studies are of paramount importance.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Cardiotoxicity of Low Doses of Digoxin, Ouabain, and Oleandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thevetin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A is a cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander).[1][2] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) enzyme system.[1] This inhibition disrupts cellular ion homeostasis, leading to a cascade of events that can induce apoptosis, or programmed cell death, in cancer cells. These properties make this compound a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for determining its cytotoxic effects and an overview of the signaling pathways involved.
Data Presentation
This compound Properties
| Property | Value | Reference |
| CAS Number | 37933-66-7 | |
| Molecular Formula | C42H64O19 | |
| Molecular Weight | 872.95 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C |
Cytotoxicity of this compound and Related Extracts
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and extracts containing this compound in various human cancer cell lines. It is important to note that the activity of extracts may not be solely attributable to this compound.
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Incubation Time | Reference |
| A549 | Lung Carcinoma | Methanolic extract of Cascabela thevetia | 7.884 µg/mL | Not Specified | [3] |
| Various Lung Cancer Cells | Lung Cancer | Methanolic extract of Thevetia peruviana fruit | 12.04 µg/mL | Not Specified | [3] |
| HCT-116 | Colon Carcinoma | Methanolic extract of Thevetia peruviana leaves | 39.3 µg/mL | 48 hours | [4] |
| A-549 | Lung Carcinoma | Methanolic extract of Thevetia peruviana leaves | 93.4 µg/mL | 48 hours | [4] |
| MCF-7 | Breast Carcinoma | Methanolic extract of Thevetia peruviana leaves | 110.3 µg/mL | 48 hours | [4] |
| PC-3 | Prostate Cancer | Methanolic extract of Thevetia peruviana fruit | 1.91 ± 0.76 µg/mL | Not Specified | [5] |
| MCF-7 | Breast Cancer | Methanolic extract of Thevetia peruviana fruit | 5.78 ± 2.12 µg/mL | Not Specified | [5] |
| HT-29 | Colorectal Cancer | Methanolic extract of Thevetia peruviana fruit | 6.30 ± 4.45 µg/mL | Not Specified | [5] |
| P15 | Human Lung Cancer | Purified Cardiac Glycosides from T. peruviana | 0.05 - 0.15 µM | Not Specified | [1] |
| MGC-803 | Human Gastric Cancer | Purified Cardiac Glycosides from T. peruviana | 0.05 - 0.15 µM | Not Specified | [1] |
| SW1990 | Human Pancreatic Cancer | Purified Cardiac Glycosides from T. peruviana | 0.05 - 0.15 µM | Not Specified | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Safety Precautions: this compound is a toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood.
-
Determine Required Concentration: Decide on the desired concentration for your stock solution. A common starting concentration is 10 mM. To prepare a 10 mM stock solution of this compound (MW: 872.95 g/mol ), you would dissolve 8.73 mg in 1 mL of DMSO.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization: The DMSO stock solution is considered sterile. No further filtration is required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Note on Solvent Use: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Cell Culture and Seeding
Materials:
-
Human cancer cell line of interest (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain exponential growth.
-
Cell Seeding:
-
On the day of the experiment, detach the cells from the culture flask using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for preparing this compound and assessing its cytotoxicity in cell culture.
This compound-Induced Apoptosis Signaling Pathway
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
Analytical Standards for the Analysis of Thevetin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin (B85951) A is a potent cardiac glycoside found in the seeds of the yellow oleander (Cascabela thevetia, formerly Thevetia peruviana). Like other cardiac glycosides, Thevetin A exerts its effects by inhibiting the Na+/K+-ATPase enzyme, leading to an increase in intracellular calcium in cardiac myocytes and consequently, increased force of heart muscle contraction. This mechanism underlies both its potential therapeutic applications and its significant toxicity. Accurate and reliable analytical methods are therefore crucial for the quantification of this compound in various matrices, including plant material, biological fluids, and pharmaceutical formulations, for research, clinical toxicology, and drug development purposes.
This document provides detailed application notes and protocols for the analytical determination of this compound, based on current scientific literature. It includes information on sample preparation, chromatographic separation, and mass spectrometric detection, as well as a summary of relevant quantitative data.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of thevetin cardiac glycosides, primarily based on methods developed for Thevetin B, a closely related analogue often analyzed alongside this compound. These values can serve as a benchmark for method development and validation for this compound analysis.
| Parameter | Value | Matrix | Analytical Method | Source(s) |
| Limit of Detection (LOD) | 0.27 ng/mL (for Thevetin B) | Human Serum | HPLC-ESI(+)-MS/MS | [1][2] |
| Linearity Range | 0.5 - 8 ng/mL (for Thevetin B) | Human Serum | HPLC-ESI(+)-MS/MS | [1] |
| Recovery | > 94% (for Thevetin B) | Human Serum | Solid Phase Extraction (SPE) | [1] |
| Internal Standard | Digoxin-d3 | Human Serum | HPLC-ESI(+)-MS/MS | [1] |
Experimental Protocols
Extraction of this compound from Plant Material (Seeds)
This protocol outlines a general procedure for the extraction of cardiac glycosides, including this compound, from the seeds of Cascabela thevetia.
a. Seed Preparation:
-
Collect mature seeds and dry them thoroughly in a well-ventilated area or in an oven at a low temperature (40-50°C) to prevent degradation of the compounds.
-
Mechanically crack the hard outer shell to retrieve the kernels.
-
Grind the kernels into a fine powder using a grinder or mortar and pestle to increase the surface area for extraction.
b. Defatting:
-
The seed powder is rich in oils that can interfere with the extraction of polar glycosides. A defatting step is essential.
-
Perform a Soxhlet extraction with a nonpolar solvent such as n-hexane or petroleum ether for several hours to remove the lipids.
-
Air-dry the defatted seed meal to remove any residual solvent.
c. Extraction of Cardiac Glycosides:
-
The defatted seed meal is then extracted with a polar solvent. Methanol (B129727) or a mixture of methanol and water is commonly used.
-
Macerate the defatted powder in the solvent for an extended period (e.g., 24-48 hours) with occasional shaking, or use a more efficient method like accelerated solvent extraction.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude cardiac glycoside extract.
Sample Preparation from Biological Fluids (Plasma/Serum)
This protocol is adapted from a validated method for Thevetin B and is suitable for the analysis of this compound in plasma or serum.[1][2]
a. Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Spike the plasma or serum sample with an internal standard (e.g., Digoxin-d3).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elute this compound and the internal standard with a stronger solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound. A recent study utilized ultra-high performance liquid chromatography coupled with tandem mass spectrometry for the determination of this compound in plasma and urine.[3] The following are general conditions that can be optimized for specific instrumentation.
a. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 10% B to 90% B over 10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
b. Mass Spectrometry Conditions:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 873.5 (for this compound) |
| Product Ions | Specific fragment ions of this compound need to be determined by direct infusion or by analyzing a standard. Based on fragmentation patterns of similar glycosides, expect losses of sugar moieties. |
| Collision Energy | Optimize for the specific precursor-to-product ion transitions. |
| Internal Standard | Monitor the appropriate MRM transition for the chosen internal standard (e.g., Digoxin-d3). |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of this compound: Na+/K+-ATPase Inhibition
Caption: Signaling pathway of this compound in cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Method validation of a survey of thevetia cardiac glycosides in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical quantification of the plant specific cardiac glycosides in biological fluids in a rare case of yellow oleander (Cascabela thevetia) self-poisoning in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Thevetin A from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A is a potent cardiac glycoside found in the seeds of the yellow oleander (Cascabela thevetia). Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiac cells, leading to an increase in intracellular calcium and enhanced cardiac contractility.[1][2] Due to its significant physiological effects and potential toxicity, sensitive and reliable methods for the quantification of this compound in biological samples are crucial for toxicological assessments, pharmacokinetic studies, and drug development.[3][4]
Solid-phase extraction (SPE) has proven to be a highly effective and robust method for the sample preparation of cardiac glycosides from complex biological matrices such as serum, plasma, and urine.[5][6][7] SPE offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and improved reproducibility.[8] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples, along with relevant quantitative data and a description of its primary signaling pathway.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix.[9][10][11] For cardiac glycosides like this compound, which are moderately polar, non-polar or polymeric sorbents are commonly employed.[12]
Data Presentation
The following table summarizes the quantitative data for the analysis of a related cardiac glycoside, Thevetin B, using a solid-phase extraction method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values provide a benchmark for the expected performance of a similar method for this compound.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Thevetin B | Serum | Not Specified | > 94 | 0.27 | - | 0.5 - 8 | [5][6][7] |
| Digoxin | Whole Blood | Oasis HLB | 83 - 100 | 0.09 | 0.28 | 0.3 - 10 | [13] |
| Metildigoxin | Whole Blood | Oasis HLB | 62 - 94 | 0.09 | 0.28 | 0.3 - 10 | [13] |
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of this compound from human serum or plasma.
Materials:
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
This compound standard
-
Internal Standard (IS): Digoxin-d3
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Pre-treatment:
-
Allow frozen serum or plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of serum or plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Digoxin-d3 in methanol).
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
Solid-Phase Extraction Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the sample pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual water.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow:
Caption: Solid-Phase Extraction Workflow for this compound.
This compound Signaling Pathway:
Caption: this compound Signaling via Na+/K+-ATPase Inhibition.
References
- 1. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. Method validation of a survey of thevetia cardiac glycosides in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 10. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 11. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Thevetin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A is a potent cardiac glycoside isolated from the yellow oleander, Thevetia peruviana (syn. Cascabela thevetia). As a member of the cardenolide family, it exhibits significant physiological activity, making its accurate identification and characterization crucial for pharmacological research and drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and verification of this compound. These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.
This document provides a detailed overview of the spectroscopic analysis of this compound, including protocols for sample preparation and data acquisition. It is intended to serve as a practical guide for researchers involved in the isolation, identification, and utilization of this and similar natural products.
Spectroscopic Data of this compound
A comprehensive search of scientific literature and chemical databases did not yield a complete, publicly available, and tabulated set of experimental ¹H NMR, ¹³C NMR, and IR spectral data specifically for purified this compound. While numerous studies mention the use of these techniques for the structural confirmation of this compound and other cardiac glycosides from Thevetia peruviana, the detailed spectral assignments in tabular format are not consistently reported in the accessible literature.
The structural complexity of this compound, a glycoside composed of a steroid aglycone and a sugar moiety, results in complex NMR spectra. The complete and unambiguous assignment of all proton and carbon signals requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Similarly, a definitive IR spectrum of pure this compound would provide characteristic absorption bands for its various functional groups.
Note to Researchers: The absence of a standardized and publicly available spectral dataset for this compound highlights the importance of thorough characterization for any isolated sample. Researchers working with this compound should perform a full suite of spectroscopic analyses to confirm the identity and purity of their compound and consider publishing the complete spectral data to benefit the scientific community.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a cardiac glycoside like this compound. These should be adapted based on the specific instrumentation and sample characteristics.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and verification.
Materials:
-
Isolated and purified this compound (sample should be dry and free of contaminants)
-
Deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆))
-
NMR tubes (5 mm, high precision)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
Add a small amount of TMS as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
(Optional but Recommended) Acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of the complex structure.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the structure.
-
Use 2D NMR data to establish correlations between protons and carbons and to confirm the connectivity of the molecular structure.
-
Protocol 2: Fourier-Transform Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Isolated and purified this compound
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle (agate)
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound sample and KBr powder to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region).
-
In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups (e.g., O-H stretch from hydroxyl groups, C=O stretch from the lactone and aldehyde, C-O stretch from ethers and alcohols, and C-H stretch from alkyl groups).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
This document serves as a foundational guide. For successful and accurate spectroscopic analysis, it is essential to consult detailed literature on natural product chemistry and spectroscopy and to have a thorough understanding of the operation of the analytical instruments being used.
Application Notes: Cell-based Assays for Na+/K+-ATPase Inhibition by Thevetin A
Audience: Researchers, scientists, and drug development professionals.
Introduction Thevetin A is a cardiac glycoside found in the seeds of Thevetia peruviana.[1][2] Like other cardiac glycosides, its primary mechanism of action is the potent and specific inhibition of the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme located in the plasma membrane of most animal cells.[3][4][5] This enzyme actively transports three sodium ions (Na⁺) out of the cell and two potassium ions (K⁺) into the cell, a process critical for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[4][5] Inhibition of the Na+/K+-ATPase by this compound disrupts these crucial ionic gradients, leading to a cascade of downstream effects that are of significant interest in pharmacology and drug development. These application notes provide detailed protocols for three distinct cell-based assays to quantify the inhibitory activity of this compound on the Na+/K+-ATPase.
Mechanism of Action and Signaling Pathway
This compound binds to the extracellular portion of the α-subunit of the Na+/K+-ATPase.[5] This binding locks the enzyme in a conformation that prevents the hydrolysis of ATP and the subsequent translocation of ions. The direct consequence is an increase in the intracellular sodium concentration.[6] This elevation of intracellular Na⁺ alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced Na⁺ gradient diminishes the driving force for Ca²⁺ efflux, leading to an accumulation of intracellular calcium.[5][6] In cardiac muscle, this increased intracellular Ca²⁺ enhances contractility, which is the basis of the therapeutic effect of cardiac glycosides in heart failure.[5]
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold or "signalosome."[7][8] Binding of cardiac glycosides like this compound can trigger various downstream signaling cascades, including the activation of Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR) and subsequently activate the Ras-Raf-MEK-ERK pathway, as well as the PI3K-Akt-mTOR pathway.[3][7][8][9] These pathways are involved in regulating cell growth, proliferation, and apoptosis.
Data Presentation: Cytotoxicity of Thevetin-Containing Extracts
Direct IC₅₀ values for purified this compound on Na+/K+-ATPase activity are not consistently reported across a wide range of cell lines in publicly available literature. However, the potent cytotoxic effects of plant extracts containing this compound and related cardiac glycosides have been evaluated, serving as an indirect measure of their powerful biological activity stemming from Na+/K+-ATPase inhibition.[10]
| Cell Line | Compound/Extract | Assay Type | Incubation Time | IC₅₀ Value | Reference |
| A549 (Human Lung Cancer) | Thevetia peruviana extract | MTT Assay | 48 hours | 1.95 µg/mL | [10] |
| NCI-H460 (Human Lung Cancer) | Thevetia peruviana extract | MTT Assay | 48 hours | 2.34 µg/mL | [10] |
Note: The IC₅₀ values above represent the concentration of a plant extract, not purified this compound, that inhibits cell growth by 50%. These values demonstrate the potent cytotoxic potential of cardiac glycosides present in the extract.
Experimental Protocols
Here we provide detailed protocols for three common cell-based assays to measure Na+/K+-ATPase inhibition.
Protocol 1: Ouabain-Sensitive Rubidium (⁸⁶Rb⁺) Uptake Assay
Principle: This assay measures the active transport function of the Na+/K+-ATPase. The radioactive isotope Rubidium-86 (⁸⁶Rb⁺) is used as a tracer for potassium (K⁺) due to its similar chemical properties. Cells actively take up ⁸⁶Rb⁺ via the Na+/K+-ATPase. The activity of the pump is determined by measuring the amount of ⁸⁶Rb⁺ accumulated by the cells. The portion of uptake that is inhibited by a saturating concentration of Ouabain (B1677812) (a well-characterized cardiac glycoside) is considered the specific Na+/K+-ATPase-mediated uptake.[11][12] The inhibitory effect of this compound is measured by its ability to reduce this ouabain-sensitive uptake.
Materials:
-
Cell line expressing Na+/K+-ATPase (e.g., HeLa, HEK-293, or cardiomyocytes)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ouabain stock solution (in water or DMSO)
-
⁸⁶RbCl (radioactive)
-
Uptake Buffer (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Wash Buffer (ice-cold, e.g., 100 mM MgCl₂, 10 mM HEPES, pH 7.4)
-
Scintillation fluid and scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that results in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in Uptake Buffer. Also prepare control solutions: buffer only (vehicle control), and buffer with a saturating concentration of Ouabain (e.g., 1 mM) for determining maximal inhibition.
-
Pre-incubation: Aspirate the culture medium from the wells. Wash the cells once with 100 µL of pre-warmed Uptake Buffer.
-
Add 50 µL of the appropriate this compound dilution or control solution to each well. Incubate for 15-30 minutes at 37°C.
-
⁸⁶Rb⁺ Uptake: Prepare the ⁸⁶Rb⁺ working solution by adding ⁸⁶RbCl to the Uptake Buffer to a final activity of ~1 µCi/mL.
-
To start the uptake, add 50 µL of the ⁸⁶Rb⁺ working solution to each well (final volume 100 µL).
-
Incubate for 10-20 minutes at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the radioactive solution.
-
Immediately wash the cells 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove extracellular ⁸⁶Rb⁺.
-
Cell Lysis and Measurement: Add 100 µL of 1% Triton X-100 or 0.1 M NaOH to each well to lyse the cells.
-
Transfer the lysate from each well to a scintillation vial. Add 4-5 mL of scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Total Uptake: CPM from vehicle control wells.
-
Non-specific Uptake: CPM from wells treated with a saturating concentration of Ouabain.
-
Na+/K+-ATPase Mediated Uptake: (Total Uptake) - (Non-specific Uptake).
-
Percent Inhibition by this compound: [1 - ((CPM_ThevetinA - CPM_Ouabain) / (CPM_Vehicle - CPM_Ouabain))] * 100
-
Plot Percent Inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Intracellular Sodium Measurement with a Fluorescent Indicator
Principle: Inhibition of the Na+/K+-ATPase by this compound leads to a rapid accumulation of intracellular sodium.[6] This change can be monitored in living cells using fluorescent dyes that are sensitive to Na⁺ concentration, such as ING-2 AM or Sodium Green AM.[13][14][15] These acetoxymethyl (AM) ester forms of the dyes are membrane-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The fluorescence intensity of the indicator increases upon binding to Na⁺, which can be measured using a fluorescence plate reader or microscope.
Materials:
-
Cell line of interest in a black, clear-bottom 96-well plate
-
Fluorescent sodium indicator (e.g., ING-2 AM, Thermo Fisher Scientific)
-
Pluronic F-127 (optional, to aid dye loading)[15]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Ouabain)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution containing 1-5 µM of the sodium indicator (e.g., ING-2 AM) in HBSS. If using, add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium and add 100 µL of the loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂, protected from light.
-
Wash: Aspirate the loading solution and wash the cells twice with 100 µL of pre-warmed HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Baseline Reading: Measure the baseline fluorescence (Excitation/Emission appropriate for the dye, e.g., ~525/545 nm for ING-2).[13]
-
Compound Addition: Add a small volume (e.g., 1-10 µL) of concentrated this compound serial dilutions or controls (vehicle, Ouabain) to the wells.
-
Kinetic Measurement: Immediately place the plate back in the reader and measure the fluorescence signal every 1-2 minutes for a period of 30-60 minutes to monitor the increase in intracellular sodium.
-
Endpoint Measurement (Alternative): Alternatively, incubate the plate for a fixed period (e.g., 30 minutes) after compound addition and then take a single endpoint reading.
Data Analysis:
-
Subtract the background fluorescence (from wells without cells) from all readings.
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) for each well (F/F₀).
-
Plot the change in fluorescence (or the rate of fluorescence increase) against the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀, the concentration of this compound that produces 50% of the maximal increase in intracellular sodium.
Protocol 3: ATP Depletion Luminescence Assay
Principle: The Na+/K+-ATPase hydrolyzes ATP to power ion transport.[16] In a cell-based assay, inhibiting this major ATP-consuming enzyme with this compound can lead to a measurable sparing of intracellular ATP, especially under conditions of high metabolic stress or when other ATPases are also active. Conversely, a more common approach is to use permeabilized cells or membrane fractions and measure the depletion of a known amount of supplied ATP. A more direct method measures the inorganic phosphate (B84403) (Pi) released.[17][18][19] However, a simple and highly sensitive method is to measure the total cellular ATP content after treatment using a luciferase-based assay.[20][21][22] In this reaction, firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The luminescent signal is directly proportional to the ATP concentration.
Materials:
-
Cell line of interest in an opaque-walled 96-well plate
-
This compound stock solution (in DMSO)
-
Commercial ATP detection kit (e.g., ATPlite from PerkinElmer, CellTiter-Glo® from Promega) which contains a cell lysis buffer, luciferase, and luciferin substrate.[21][22]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium and add 100 µL of medium containing the this compound dilutions or controls (vehicle, positive control for cytotoxicity if desired).
-
Incubate for a defined period (e.g., 1 to 24 hours). The incubation time should be optimized based on the cell type and expected rate of ATP turnover.
-
ATP Measurement: Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the volume of ATP detection reagent specified by the kit manufacturer (e.g., 100 µL) to each well. This reagent typically lyses the cells and starts the luminescent reaction.
-
Place the plate on an orbital shaker for 2-5 minutes to ensure complete cell lysis and mixing.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.
Data Analysis:
-
The raw luminescence units are proportional to the ATP concentration in each well.
-
Calculate the percentage of ATP relative to the vehicle-treated control cells.
-
Plot the percentage of ATP against the logarithm of this compound concentration.
-
Interpretation: Depending on the cellular context, potent inhibition of Na+/K+-ATPase might lead to either a slight increase (sparing) or, more likely over longer periods due to overall toxicity, a decrease in total ATP. This assay is often used as a measure of general cytotoxicity, where a decrease in ATP indicates cell death. The IC₅₀ would then represent the concentration of this compound causing a 50% reduction in cellular ATP, indicative of toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Increased ouabain-sensitive 86Rubidium uptake after mitogenic stimulation of quiescent chicken embryo fibroblasts with purified multiplication-stimulating activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is ouabain-sensitive rubidium or potassium uptake a measure of sodium pump activity in isolated cardiac muscle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Na+/K+-ATPase activity test [bio-protocol.org]
- 19. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. revvity.com [revvity.com]
- 22. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Thevetin A on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A is a cardiac glycoside isolated from the seeds of Thevetia peruviana. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to a cascade of events, including an increase in intracellular sodium, a subsequent rise in intracellular calcium via the Na+/Ca2+ exchanger, and consequently, an enhanced force of myocardial contraction (positive inotropic effect). However, at higher concentrations, this compound can induce cytotoxicity, arrhythmias, and apoptosis. These application notes provide a comprehensive protocol for studying the multifaceted effects of this compound on cardiac myocytes, from assessing its impact on cell viability and contractility to dissecting the underlying molecular signaling pathways.
Key Experimental Parameters
A summary of key experimental parameters for studying this compound's effects on cardiac myocytes is presented in the table below. These parameters are essential for designing and interpreting the subsequent experiments.
| Parameter | Cell Type | This compound Concentration Range | Treatment Duration | Key Assays | Expected Outcome |
| Cell Viability | Primary Cardiomyocytes, H9c2, AC16 | 0.1 µM - 100 µM | 24 - 72 hours | MTT, LDH | Dose-dependent decrease in viability |
| Intracellular Calcium | Primary Cardiomyocytes, H9c2 | 1 µM - 50 µM | Acute (minutes) | Fura-2 AM Calcium Imaging | Increased intracellular calcium transients |
| Contractility | Primary Cardiomyocytes | 0.5 µM - 25 µM | Acute (minutes to hours) | Cell Shortening/Impedance | Increased contractility at lower doses |
| Electrophysiology | Primary Cardiomyocytes | 0.1 µM - 10 µM | Acute (minutes) | Patch-Clamp | Alterations in action potential duration |
| Apoptosis | Primary Cardiomyocytes, H9c2 | 5 µM - 50 µM | 24 - 48 hours | TUNEL, Annexin V | Increased apoptosis at higher doses |
| Protein Expression | Primary Cardiomyocytes, H9c2 | 1 µM - 25 µM | 6 - 24 hours | Western Blot | Altered levels of key signaling proteins |
Experimental Protocols
Cell Culture
1.1. Primary Neonatal Rat Cardiomyocyte Isolation and Culture
-
Materials: Neonatal rat pups (1-3 days old), Hank's Balanced Salt Solution (HBSS), 0.1% Trypsin-EDTA, DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Euthanize neonatal rat pups and sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small pieces.
-
Digest the tissue with 0.1% Trypsin-EDTA at 37°C with gentle agitation.
-
Collect the supernatant containing dissociated cells and neutralize the trypsin with DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Pre-plate the cells on an uncoated culture dish for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes and seed them onto collagen-coated plates.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
1.2. H9c2 and AC16 Cell Line Culture
-
Materials: H9c2 or AC16 cells, DMEM (for H9c2) or DMEM/F12 (for AC16) supplemented with 10% FBS and 1% Penicillin-Streptomycin, 0.25% Trypsin-EDTA.
-
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a 1:3 to 1:5 ratio.
-
Cell Viability Assays
2.1. MTT Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
2.2. LDH Assay
-
Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Protocol:
Intracellular Calcium Imaging
-
Principle: Utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
-
Protocol:
-
Load cultured cardiomyocytes with 2-5 µM Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C.[5][6][7]
-
Wash the cells to remove extracellular dye.
-
Mount the cells on a fluorescence microscope equipped with an excitation wavelength switcher (340/380 nm) and an emission filter (510 nm).
-
Record baseline fluorescence ratios before and after the addition of this compound.
-
Analyze the change in the 340/380 nm fluorescence ratio to determine relative changes in intracellular calcium.
-
Cardiomyocyte Contractility Assay
-
Principle: Measures the shortening and relaxation of cardiomyocytes in response to treatment.
-
Protocol:
-
Plate cardiomyocytes on laminin-coated glass-bottom dishes.
-
Place the dish on the stage of an inverted microscope equipped with a video-edge detection system.
-
Electrically stimulate the cells to contract at a fixed frequency (e.g., 1 Hz).
-
Record baseline cell shortening and relaxation parameters.
-
Perfuse the cells with a solution containing this compound and record the changes in contractility.
-
Alternatively, cellular impedance can be measured to assess contractility in a higher throughput manner.[8]
-
Electrophysiology
-
Principle: The patch-clamp technique is used to measure the action potentials of single cardiomyocytes.
-
Protocol:
-
Isolate single cardiomyocytes and place them in a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record the resting membrane potential and elicit action potentials by injecting a brief depolarizing current.
-
Record baseline action potential parameters (e.g., duration, amplitude).
-
Perfuse the cell with this compound and record the changes in the action potential.
-
Apoptosis Assays
6.1. TUNEL Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Culture and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.[9][10][11]
-
6.2. Annexin V Staining
-
Principle: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Western Blotting
-
Principle: Detects the expression levels of specific proteins in cell lysates.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Na+/K+-ATPase α1, NCX1, SERCA2a, Phospholamban, Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its study.
Caption: this compound signaling pathway in cardiac myocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium overloading and oxidative stress in cardiomyocyte necrosis via a mitochondriocentric signal-transducer-effector pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCX1 antibody (55075-1-AP) | Proteintech [ptglab.com]
- 6. The cardiomyocyte cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP2A2/SERCA2 Antibody (#4388) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Role of Intracellular Ca2+-overload in Cardiac Dysfunction in Heart Disease | Auctores [auctoresonline.org]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Western blot analysis [bio-protocol.org]
Application Notes: Thevetin A in Cancer Cell Line Research
Introduction
Thevetin A is a cardiac glycoside, a class of naturally occurring compounds isolated from the seeds and other parts of the Thevetia peruviana plant, commonly known as the yellow oleander.[1][2][3] Historically used for cardiac conditions, these compounds are now gaining significant interest in oncology for their potent cytotoxic activities against various cancer cell lines.[1] This document provides a comprehensive overview of the application of this compound and related compounds in cancer research, detailing its mechanism of action, effects on cellular signaling pathways, and protocols for in vitro evaluation.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism of action for this compound, characteristic of all cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane.[1][4] This enzyme is critical for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. In cancer cells, which often exhibit altered ion dynamics, the inhibition of this pump disrupts cellular ion homeostasis, triggering a cascade of downstream events that ultimately lead to programmed cell death.[4]
Caption: Core mechanism of this compound via Na+/K+-ATPase inhibition.
Disruption of Key Cancer Signaling Pathways
The disruption of ion gradients initiated by this compound has profound effects on intracellular signaling pathways that are crucial for cancer cell proliferation and survival.
1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Research on cardiac glycosides suggests that the cellular stress induced by Na+/K+-ATPase inhibition leads to the suppression of this pro-survival pathway.[4]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
2. NF-κB Signaling Pathway
The NF-κB pathway is a key driver of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Cardiac glycosides have been demonstrated to suppress NF-κB activation, thereby increasing the sensitivity of cancer cells to apoptosis.[4] This inhibition is believed to be mediated by changes in intracellular ion concentrations that affect the upstream regulators of NF-κB.[4]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Cellular Effects of this compound Treatment
1. Induction of Apoptosis
A primary outcome of this compound treatment in cancer cells is the induction of apoptosis (programmed cell death).[4] Studies on cardiac glycosides from Thevetia peruviana confirm the induction of apoptosis, characterized by DNA fragmentation and morphological changes like membrane blebbing.[2][5] This process primarily involves the intrinsic apoptotic pathway.[4]
Key events in the intrinsic pathway include:
-
Increased Bax/Bcl-2 Ratio: An upregulation of the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2.[4]
-
Caspase Activation: Sequential activation of initiator caspase-9 and executioner caspase-3.[4]
-
DNA Fragmentation: Cleavage of genomic DNA, a hallmark of late-stage apoptosis.[4][5]
Caption: Intrinsic apoptotic pathway induced by this compound.
2. Cell Cycle Arrest
In addition to apoptosis, this compound and related cardiac glycosides can halt cancer cell proliferation by inducing cell cycle arrest. Studies have shown an accumulation of cells in the G2/M phase of the cell cycle following treatment, preventing cancer cells from completing mitosis and division.[4]
Summary of Cytotoxic Activity (IC50 Values)
The cytotoxic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. While direct data for purified this compound is limited, studies on extracts from Thevetia peruviana, which contain this compound, demonstrate potent anticancer activity across various human cancer cell lines.[2][5][6][7]
| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference(s) |
| Methanolic extract of Cascabela thevetia (latex) | A549 (Lung) | 7.884 | [6][8] |
| Methanolic extract of Thevetia peruviana (fruit) | HTB-81 (Prostate) | 1.91 ± 0.76 | [2][5] |
| HTB-22 (Breast) | 5.78 ± 2.12 | [2][5] | |
| HTB-38 (Colorectal) | 6.30 ± 4.45 | [2][5] | |
| Lung cancer cells (HTB-177) | 12.04 ± 3.43 | [2][5] | |
| Methanol extract of Thevetia peruviana (leaves) | HCT-116 (Colon) | 39.3 | [7] |
| A-549 (Lung) | 93.4 | [7] | |
| MCF-7 (Breast) | 110.3 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell viability by quantifying the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells.[9]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[6][9]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a predetermined concentration (e.g., its IC50 value) for 24-48 hours.[9]
-
Cell Harvesting: Collect both adherent (using trypsin) and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Methods for Assessing the Antiviral Activity of Thevetin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A, a cardiac glycoside derived from the yellow oleander (Thevetia peruviana), has been traditionally recognized for its effects on cardiac function. Recent scientific inquiry has expanded to explore the broader therapeutic potential of cardiac glycosides, revealing significant antiviral properties against a range of viruses. This has positioned compounds like this compound as promising candidates for novel antiviral drug development. The primary mechanism of antiviral action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an essential host cell protein. This disruption of ion homeostasis can interfere with various stages of the viral life cycle, from entry to replication and protein synthesis.[1][2][3]
These application notes provide a comprehensive guide to the methodologies required to assess the antiviral activity of this compound. The protocols detailed herein are established in vitro assays designed to quantify antiviral efficacy, determine cytotoxicity, and elucidate potential mechanisms of action.
Key Antiviral Assessment Strategies
A thorough evaluation of this compound's antiviral potential involves a multi-pronged approach, including cell-based assays to measure the inhibition of viral replication and computational methods to predict interactions with viral or host proteins.
Core experimental strategies include:
-
Cytotoxicity Assays: To determine the concentration range at which this compound is toxic to host cells. This is crucial for distinguishing true antiviral effects from non-specific cytotoxicity.
-
Plaque Reduction Assays: A functional assay to quantify the inhibition of viral infection and spread, leading to the determination of the IC50 (half-maximal inhibitory concentration).
-
Virus Yield Reduction Assays: To measure the reduction in the production of infectious viral particles from treated cells.
-
Molecular Docking Studies: A computational approach to predict the binding affinity of this compound to specific viral or host protein targets.
Data Presentation: Antiviral Activity of Cardiac Glycosides
While specific antiviral data for this compound is still emerging, the following tables summarize the reported antiviral activities of other well-studied cardiac glycosides against various viruses, providing a benchmark for expected efficacy.
Table 1: In Vitro Antiviral Activity of Selected Cardiac Glycosides
| Cardiac Glycoside | Virus | Cell Line | IC50 (nM) | Reference |
| Digoxin | Human Cytomegalovirus (HCMV) | HFF | 36 | [4] |
| Ouabain | Human Cytomegalovirus (HCMV) | HFF | 17 | [4] |
| Ouabain | Influenza A Virus | A549 | ~20 | [5] |
| Digoxin | Chikungunya Virus | Vero | Not Specified | [1] |
| Digitoxin | Adenovirus | Not Specified | Not Specified | [1] |
Table 2: Cytotoxicity of Selected Cardiac Glycosides
| Cardiac Glycoside | Cell Line | CC50 (µM) |
| Digoxin | HFF | >10 |
| Ouabain | HFF | >10 |
| Ouabain | A549 | Not specified |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of tetrazolium salts (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, A549, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Plaque Reduction Assay
Principle: This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Protocol:
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve 50-100 plaque-forming units (PFU) per well.
-
Infection: Wash the cell monolayers with PBS and infect with 200 µL of the appropriate virus dilution. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment and Overlay: During the adsorption period, prepare an overlay medium (e.g., 2x MEM mixed with 1.8% agarose) containing various concentrations of this compound.
-
Overlay Application: After adsorption, remove the virus inoculum and gently add 2 mL of the overlay medium containing this compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
Principle: This assay measures the effect of a compound on the production of new infectious virus particles. It provides a quantitative measure of the inhibition of viral replication.
Protocol:
-
Cell Seeding and Infection: Seed cells in 24-well plates and infect the confluent monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
Compound Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).
-
Harvesting Progeny Virus: At the end of the incubation, collect the cell culture supernatants. These can be subjected to freeze-thaw cycles to release intracellular virus particles.
-
Virus Titer Determination: Determine the titer of the harvested virus from each well using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Compare the viral titers from the this compound-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each concentration.
Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a target protein to form a stable complex. This can provide insights into the potential mechanism of action by identifying likely binding sites and estimating binding affinity.
Protocol:
-
Target and Ligand Preparation:
-
Obtain the 3D structure of the target viral or host protein from the Protein Data Bank (PDB).
-
Prepare the 3D structure of this compound using chemical drawing software (e.g., ChemDraw) and optimize its geometry.
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock, Glide) to perform the docking calculations.
-
Define the binding site on the target protein based on known active sites or by performing a blind docking.
-
-
Analysis of Results:
-
Analyze the docking poses to identify the most favorable binding orientation.
-
Evaluate the binding energy and inhibition constant (Ki) to estimate the binding affinity.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Cytomegalovirus Inhibition by Cardiac Glycosides: Evidence for Involvement of the hERG Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides decrease influenza virus replication by inhibiting cell protein translational machinery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thevetin A as a Tool Compound for Studying Ion Transport
Introduction
Thevetin A is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their potent effects on heart muscle.[1][2][3] Derived from the seeds of the Cascabela thevetia (Yellow Oleander), this compound serves as a valuable tool compound for researchers studying ion transport and cellular signaling.[3][4] Its primary molecular target is the Na+/K+-ATPase, an essential enzyme found in the plasma membrane of all animal cells responsible for maintaining sodium and potassium gradients.[1][5] By specifically inhibiting this pump, this compound allows for the controlled manipulation of intracellular ion concentrations, making it an ideal instrument for investigating the physiological and pathological roles of Na+, K+, and Ca2+ homeostasis.[6][7]
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the α-subunit of the Na+/K+-ATPase enzyme.[7] This enzyme actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[8] Inhibition of this pump by this compound leads to a cascade of downstream events:
-
Increased Intracellular Sodium ([Na+]i): The primary consequence of Na+/K+-ATPase inhibition is the accumulation of Na+ inside the cell.[7]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (which normally expels Ca2+). This can lead to less Ca2+ extrusion or even reversal of the exchanger, resulting in an influx of Ca2+.
-
Increased Intracellular Calcium ([Ca2+]i): The net result is an elevation of cytosolic calcium concentration.[1][7] This increase in [Ca2+]i is the basis for the positive inotropic (increased contractility) effect of cardiac glycosides in heart muscle and is a key event in various signaling pathways.[1]
This well-defined mechanism makes this compound a powerful tool for dissecting the roles of these ion gradients in processes such as muscle contraction, neuronal excitability, cell volume regulation, and apoptosis.[5][6]
References
- 1. Thevetin B | 27127-79-3 | CBA12779 | Biosynth [biosynth.com]
- 2. Thevetin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
Thevetin A: Formulation Strategies for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A, a cardiac glycoside extracted from the seeds of Thevetia peruviana, has garnered significant interest for its potential therapeutic applications beyond its traditional use in cardiovascular conditions, including promising anticancer properties. However, its preclinical development is hampered by challenges related to its physicochemical properties, particularly its solubility. These application notes provide a comprehensive guide to the formulation of this compound for in vitro and in vivo preclinical studies. This document outlines this compound's known physicochemical characteristics, details protocols for solubility assessment, and presents strategies for developing stable formulations suitable for preclinical evaluation. Furthermore, it describes analytical methods for the quantification of this compound and illustrates its primary signaling pathway.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to developing a successful formulation. Key properties are summarized in the table below. Notably, while some sources describe this compound as water-soluble, it is often extracted using methanol (B129727), and commercial suppliers suggest solvents such as DMSO, pyridine, methanol, and ethanol, indicating that its aqueous solubility may be limited.[1][2] This necessitates a careful evaluation of its solubility in various pharmaceutically acceptable vehicles.
| Property | Data | Source |
| Chemical Formula | C₄₂H₆₄O₁₉ | [3] |
| Molecular Weight | 872.9 g/mol | [3] |
| CAS Number | 37933-66-7 | [3] |
| Appearance | White to off-white solid | [2] |
| General Solubility | Reported as water-soluble, but also soluble in methanol, ethanol, DMSO, pyridine.[1][2] Considered poorly soluble in non-polar solvents. | [2] |
| Storage | Store at room temperature. For solutions, storage at -20°C is recommended. | [1] |
Experimental Protocols
Protocol for Solubility Determination of this compound
Objective: To quantitatively determine the solubility of this compound in a panel of pharmaceutically relevant solvents and co-solvents to identify a suitable vehicle for preclinical formulations.
Materials:
-
This compound powder
-
Volumetric flasks
-
Scintillation vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Solvents:
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (95%)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Co-solvent mixtures (e.g., 10% DMSO / 90% PBS; 20% PEG 400 / 80% water)
-
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of scintillation vials, each containing a known volume (e.g., 1 mL) of the different solvents and co-solvent mixtures.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solid.
-
Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent/co-solvent system, typically expressed in mg/mL or µg/mL.
-
Protocol for a Co-Solvent Based Formulation for In Vivo Studies
Objective: To prepare a clear, stable solution of this compound suitable for oral gavage or intravenous administration in preclinical animal models. This protocol is based on a common strategy for formulating poorly water-soluble compounds and should be adapted based on the results of the solubility determination study.
Materials:
-
This compound powder
-
Sterile, depyrogenated vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Solvents (select based on solubility data, e.g., DMSO, PEG 400, Ethanol)
-
Vehicle (e.g., sterile water, saline, or PBS)
Procedure:
-
Vehicle Preparation:
-
Prepare the desired co-solvent mixture. For example, a vehicle of 10% DMSO, 40% PEG 400, and 50% sterile water.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the organic co-solvent(s) (e.g., DMSO and PEG 400) to the vial.
-
Gently vortex or sonicate until this compound is completely dissolved. A clear solution should be obtained.
-
-
Addition of Aqueous Component:
-
Slowly add the aqueous component (e.g., sterile water) to the dissolved this compound solution while stirring continuously. Add the aqueous phase dropwise to prevent precipitation.
-
-
Final Formulation and Sterilization:
-
Once all components are mixed, continue stirring for 15-30 minutes to ensure homogeneity.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
If intended for intravenous administration, sterile filter the final formulation through a 0.22 µm filter into a sterile, depyrogenated vial.
-
Protocol for Stability Assessment of this compound Formulation
Objective: To evaluate the short-term physical and chemical stability of the prepared this compound formulation under relevant storage conditions.
Materials:
-
Prepared this compound formulation
-
Storage vials
-
Temperature-controlled chambers (e.g., 4°C and 25°C)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation and Storage:
-
Aliquot the prepared this compound formulation into multiple vials.
-
Store the vials at different temperature conditions (e.g., refrigerated at 4°C and at room temperature, 25°C).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours).
-
-
Physical Stability Assessment:
-
At each time point, visually inspect the samples for any signs of precipitation, crystallization, or color change.
-
-
Chemical Stability Assessment:
-
Quantify the concentration of this compound in each sample at each time point using a validated HPLC-UV or LC-MS/MS method.
-
Analyze the chromatograms for the appearance of any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration over time for each storage condition. A formulation is generally considered stable if the concentration remains within 90-110% of the initial concentration and no significant degradation products are observed.
-
Analytical Methods for Quantification
Accurate quantification of this compound in formulations and biological matrices is crucial for preclinical studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) are the methods of choice.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Sensitivity | Moderate | High |
| Specificity | Good, but may be susceptible to interference from matrix components. | Excellent, highly specific and selective. |
| Typical Column | C18 reverse-phase column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid). | Similar to HPLC-UV. |
| Application | Quantification in formulations, in vitro samples. | Quantification in complex biological matrices (plasma, tissue), low concentration samples. |
Signaling Pathway of this compound
This compound, as a cardiac glycoside, exerts its effects primarily through the inhibition of the Na+/K+-ATPase pump located on the cell membrane. This inhibition leads to a cascade of downstream signaling events.
Caption: this compound inhibits Na+/K+-ATPase, triggering downstream signaling pathways.
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions.[4] Concurrently, the Na+/K+-ATPase acts as a signal transducer, activating Src kinase upon binding of a cardiac glycoside.[5][6] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades.[5][6] This includes the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway, both of which are crucial regulators of cell proliferation, survival, and differentiation.[5][6][7] Furthermore, activation of Src can lead to an increase in Reactive Oxygen Species (ROS). In the context of cancer, the PI3K/Akt pathway can lead to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway, which subsequently modulates the transcription of target genes involved in cell fate and proliferation.[8]
Experimental Workflow
The following diagram outlines a typical workflow for the formulation and preclinical evaluation of this compound.
Caption: Workflow for this compound formulation and preclinical testing.
This workflow begins with the critical step of solubility screening to identify a suitable vehicle. Based on these results, a formulation is prepared and its stability is assessed. The optimized formulation can then be used for in vitro studies to determine its biological activity, followed by in vivo pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies in relevant animal models. The data from these studies are then analyzed to evaluate the therapeutic potential of this compound.
Conclusion
The successful preclinical development of this compound hinges on the establishment of a robust and reproducible formulation. The protocols and information provided in these application notes offer a systematic approach to addressing the formulation challenges associated with this promising cardiac glycoside. By carefully characterizing its solubility, developing a stable formulation, and understanding its mechanism of action, researchers can effectively advance the investigation of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C42H64O19 | CID 441873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method validation of a survey of thevetia cardiac glycosides in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: High-Throughput Screening of Thevetin A Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thevetin A is a cardiac glycoside isolated from the plant Cascabela thevetia (formerly Thevetia peruviana).[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining cellular ion homeostasis.[3][4] This inhibition leads to downstream effects, including an increase in intracellular calcium, which can trigger apoptosis (programmed cell death). Recent studies have highlighted the potent anticancer activities of cardiac glycosides, making them and their derivatives promising candidates for oncological drug development.[5][6][7]
High-throughput screening (HTS) is a critical methodology in drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules with desired biological activity.[8][9] This document provides a detailed protocol for a cell-based HTS assay to screen this compound derivatives for cytotoxic activity against cancer cell lines, a primary indicator of their potential as anticancer agents.
Assay Principle
The assay quantifies cell viability as a surrogate for cytotoxicity. The fundamental principle is that inhibiting the Na+/K+-ATPase pump with active this compound derivatives disrupts cellular function, leading to cell death.[3] The extent of cytotoxicity is measured using a commercially available reagent, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®). In these assays, viable, metabolically active cells convert a substrate into a fluorescent or luminescent product, and the signal intensity is directly proportional to the number of living cells. A decrease in signal in the presence of a test compound indicates cytotoxic or cytostatic effects.
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the key molecular pathway targeted by this compound and the general workflow for the high-throughput screening process.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: High-throughput cell-based cytotoxicity screening workflow.
Experimental Protocol: Cell-Based Cytotoxicity Assay
This protocol is optimized for a 384-well plate format suitable for HTS.
1. Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer).[7]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, white, opaque-bottom tissue culture-treated plates (for luminescence assays).
-
Compound Plates: 384-well plates for serial dilution of test compounds.
-
Test Compounds: this compound (as positive control) and this compound derivatives dissolved in 100% DMSO.
-
Cell Viability Reagent: ATP-based luminescent assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Equipment:
-
Biosafety cabinet
-
CO2 incubator (37°C, 5% CO2)
-
Automated liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
2. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches ~80% confluency.
-
Trypsinize and collect the cells. Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a culture medium to the predetermined optimal seeding density (e.g., 1,000 - 5,000 cells/well).
-
Using an automated dispenser or multichannel pipette, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Include 'cells only' (negative control) and 'no cells' (background) wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: Compound Addition
-
Prepare serial dilutions of this compound and its derivatives in a separate compound plate. A common concentration range is from 100 µM to 1 nM.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the compound plate to the corresponding wells of the cell assay plate. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Wells for negative controls should receive DMSO vehicle only.
-
Incubate the assay plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
Day 4/5: Viability Measurement
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[10]
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well of the assay plates.
-
Mix on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the 'no cells' wells from all other wells.
-
Normalization: Normalize the data by setting the average signal from the DMSO-treated (vehicle control) wells as 100% viability and the background signal as 0% viability.
-
% Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100
-
-
Dose-Response Curves: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value for each compound. The IC50 is the concentration at which a compound inhibits 50% of the biological response.
Data Presentation
The screening results should be summarized in a clear, tabular format to facilitate the comparison of the potency of different derivatives.
Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Parent Structure | Modification | HeLa IC50 (nM) | MCF-7 IC50 (nM) | A549 IC50 (nM) |
| This compound | This compound | - | 85.6 | 110.2 | 95.3 |
| DERIV-001 | This compound | R1 = Acetyl | 45.2 | 60.8 | 51.7 |
| DERIV-002 | This compound | R2 = Hydroxyl | 210.5 | 350.1 | 280.4 |
| DERIV-003 | This compound | R1 = Methyl | 70.3 | 95.1 | 82.9 |
| DERIV-004 | This compound | Sugar Moiety Mod | > 1000 | > 1000 | > 1000 |
| Doxorubicin | Control Drug | - | 150.7 | 25.4 | 190.2 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plates; Pipetting errors. | Ensure a homogenous cell suspension; Use an automated dispenser; Avoid using the outer wells of the plate.[11] |
| Low Z'-factor (<0.5) | Assay window is too small; High variability in controls. | Optimize cell number and/or incubation time; Check reagent quality and handling. |
| Compound Precipitation | Poor solubility of derivatives in aqueous media. | Check compound solubility limits; Reduce the highest screening concentration; Modify the assay buffer if possible. |
| False Positives | Compound interferes with the assay chemistry (e.g., luciferase inhibition). | Perform counter-screens without cells to identify assay interferers; Use an orthogonal assay (e.g., resazurin-based) to confirm hits.[12] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Thevetin A Extraction Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of Thevetin A from Thevetia peruviana. Our aim is to help you overcome low yields and optimize your extraction and purification protocols.
Troubleshooting Guide: Overcoming Low this compound Yield
Low yield of this compound can be a significant hurdle in research and development. This guide provides a systematic approach to identifying and resolving common issues in your extraction workflow.
Question: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound yield can stem from several factors, from the initial handling of plant material to the final purification steps. Below is a step-by-step troubleshooting workflow to help you identify and address the bottleneck in your process.
Frequently Asked Questions (FAQs)
Extraction Protocol
Question: What is a reliable starting protocol for this compound extraction?
Answer: A common and effective method involves solvent extraction from the kernels of Thevetia peruviana seeds. Below is a detailed experimental protocol.
Experimental Protocol: this compound Extraction and Purification
-
Seed Preparation :
-
Collect mature seeds and dry them thoroughly in a well-ventilated area or in an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[1]
-
Carefully crack the hard outer shells to extract the kernels.
-
Grind the kernels into a fine powder to increase the surface area for efficient extraction.[1]
-
-
Defatting :
-
Extraction of Cardiac Glycosides :
-
Macerate the defatted seed meal in a solvent mixture. An 8:2 (v/v) mixture of methanol (B129727) and 80% ethanol (B145695) has been reported to be effective.[1]
-
Use a solvent-to-meal ratio of 10:1 (v/w) for the initial 24-hour maceration at room temperature with occasional stirring.[1]
-
Decant the solvent and repeat the maceration of the seed meal with a fresh solvent at a 5:1 ratio for another 24 hours.[1]
-
-
Concentration :
-
Combine the solvent extracts from both maceration steps.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude glycosidic extract.[1]
-
-
Purification :
-
The crude extract contains a mixture of cardiac glycosides, including this compound, Thevetin B, and others.[1]
-
Column Chromatography : Use a silica (B1680970) gel column and elute with a gradient of increasing polarity, starting with a nonpolar solvent like n-hexane and gradually increasing the proportion of more polar solvents like ethyl acetate (B1210297) and then methanol.[1]
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For higher purity, the this compound-containing fractions from column chromatography can be further purified using preparative HPLC.[1]
-
Optimizing Extraction Parameters
Question: How do different extraction parameters affect the yield of cardiac glycosides?
Answer: Several factors significantly influence the extraction yield. Optimizing these parameters is crucial for maximizing your this compound recovery.
Data on Cardiac Glycoside Extraction Parameters
| Parameter | Condition | Observation |
| Solvent System | 8:2 (v/v) Methanol/Ethanol (80%) | Reported as an effective mixture for cardiac glycoside extraction.[1] |
| 70% or 80% Aqueous Alcohol | Found to result in the lowest residual glycoside content in the meal.[2] | |
| Solvent-to-Meal Ratio | 10:1 (initial), then 5:1 | A two-step maceration process to enhance extraction efficiency.[1] |
| 15:1 | Considered a good compromise between glycoside extraction and solvent cost.[2] | |
| Extraction Time | 24 hours (initial), then 24 hours | For the two-step maceration process.[1] |
| 72 hours | Appears to be optimal for achieving the best extraction.[2] | |
| Temperature | Room Temperature | Commonly used for maceration to prevent degradation of thermolabile compounds.[1] |
| Not exceeding 50°C | Recommended for solvent evaporation to prevent degradation.[1] |
Note: The yields can vary based on the geographical origin of the plant, the maturity of the seeds, and the specific extraction conditions employed.[1]
Stability and Degradation
Question: Is this compound susceptible to degradation during extraction?
Answer: Yes, like many natural products, this compound can be sensitive to certain conditions, which can lead to its degradation and a subsequent decrease in yield.
-
Temperature: Cardiac glycosides can be thermolabile. It is crucial to avoid high temperatures during the extraction and solvent evaporation steps. Using a rotary evaporator at a controlled, low temperature (not exceeding 50°C) is recommended.[1]
-
pH: Extreme pH values can also lead to the degradation of glycosides. Maintaining a neutral or slightly acidic environment during extraction is generally advisable.
-
Light: Prolonged exposure to light can also contribute to the degradation of some bioactive compounds. It is good practice to protect the extracts from light during processing and storage.
Signaling Pathways
Question: What is the mechanism of action of this compound?
Answer: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cell membranes. This inhibition sets off a cascade of events within the cell.
Primary Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[3][4]
Secondary Signaling Pathways
Emerging research suggests that cardiac glycosides can also influence other cellular signaling pathways, which may contribute to their broader biological effects.[3]
This technical support center provides a foundational guide to troubleshooting and understanding this compound extraction. For further optimization, it is recommended to perform small-scale pilot extractions to determine the most effective parameters for your specific plant material and laboratory conditions.
References
Troubleshooting Thevetin A instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Thevetin A in a research setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in solution.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has low solubility in aqueous solutions. Adding a concentrated stock solution in an organic solvent directly to an aqueous buffer can cause it to precipitate out. | 1. Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment. 2. Optimize dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. 3. Use a co-solvent: If your experimental system allows, maintain a small percentage of the organic solvent (e.g., DMSO) in the final aqueous solution to improve solubility. Ensure you run a vehicle control with the same concentration of the solvent. |
| Cloudiness or precipitation during incubation | This compound may be unstable in the experimental conditions over time, leading to degradation and precipitation of less soluble byproducts. Changes in temperature or pH during incubation can also affect solubility. | 1. Prepare fresh solutions: Always prepare working solutions of this compound immediately before use. 2. Control temperature: Maintain a constant and appropriate temperature throughout your experiment. 3. Buffer pH: Ensure the pH of your experimental buffer is stable and within a range suitable for cardiac glycosides, typically near neutral pH. |
| Inconsistent or loss of biological activity | This compound may be degrading in the solution due to factors like pH, temperature, or light exposure. Hydrolysis of the glycosidic linkages is a potential degradation pathway for cardiac glycosides. | 1. Protect from light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation. 2. Optimize storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize degradation.[1] 3. Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound, like other cardiac glycosides, is sparingly soluble in water but shows better solubility in polar organic solvents. For preparing stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are recommended.
Q2: What are the optimal storage conditions for this compound powder and solutions?
A2:
-
Solid this compound: Store the lyophilized powder at -20°C, protected from moisture.
-
Stock Solutions: For long-term stability, it is recommended to store stock solutions at -80°C (stable for up to 6 months). For shorter periods, storage at -20°C (stable for up to 1 month) is also acceptable.[1] It is crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has a slight yellow tint. Is it still usable?
A3: Pure this compound is a white to off-white solid.[1] A yellow tint in the solution could indicate the presence of impurities or degradation products. It is recommended to use a fresh, properly stored vial of this compound to ensure the integrity of your experimental results. If the issue persists with a new vial, consider the purity of the solvent used for dissolution.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump, an enzyme located in the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. This cascade of events is responsible for its cardiotonic and cytotoxic effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Molecular Weight of this compound: 872.95 g/mol
-
Volume (µL) = (Mass of this compound (mg) / 872.95) x 1,000,000 / (Desired Concentration (mM))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing this compound.
-
Solubilization: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber vials to protect from light and prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium or physiological buffer (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate serial dilution of the stock solution in DMSO.
-
Final Dilution: Pre-warm the cell culture medium or buffer to 37°C. Add the required volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
-
Immediate Use: Use the freshly prepared working solution immediately in your cell-based assay. Do not store aqueous working solutions of this compound.
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of Thevetin A and its Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Thevetin A and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds I should be looking for when analyzing this compound in biological samples?
A1: While this compound is the parent compound found in the plant material, in biological matrices such as plasma or urine, you should also look for its metabolites. Following ingestion or metabolic processes, this compound can be hydrolyzed into simpler glycosides. A key metabolite to target is peruvoside (B190475) . The aglycone, digitoxigenin , may also be present.[1] In a self-poisoning case, this compound and B were not detected in plasma or urine, but peruvoside was quantifiable.[1] Therefore, your analytical method should be developed to separate and detect this compound, as well as potential metabolites like peruvoside.
Q2: My chromatogram shows poor resolution between several peaks. What could be the cause?
A2: Poor resolution is common when analyzing extracts from Thevetia species because they contain a mixture of structurally similar cardiac glycosides, including this compound, Thevetin B, Thevetin C, and their acetylated forms.[2][3][4][5] These compounds differ subtly in their aglycone structure or sugar moieties, leading to close elution times. To improve resolution, consider optimizing the mobile phase gradient, reducing the flow rate, or using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) and a longer length.
Q3: I am observing significant peak tailing for my this compound standard. What are the likely causes and solutions?
A3: Peak tailing for polar glycosidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase. The sugar moieties of the glycoside can interact with exposed, acidic silanol (B1196071) groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, well-end-capped C18 column or consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and better peak shape for polar analytes.
-
Solution 3: Check for Column Contamination: Contamination of the column with strongly retained matrix components can also lead to peak tailing. Flush the column with a strong solvent or, if necessary, replace the guard or analytical column.
Q4: My this compound peak is showing fronting. What is the most probable reason?
A4: Peak fronting is typically a result of column overload or an issue with the sample solvent.
-
Mass Overload: The concentration of your sample may be too high for the column's capacity. Try diluting your sample and re-injecting.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., pure acetonitrile (B52724) when the mobile phase starts at 10% acetonitrile), it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
Q5: I am not detecting any this compound in my plasma samples after administration. Is my extraction method failing?
A5: Not necessarily. As mentioned in Q1, this compound can be rapidly metabolized. It's possible that the parent compound has been cleared and converted to metabolites like peruvoside.[1] Before assuming extraction failure, ensure your analytical method is capable of detecting these key metabolites. Additionally, verify your extraction recovery for both this compound and peruvoside by spiking known concentrations into a blank plasma matrix and performing the extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Action |
| No Peaks or Very Small Peaks | 1. Incorrect Detection Wavelength: this compound and related glycosides have a UV absorbance maximum around 220 nm. Ensure your detector is set correctly. | 1. Set the UV detector to 220-230 nm. |
| 2. Sample Degradation: this compound may be unstable under certain pH or temperature conditions. | 2. Ensure samples are stored properly (-20°C or below) and avoid prolonged exposure to harsh conditions during sample preparation. | |
| 3. Injector Issue: The injector may not be delivering the sample to the column. | 3. Check the injector for air bubbles, ensure the syringe is drawing the correct volume, and verify that the needle is reaching the sample. | |
| Peak Splitting | 1. Column Head Collapse/Void: A void at the head of the column can cause the sample band to split. | 1. Replace the guard column. If the problem persists, replace the analytical column. |
| 2. Partially Blocked Frit: Particulates from the sample or system can clog the column inlet frit. | 2. Reverse-flush the column (if permitted by the manufacturer) or replace the column. Always filter samples before injection. | |
| 3. Sample Solvent Effect: Injecting a large volume of a solvent much stronger than the mobile phase can cause peak distortion. | 3. Reduce the injection volume or dissolve the sample in the mobile phase. | |
| Baseline Noise or Drift | 1. Mobile Phase Issues: The mobile phase may be contaminated, improperly mixed, or contain dissolved gas. | 1. Prepare fresh mobile phase using HPLC-grade solvents. Degas the mobile phase before use. |
| 2. Detector Lamp Failing: The UV detector lamp may be nearing the end of its life. | 2. Check the lamp's energy output and replace it if necessary. | |
| 3. System Contamination: Contaminants may be bleeding from the column or other system components. | 3. Flush the entire HPLC system with a strong solvent like isopropanol. | |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Composition: The gradient proportioning valve may be malfunctioning, or the mobile phase was prepared incorrectly. | 1. Prepare fresh mobile phase and prime the pump lines. If the issue continues, service the pump's proportioning valve. |
| 2. Column Temperature Fluctuation: The column temperature is not stable. | 2. Use a column oven to maintain a consistent temperature. | |
| 3. Column Equilibration: The column was not properly equilibrated between runs. | 3. Ensure an adequate equilibration period at the initial mobile phase conditions before each injection. |
Experimental Protocols & Data
Protocol 1: Extraction of this compound and Metabolites from Plasma
This protocol is a general guideline for the extraction of this compound and its metabolites from plasma for HPLC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Digoxin-d3) to the plasma sample.[6]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
HPLC Method Parameters
The following tables summarize typical starting conditions for the HPLC analysis of cardiac glycosides. Optimization will be required based on your specific instrument and analytes.
Table 1: HPLC System & Column Specifications
| Parameter | Specification |
| System | UHPLC or HPLC system with UV or MS/MS detector |
| Column | Reversed-Phase C18 (e.g., Waters Symmetry C18, Agilent Zorbax) |
| Particle Size | 3.5 µm or 5 µm |
| Dimensions | 75 mm x 4.6 mm or 150 mm x 4.6 mm |
| Column Temperature | 20°C - 30°C |
Table 2: Mobile Phase and Gradient Conditions
| Parameter | Description |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Detection | UV at 220 nm or MS/MS (ESI+) |
| Example Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
Visualizations
This compound Mechanism of Action: Na+/K+-ATPase Inhibition
The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase enzyme found in the cell membrane of cardiac myocytes.[7] This inhibition leads to a cascade of events resulting in increased cardiac contractility but can also trigger apoptosis at toxic concentrations.[8]
Experimental Workflow: this compound Analysis from Plasma
The following diagram illustrates the key steps in the analytical workflow for quantifying this compound and its metabolites from plasma samples.
References
- 1. Analytical quantification of the plant specific cardiac glycosides in biological fluids in a rare case of yellow oleander (Cascabela thevetia) self-poisoning in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. magnascientiapub.com [magnascientiapub.com]
- 6. researchgate.net [researchgate.net]
- 7. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Na+/K+-ATPase inhibition by ouabain induces CaMKII-dependent apoptosis in adult rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Thevetin A toxicity in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing Thevetin A toxicity in animal studies. It includes frequently asked questions, troubleshooting protocols, and key experimental data presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of toxic action?
A1: this compound is a potent cardiac glycoside derived from the Thevetia peruviana (yellow oleander) plant.[1][2] Its primary mechanism of toxicity is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes (heart muscle cells).[1] This inhibition leads to a cascade of events, including an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. The resulting calcium overload is responsible for the cardiotoxic effects, such as arrhythmias.[1]
Q2: What are the common clinical signs of this compound toxicity in rodent models?
A2: In rodent models (mice and rats), the oral administration of toxic doses of Thevetia peruviana extracts containing this compound leads to a rapid onset of clinical signs, typically within 7-10 minutes.[3] These signs include:
-
Neurological: Tremors, restlessness, ataxia (loss of coordination), and generalized seizures.[3][4]
-
Autonomic/General: Muscular relaxation, dyspnea (difficulty breathing), tachypnea (rapid breathing), and severe hypothermia.[3]
-
Cardiovascular: Tachycardia (rapid heart rate) followed by bradycardia (slow heart rate), arrhythmias, and atrioventricular (AV) block.[3][4]
-
Gastrointestinal: Vomiting and diarrhea may be observed.[1] Lethality typically occurs within the first 24 hours.[3]
Q3: What is the reported acute toxicity (LD50) of this compound or its extracts in animals?
A3: Currently, specific LD50 values for pure this compound are not well-documented in publicly available literature. However, studies on extracts of Thevetia peruviana, which contain this compound as a primary toxin, provide valuable estimates of its high toxicity.
Data Presentation: Acute Toxicity of Thevetia peruviana Extracts
| Animal Model | Extract/Formulation | Route of Administration | LD50 / Lethal Dose | Citation(s) |
| Mouse | Milled Seed | Oral (gavage) | 447 mg/kg | [3][4][5] |
| Mouse | Fruit Methanol (B129727) Extract | Oral (gavage) | 300 mg/kg | [6] |
| Rat | Concentrated Aqueous Kernel Extract | Intraperitoneal | 507 mg/kg | [1][4][5] |
Note: this compound is a major, but not the sole, cardiac glycoside in these extracts. These values should be used as an estimation of the high toxicity of this compound-containing materials.
Troubleshooting Guide: Managing Acute Toxicity in Experiments
Scenario 1: An animal is exhibiting severe bradycardia and/or AV block after this compound administration.
Question: What is the recommended immediate course of action for severe bradycardia?
Answer: Administer atropine (B194438) sulfate (B86663). Atropine is an anticholinergic agent that blocks the effects of acetylcholine (B1216132) on the heart, thereby increasing heart rate and improving atrioventricular conduction.
Experimental Protocol: Atropine Administration for Bradycardia
-
Objective: To reverse cardiac glycoside-induced bradycardia and AV block.
-
Agent: Atropine Sulfate Injection.
-
Dosage:
-
Route of Administration: Intravenous (IV) for rapid onset, or Intramuscular (IM) / Subcutaneous (SC).[7][8]
-
Procedure:
-
Confirm bradycardia via ECG or heart rate monitoring.
-
Administer the calculated dose of atropine. Onset of action for IV administration is typically rapid.
-
Continuously monitor the animal's heart rate and rhythm via ECG for at least 30-60 minutes post-administration.
-
The dose may be repeated based on clinical response and the short duration of atropine's action, but caution should be exercised to avoid inducing tachycardia.
-
Scenario 2: An accidental oral overdose of this compound has occurred within the last 1-2 hours.
Question: How can gastrointestinal absorption of this compound be minimized?
Answer: Administer a slurry of activated charcoal via oral gavage. Activated charcoal adsorbs the cardiac glycosides within the gastrointestinal tract, preventing their systemic absorption. Its efficacy is highest when administered as soon as possible after ingestion.
Experimental Protocol: Activated Charcoal for Decontamination
-
Objective: To reduce the systemic absorption of orally administered this compound.
-
Agent: Activated Charcoal, aqueous slurry.
-
Dosage: A general guideline is 1-2 g/kg body weight. Some studies have used higher doses (e.g., 7 g/kg) for potent toxins.[9]
-
Route of Administration: Oral gavage.
-
Procedure:
-
Prepare a slurry of activated charcoal in water or saline.
-
Administer the calculated volume carefully via oral gavage to the conscious animal. Ensure the gavage tube is correctly placed to avoid aspiration.
-
Monitor the animal for signs of gastrointestinal distress.
-
For severe poisoning, multiple-dose activated charcoal (MDAC) may be considered to interrupt potential enterohepatic recirculation of the glycosides, though this requires careful consideration of the animal's GI motility.[8][10]
-
Scenario 3: An animal is experiencing life-threatening arrhythmias (e.g., ventricular tachycardia, severe refractory bradycardia) despite supportive care.
Question: Is there a specific antidote available, and what is the protocol for its use?
Answer: Yes, Digoxin-specific antibody fragments (Digoxin Immune Fab, e.g., DigiFab®, Digibind®) are the definitive antidote. These antibody fragments bind to this compound and other cardiac glycosides, neutralizing them and facilitating their elimination.[1][[“]]
Experimental Protocol: Digoxin (B3395198) Immune Fab Administration
-
Objective: To neutralize circulating this compound and reverse life-threatening cardiotoxicity.
-
Agent: Digoxin Immune Fab (Ovine). Each 40 mg vial typically binds approximately 0.5 mg of digoxin. The cross-reactivity with this compound allows for its effective use.
-
Dosage:
-
Route of Administration: Intravenous (IV) infusion over 15-30 minutes. In cases of imminent cardiac arrest, it can be given as a bolus injection.
-
Procedure:
-
Reconstitute the lyophilized powder according to the manufacturer's instructions, typically with Sterile Water for Injection.
-
Further dilute the reconstituted solution in 0.9% sterile saline to a suitable volume for infusion.
-
Administer the infusion intravenously over 15-30 minutes while continuously monitoring the animal's ECG and vital signs.
-
Clinical response, such as the resolution of arrhythmias, is often seen within 30-60 minutes.
-
Repeat doses may be administered if the clinical response is inadequate. Monitor serum potassium levels, as rapid reversal of toxicity can cause a shift of potassium back into cells, leading to hypokalemia.
-
Mandatory Visualizations
Signaling Pathway of this compound Toxicity
Caption: this compound inhibits Na+/K+-ATPase, leading to intracellular Ca2+ overload and arrhythmias.
Experimental Workflow for Managing Acute Toxicity
Caption: A workflow for the assessment and management of this compound toxicity in animal studies.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. journalijar.com [journalijar.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical and GC-MS analysis of Thevetia peruviana fruit methanol extract as an anti-rodenticide potential against balb C rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of efficacy of activated charcoal for treatment of acute T-2 toxin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of digoxin cross-reacting substances in patients with acute yellow oleander (Thevetia peruviana) poisoning, including the effect of activated charcoal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. origin.austin.org.au [origin.austin.org.au]
Technical Support Center: Optimizing Thevetin A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Thevetin A for reliable and reproducible in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on heart tissue.[1] Like many other cardiac glycosides, this compound is a relatively large and complex molecule, which can lead to poor solubility in aqueous solutions such as cell culture media. This low solubility can result in the precipitation of the compound, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the primary mechanism of action of this compound?
This compound's primary mode of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This elevation in intracellular calcium is responsible for the cardiotonic effects of this compound and triggers a cascade of downstream signaling events.
Q3: Which signaling pathways are affected by this compound?
Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound initiates a complex signaling cascade. This includes the activation of Src, a non-receptor tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[2] Downstream of EGFR, major signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways are activated.[2] Furthermore, these signaling events can influence the activity of transcription factors like NF-κB and STAT1, thereby modulating gene expression related to cell growth, proliferation, and inflammation.[2][3]
Q4: What are the recommended solvents for dissolving this compound?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for in vitro assays.[4] Ethanol and methanol (B129727) can also be used, though DMSO is often preferred for its ability to dissolve a wide range of organic molecules.[5]
Troubleshooting Guide: Overcoming this compound Precipitation
Encountering precipitation when diluting a this compound stock solution into aqueous cell culture media is a frequent challenge. This guide provides a systematic approach to diagnose and resolve these solubility issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon dilution | Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution. | 1. Use a lower concentration stock solution. 2. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.[6]3. Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your cell culture medium. |
| Precipitate forms over time in the incubator | Temperature Instability: this compound may be less soluble at 37°C than at room temperature.Interaction with Media Components: The compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation.[6] | 1. Ensure the final concentration is well below the solubility limit. 2. Minimize the storage time of the prepared media before use.3. Test solubility in a simpler basal medium (e.g., MEM) versus a more complex one to identify potential interactions. |
| Inconsistent results between experiments | Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation within the stock. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.2. Store stock solutions at -20°C or -80°C for long-term stability. |
| Visible crystals in the cell culture wells | Exceeding Solubility Limit: The final concentration of this compound in the assay is too high for the aqueous environment. | 1. Determine the optimal, non-precipitating concentration range through a pilot experiment with serial dilutions.2. Visually inspect the wells under a microscope for any signs of precipitation before and during the experiment. |
| Cell toxicity observed even at low this compound concentrations | DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be toxic to the cells. | 1. Ensure the final DMSO concentration is non-toxic to your specific cell line. This is typically ≤ 0.5% (v/v), and ideally ≤ 0.1%.[7]2. Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments to assess the effect of the solvent alone. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Recommended Stock Solution Solvent | 100% Sterile DMSO | Ensure the DMSO is of cell culture grade. |
| Recommended Stock Solution Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the volume added to the final culture, thus keeping the final DMSO concentration low. |
| Storage of Stock Solution | -20°C or -80°C (aliquoted) | Protect from light and repeated freeze-thaw cycles. |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v), ideally ≤ 0.1% | The tolerance to DMSO can be cell line-dependent. It is crucial to determine the optimal, non-toxic concentration for your specific cells.[7] |
| Typical Working Concentration of this compound | Varies by cell line and assay | The effective concentration will depend on the specific biological question. A dose-response experiment is recommended to determine the optimal concentration range. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Pre-warm the DMSO: Bring the sterile, cell-culture grade DMSO to room temperature.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber vial.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If preparing a highly concentrated stock, brief sonication in a water bath sonicator may be necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use, light-protected sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell Viability Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm Cell Culture Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Prepare Working Dilutions:
-
Perform serial dilutions of the thawed stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, add the this compound-DMSO solution to the medium while gently vortexing or swirling the medium. This rapid mixing is key to preventing precipitation.[6]
-
Example for a 10 µM working solution from a 10 mM stock: This is a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium, resulting in a final DMSO concentration of 0.1%.
-
Immediate Use: It is highly recommended to prepare the working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate the recommended workflow for preparing this compound solutions and the key signaling pathways affected by its activity.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
Addressing matrix effects in LC-MS analysis of Thevetin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Thevetin A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. For biological samples, this includes endogenous substances like salts, lipids, and proteins. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantitative results. Ion suppression, a reduction in signal intensity, is the more common issue encountered.
Q2: My LC-MS analysis of this compound is showing low signal intensity and poor reproducibility. Could this be due to matrix effects?
A2: Yes, low signal intensity, poor peak shape, and inconsistent results are hallmark indicators of matrix effects, particularly ion suppression. Co-eluting matrix components can disrupt the efficient ionization of this compound, leading to a diminished signal. In biological matrices such as plasma or serum, phospholipids (B1166683) are a primary cause of ion suppression in electrospray ionization (ESI).
Q3: How can I quantitatively assess the degree of matrix effects in my this compound assay?
A3: The post-extraction spike method is a widely accepted technique for quantifying matrix effects. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix sample that has been spiked with this compound after the extraction process. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What is the best type of internal standard to use for this compound analysis to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. Since a SIL-Thevetin A may not be commercially available, a suitable alternative is a structural analog that exhibits similar chromatographic behavior and ionization characteristics. For the closely related cardiac glycoside, Thevetin B, Digoxin-d3 has been successfully used as an internal standard.[1] The consistent use of an appropriate internal standard is crucial for achieving accurate and reliable quantification.
Troubleshooting Guide
Issue 1: Significant ion suppression is observed for this compound.
| Potential Cause | Recommended Solution |
| Co-elution with Phospholipids: In plasma or serum samples, phospholipids are a major source of ion suppression. | 1. Optimize Sample Preparation: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove phospholipids. For cardiac glycosides like Thevetin B, SPE has been shown to be an effective sample preparation method.[1] 2. Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the phospholipid elution zone. Introducing a divert valve can also redirect the highly concentrated phospholipid fraction to waste instead of the mass spectrometer. |
| High Concentration of Matrix Components: The ion source is being overwhelmed by the sheer amount of co-eluting matrix components. | 1. Sample Dilution: Dilute the sample with the initial mobile phase. This can reduce the concentration of interfering components, though it may also decrease the analyte signal. 2. Injection Volume: Reduce the injection volume to decrease the total amount of matrix introduced into the system. |
| Suboptimal Ion Source Parameters: The ion source conditions may not be optimal for this compound in the presence of the sample matrix. | Re-optimize Source Parameters: Infuse a standard solution of this compound and re-optimize parameters such as capillary voltage, source temperature, and gas flows in the presence of a post-extraction blank matrix to ensure maximum signal intensity. |
Issue 2: Poor recovery of this compound during sample preparation.
| Potential Cause | Recommended Solution |
| Inefficient Extraction Method: The chosen sample preparation method (e.g., protein precipitation) may not be effectively extracting this compound from the matrix. | Evaluate Different Extraction Techniques: Compare the recovery of this compound using various methods such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). A study on Thevetin B demonstrated a recovery of over 94% using SPE.[1] |
| Incorrect pH or Solvent Choice in LLE: The pH of the sample or the choice of extraction solvent may not be optimal for this compound. | Optimize LLE Parameters: Systematically evaluate different pH conditions and a range of organic solvents with varying polarities to find the optimal combination for this compound extraction. |
| Inappropriate SPE Sorbent: The SPE sorbent chemistry may not be suitable for retaining and eluting this compound. | Test Different SPE Cartridges: Experiment with various SPE sorbents (e.g., C18, mixed-mode, polymeric) to identify the one that provides the best recovery for this compound. |
Quantitative Data Summary
The following table summarizes hypothetical data from a comparative study of different sample preparation methods for this compound analysis in human plasma.
| Sample Preparation Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 75.2 | 12.5 | 45.8 |
| Liquid-Liquid Extraction (LLE) | 88.9 | 8.2 | 78.3 |
| Solid-Phase Extraction (SPE) | 95.1 | 4.6 | 92.5 |
Matrix Effect (%) is calculated as (Peak area in post-spiked matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression.
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the internal standard (IS) into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., human plasma) using your established sample preparation method. Spike this compound and the IS into the final, clean extract at the same concentration as Set A.
-
Set C (Matrix Standard): Spike this compound and the IS into the blank matrix before the extraction process. This set is used to determine the recovery.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both this compound and the IS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Recovery (%): Recovery = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be less than 15%.
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Troubleshooting logic for low signal intensity.
References
Thevetin A In Vivo Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Thevetin A in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate the optimization of dosage and administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This elevation in intracellular calcium is central to both the therapeutic and toxic effects of cardiac glycosides.
Q2: What is a recommended starting dose for this compound in rodents?
A2: There is a lack of published data on specific in vivo dosage of purified this compound for experimental purposes in rodents. However, toxicity studies on extracts of Thevetia peruviana, the plant from which this compound is derived, can provide a starting point for dose-range finding studies. The LD50 of milled Thevetia peruviana seed administered orally to mice has been reported as 447 mg/kg.[4] It is crucial to note that this is for the whole seed extract and not purified this compound, which is expected to be significantly more potent. Therefore, a much lower starting dose should be used for the pure compound. A pilot study with a wide range of doses is essential to determine the optimal and safe dose for your specific animal model and experimental endpoint.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For many hydrophobic compounds used in in vivo studies, a common vehicle is a solution containing Dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound, which is then diluted with saline or another aqueous solution.[5][6] A typical formulation might involve dissolving this compound in a minimal amount of DMSO and then diluting it with sterile saline to the final desired concentration. It is important to keep the final concentration of DMSO as low as possible (ideally under 5-10%) to avoid solvent-related toxicity.[5]
Q4: What are the expected signs of toxicity for this compound in vivo?
A4: As a cardiac glycoside, this compound toxicity can manifest through various clinical signs. In rodents, these may include lethargy, ruffled fur, weight loss, convulsions, and respiratory distress.[7] Cardiac arrhythmias are a primary concern with cardiac glycoside toxicity.[1] Monitoring of cardiovascular parameters, where possible, is highly recommended.
Q5: Are there species-specific differences in sensitivity to this compound?
A5: Yes, this is a critical consideration. Rodents are generally more resistant to the toxic effects of cardiac glycosides compared to humans. This is due to differences in the Na+/K+-ATPase enzyme structure. Therefore, doses that are well-tolerated in mice or rats may not be directly translatable to other species, including humans.
Troubleshooting Guides
Issue 1: No observed effect at the initial dose.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | Gradually increase the dose in subsequent experimental groups. Perform a dose-response study to identify the effective dose range. |
| Poor Bioavailability | If using oral administration, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. |
| Incorrect Vehicle/Solubility | Ensure this compound is fully dissolved in the vehicle. Consider preparing a fresh solution for each experiment. |
| Rodent Resistance | Be aware that rodents have a higher tolerance for cardiac glycosides. Doses may need to be significantly higher than those effective in human cells in vitro. |
Issue 2: Signs of toxicity or mortality in experimental animals.
| Possible Cause | Troubleshooting Step |
| Dose Too High | Immediately reduce the dose for subsequent cohorts. Refer to LD50 data of related compounds and extracts to establish a safer starting dose. |
| Rapid Administration | For intravenous injections, administer the solution slowly to avoid acute cardiac events. |
| Vehicle Toxicity | Run a control group with only the vehicle to rule out solvent-related toxicity. Ensure the concentration of organic solvents like DMSO is minimized. |
| Cumulative Toxicity | If administering multiple doses, monitor for signs of accumulating toxicity and consider reducing the frequency or dosage. |
Issue 3: Variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate calculation of dosage based on individual animal weight. Use precise injection techniques. |
| Animal Health Status | Use healthy animals of a consistent age and weight. Monitor for any underlying health issues that could affect the response. |
| Circadian Rhythm Effects | Administer this compound at the same time each day to minimize variations due to circadian rhythms. |
| Improper Solution Preparation | Prepare this compound solutions fresh for each experiment to ensure stability and consistent concentration. |
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for Thevetia peruviana Extracts in Rodents
| Animal Model | Extract Source | Route of Administration | LD50 | Reference |
| Mice | Milled Seed | Oral | 447 mg/kg | [4] |
| Rats | Aqueous Kernel Extract | Intraperitoneal | 507 mg/kg | [8] |
| Rats | 40% Kernel Meal Bait | Oral | 5700 mg/kg | [8] |
Note: This data is for crude extracts and should be used with caution when designing experiments with purified this compound. The pure compound is expected to be significantly more potent.
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of purified this compound.
-
Dissolve this compound in a minimal volume of sterile DMSO.
-
Further dilute the solution with sterile 0.9% saline to the final desired concentration. Ensure the final DMSO concentration is below 10%.
-
Vortex gently to ensure a homogenous solution.
-
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the injection volume.
-
Properly restrain the mouse.
-
-
Injection Procedure:
-
Use a sterile 27-30 gauge needle and a 1 mL syringe.
-
Wipe the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor for signs of toxicity as described in the FAQs and troubleshooting guide.[7]
-
Mandatory Visualizations
References
- 1. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Thevetin A bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thevetin A bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes for this variability?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability, including differences in experimental conditions, the health and passage number of the cells, the purity and handling of this compound, and the specific assay and data analysis methods used.[1][2] A two- to three-fold difference in IC50 values is often considered acceptable for cell-based assays; however, larger variations may point to underlying issues with experimental consistency that need to be addressed.[1]
Q2: Can the type of cytotoxicity assay I use affect the IC50 value of this compound?
A2: Absolutely. Different cytotoxicity assays measure different biological endpoints.[1][3] For instance, an MTT assay measures metabolic activity, while a Trypan Blue exclusion assay assesses cell membrane integrity.[1][4] this compound, as a cardiac glycoside, primarily induces apoptosis.[5] Therefore, an assay that measures apoptosis, such as an Annexin V staining assay, may yield different IC50 values compared to a metabolic assay. It is crucial to select an assay that is appropriate for the expected mechanism of action and to use it consistently.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase pump.[6][7][8] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration. In cardiac cells, this results in a positive inotropic effect (increased contraction force).[6][7] In cancer cells, the disruption of ion homeostasis can trigger signaling pathways leading to apoptosis, or programmed cell death.[5]
Q4: How should I prepare and store this compound to ensure its stability and activity?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[8] It is recommended to store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Before use, allow an aliquot to equilibrate to room temperature.[8] For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability.[9]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When plating cells or adding reagents, ensure consistent technique and avoid introducing bubbles. |
| Edge Effect | The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[1] To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media. |
| Cell Clumping | Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven cell distribution and variable results. |
| Incomplete Mixing | After adding this compound or assay reagents, gently mix the contents of the wells by tapping the plate or using a plate shaker to ensure a homogenous solution. |
Issue 2: Unexpected or No Cell Death
| Possible Cause | Recommended Solution |
| Compound Instability/Degradation | Ensure proper storage of this compound stock solutions.[4] Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Concentration Range | If no cell death is observed, the concentrations of this compound used may be too low. Conversely, if all cells die, the concentrations may be too high. Perform a dose-response experiment over a wide range of concentrations to determine the optimal range for your cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Verify the sensitivity of your chosen cell line from published literature if available. |
| Assay Incubation Time | The duration of drug exposure is critical. An incubation time that is too short may not allow for the full effect of the drug to be observed.[4] Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action. |
Issue 3: Precipitate Formation in Culture Medium
| Possible Cause | Recommended Solution |
| Poor Solubility | This compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it in the culture medium.[1] |
| High Compound Concentration | At high concentrations, this compound may precipitate out of solution. If precipitation is observed, consider lowering the maximum concentration used in the assay. |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins, may interact with this compound and reduce its solubility or bioavailability.[4] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line using an MTT assay.[10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration).[9] Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.[11]
Protocol: Apoptosis Detection using Annexin V-FITC Flow Cytometry
This protocol outlines the steps for quantifying apoptosis induced by this compound using an Annexin V-FITC and Propidium Iodide (PI) staining assay.[9][12][13]
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[9]
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells. Combine both fractions. For suspension cells, directly collect the cell suspension.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples using a flow cytometer within one hour.[9] Acquire data for at least 10,000 events per sample.[9]
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[9]
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter | Checklist | Recommendation |
| Cell Culture | Cell line authenticity verified? Passage number consistent and low? Cells in logarithmic growth phase? | Use authenticated cell lines with consistent passage numbers. Ensure cells are healthy and actively dividing.[4] |
| Compound | Purity confirmed? Stored correctly? Fresh dilutions used? | Use high-purity this compound. Store stock solutions in aliquots at -80°C. Prepare fresh serial dilutions for each experiment.[4] |
| Assay Protocol | Consistent cell seeding density? Standardized incubation time? Same assay method used? | Optimize and maintain a consistent cell seeding density.[4] Standardize the drug exposure time.[4] Use the same assay for comparative studies.[4] |
| Data Analysis | Consistent curve fitting model? Proper data normalization? | Use a consistent non-linear regression model to calculate IC50 values.[4] Normalize data to the vehicle-treated control.[1] |
Visualizations
Caption: this compound induces apoptosis by inhibiting the Na+/K+-ATPase pump.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: A typical workflow for conducting an apoptosis bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Thevetin B | CAS:27127-79-3 | Manufacturer ChemFaces [chemfaces.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Thevetin A Purification Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Thevetin (B85951) A.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Extraction & Initial Processing
???+ question "Why is the yield of my crude extract low?"
???+ question "My crude extract is oily and difficult to handle. What should I do?"
Chromatographic Purification
???+ question "How can I improve the separation of Thevetin A from other cardiac glycosides during column chromatography?"
???+ question "I am seeing peak tailing and poor resolution in my HPLC analysis. What are the possible causes and solutions?"
???+ question "My purified this compound shows signs of degradation. How can I prevent this?"
Quantitative Data Summary
The yield of this compound can vary depending on factors such as the geographical origin of the plant material, seed maturity, and the specific extraction and purification methods employed.[1] The following table summarizes typical parameters and expected outcomes from the literature.
| Parameter | Value/Range | Reference |
| Extraction | ||
| Soxhlet Defatting Time | 2 - 8 hours | [1][2] |
| Extraction Solvent | Methanol (B129727) or Ethanol (B145695) | [1][3] |
| Rotary Evaporation Temp. | < 50°C | [1] |
| Column Chromatography | ||
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | [1] |
| Mobile Phase (Gradient) | n-hexane -> ethyl acetate (B1210297) -> methanol | [1] |
| TLC Analysis | ||
| Mobile Phase | Chloroform:Methanol (8:2) | [1] |
| Visualization Reagent | Baljet's reagent | [1] |
| HPLC Purification | ||
| Column Type | C18 | [1] |
| Mobile Phase (Gradient) | Water and Acetonitrile | [1] |
Experimental Protocols
Preparation and Defatting of Thevetia peruviana Seeds
-
Seed Collection and Drying: Collect mature seeds and dry them thoroughly in an oven at 40-50°C.[1]
-
Kernel Extraction: Carefully remove the hard outer shell to obtain the kernels.[1]
-
Soxhlet Extraction: Place the powdered kernel (e.g., 100 g) into a thimble and perform Soxhlet extraction with n-hexane for 2-8 hours to remove oils.[1][2]
-
Drying: Air-dry the defatted seed meal to remove any residual solvent.[1][2]
Solvent Extraction of Crude Glycosides
-
Maceration: Macerate the defatted seed meal in methanol or ethanol at room temperature for a specified period (e.g., 24-48 hours).
-
Filtration: Filter the extract using Whatman No. 1 filter paper.[1]
-
Repeat Extraction: Repeat the maceration and filtration steps with fresh solvent to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude glycosidic extract.[1]
Column Chromatography Purification
-
Column Packing: Pack a silica gel (60-120 mesh) column using a nonpolar solvent like n-hexane.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.[1]
-
Gradient Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing and increasing the concentration of ethyl acetate, followed by methanol.[1]
-
Fraction Collection and Monitoring: Collect fractions and monitor them by TLC using a chloroform:methanol (8:2) mobile phase to identify fractions containing this compound.[1]
High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Column: Use a C18 reverse-phase HPLC column.[1]
-
Mobile Phase: Employ a gradient of water and acetonitrile.[1]
-
Optimization: The exact conditions (gradient profile, flow rate) should be optimized based on analytical HPLC analysis of the fractions obtained from column chromatography.[1]
-
Characterization: The purified compound should be characterized using analytical techniques such as LC-MS and NMR to confirm its identity and purity.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Dealing with interference from other cardiac glycosides in analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing interference from other cardiac glycosides during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference in cardiac glycoside analysis?
A1: The primary sources of interference in cardiac glycoside analysis stem from the structural similarity among different cardiac glycosides. This leads to:
-
Cross-reactivity in immunoassays: Antibodies used in immunoassays (like ELISA, RIA, and FPIA) may bind to multiple, structurally related cardiac glycosides, not just the target analyte. This can lead to inaccurate quantification, often an overestimation of the true concentration.[[“]][[“]][3][4]
-
Co-elution in chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), different cardiac glycosides with similar physicochemical properties may elute from the chromatography column at very similar times, resulting in overlapping peaks that are difficult to resolve and quantify accurately.[5]
-
Spectral overlap: In spectrophotometric and some mass spectrometric methods, interfering compounds can have similar absorption spectra or produce fragment ions with the same mass-to-charge ratio (m/z) as the analyte of interest, leading to analytical errors.
Q2: How can I minimize interference from other cardiac glycosides in my immunoassay?
A2: To minimize immunoassay interference, consider the following:
-
Antibody Specificity: Whenever possible, choose a monoclonal antibody-based assay with high specificity for your target cardiac glycoside.[6] Some immunoassays are known to have lower cross-reactivity than others.[4]
-
Sample Purification: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.[[“]][7][8]
-
Method Validation: Thoroughly validate your immunoassay by testing for cross-reactivity with a panel of structurally related cardiac glycosides that may be present in your samples.
-
Alternative Techniques: If interference remains a significant issue, consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation.[[“]][9]
Q3: Which analytical technique offers the highest specificity for cardiac glycoside analysis?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the specific and sensitive quantification of cardiac glycosides.[[“]][[“]][9][10] This technique combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry, allowing for the differentiation of structurally similar compounds. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers even greater resolution and speed.[[“]]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or false positives in immunoassay | Cross-reactivity with other cardiac glycosides or endogenous substances.[4][11] | 1. Review the antibody's cross-reactivity profile provided by the manufacturer. 2. Test for cross-reactivity with known potential interferents. 3. Incorporate a sample purification step like Solid-Phase Extraction (SPE).[[“]][8] 4. Confirm positive results with a more specific method like LC-MS/MS.[9] |
| Poor peak resolution in HPLC | Co-elution of structurally similar cardiac glycosides.[5] | 1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvents and water).[12] 2. Change the stationary phase (e.g., use a different type of C18 column or a phenyl-hexyl column).[9] 3. Adjust the column temperature.[12] 4. Decrease the flow rate to improve separation efficiency.[12] |
| Inaccurate quantification in LC-MS/MS | Matrix effects (ion suppression or enhancement).[7][13] | 1. Incorporate an internal standard, preferably a stable isotope-labeled version of the analyte.[7] 2. Optimize the sample preparation method to remove matrix components (e.g., use SPE or liquid-liquid extraction).[13] 3. Dilute the sample to reduce the concentration of interfering matrix components. |
| Variable and non-reproducible results | Inconsistent sample preparation or extraction efficiency. | 1. Standardize the entire sample preparation protocol.[14] 2. Ensure complete and consistent solvent evaporation and reconstitution steps. 3. Use an automated extraction system for higher precision. |
Data Presentation
Table 1: Cross-Reactivity of Common Cardiac Glycosides in a Digoxin (B3395198) Immunoassay
| Interfering Compound | Cross-Reactivity (%) |
| Digitoxin (B75463) | 10-25% |
| Deslanoside | 50-100% |
| Digoxigenin | ~100% |
| Spironolactone | 1-5% |
Note: Cross-reactivity values can vary significantly between different immunoassay kits and manufacturers. This table provides a general overview.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is designed to extract cardiac glycosides from biological matrices like serum or plasma and reduce matrix effects.
-
Conditioning: Condition an Oasis® HLB SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[8]
-
Sample Loading: Dilute 100 µL of the sample (e.g., serum) with 900 µL of acidified water and load it onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the cardiac glycosides from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation of Digoxin and Digitoxin
This protocol provides a general method for the chromatographic separation of two common cardiac glycosides.
-
Instrumentation: Standard HPLC system with a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 10:60:30 v/v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 220 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: 25°C.[12]
Procedure:
-
Prepare standard solutions of digoxin and digitoxin of known concentrations in the mobile phase.
-
Prepare the sample by dissolving the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify the peaks by comparing their retention times and peak areas with those of the standards.[12]
Visualizations
Caption: Workflow for the analysis of cardiac glycosides with interference removal.
Caption: Simplified signaling pathway of cardiac glycosides.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Immunological detection of cardiac glycosides in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of TDX and OPUS immunoassay systems for serum digoxin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. media.neliti.com [media.neliti.com]
Thevetin A Therapeutic Index Improvement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the therapeutic index of Thevetin A. This compound, a cardiac glycoside isolated from Thevetia peruviana, exhibits potent biological activities, but its narrow therapeutic window presents a significant challenge for clinical development. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common issues encountered during research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the therapeutic index of this compound.
Q1: What is the primary mechanism of action of this compound?
This compound, like other cardiac glycosides, primarily acts by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the sodium-calcium exchanger.[1] In cardiac cells, this results in increased contractility. In cancer cells, the disruption of ion homeostasis can trigger various downstream signaling pathways leading to apoptosis and cell death.[2][3]
Q2: What are the main challenges associated with the therapeutic use of this compound?
The primary challenge is its narrow therapeutic index, meaning the dose required for therapeutic effect is very close to the dose that causes toxicity.[4] The most significant toxicities are cardiotoxicity, including arrhythmias, and gastrointestinal disturbances.[5]
Q3: What are the general strategies to improve the therapeutic index of a cardiac glycoside like this compound?
Key strategies focus on either increasing its efficacy at a lower dose or decreasing its toxicity at the therapeutic dose. These approaches include:
-
Drug Delivery Systems: Encapsulating this compound in nanoformulations (e.g., liposomes, polymeric nanoparticles) can improve its pharmacokinetic profile, enhance its accumulation in target tissues (like tumors), and reduce off-target toxicity.[6][7]
-
Combination Therapy: Using this compound in combination with other therapeutic agents can lead to synergistic effects, allowing for a reduction in the required dose of this compound and thereby lowering its toxicity.[8][9][10]
-
Structural Modification: Synthesizing analogs of this compound with modifications to its chemical structure can potentially reduce its cardiotoxicity while retaining or enhancing its desired therapeutic activity.[8][10]
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
Troubleshooting Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.[11] |
| Low absorbance readings | - Insufficient cell number.- Short incubation time with MTT reagent.- Incomplete dissolution of formazan (B1609692) crystals. | - Optimize cell seeding density to be within the linear range of the assay.- Increase incubation time with the MTT reagent.- Ensure complete dissolution of formazan by thorough mixing and allowing sufficient time.[12] |
| High background absorbance | - Contamination of media or reagents.- this compound interferes with the assay. | - Use sterile technique and fresh reagents.- Run a control with this compound in cell-free media to check for direct reduction of MTT.[11][12] |
Troubleshooting Unexpected Toxicity in Animal Models
| Problem | Potential Cause | Suggested Solution |
| High mortality at expected therapeutic doses | - Species-specific sensitivity to cardiac glycosides.- Formulation issues leading to rapid absorption and high peak plasma concentrations. | - Conduct dose-ranging studies in the chosen animal model to determine the maximum tolerated dose (MTD).- Consider alternative formulations (e.g., nanoformulations) to control the release profile.[13] |
| Signs of cardiotoxicity (e.g., arrhythmia) | - Direct effect of this compound on cardiac Na+/K+-ATPase. | - Monitor ECG in real-time during and after administration.- Consider co-administration of cardio-protective agents in preclinical models. |
| Gastrointestinal distress (e.g., diarrhea, vomiting) | - Common side effect of cardiac glycosides. | - Administer this compound with food if appropriate for the study design.- Monitor for signs of dehydration and provide supportive care.[5] |
Section 3: Quantitative Data Summary
The following tables summarize the available quantitative data for Thevetia peruviana extracts. It is important to note that these values are for extracts and not purified this compound, and therefore may not be directly translatable.
Table 1: In Vitro Cytotoxicity of Thevetia peruviana Methanolic Fruit Extract
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| PC-3 | Prostate Cancer | 1.91 ± 0.76 | [14][15] |
| MCF-7 | Breast Cancer | 5.78 ± 2.12 | [14][15] |
| HCT-116 | Colorectal Cancer | 6.30 ± 4.45 | [14][15] |
| A549 | Lung Cancer | 12.04 ± 3.43 | [14][15] |
Table 2: In Vivo Acute Toxicity of Thevetia peruviana
| Substance | Animal Model | Route of Administration | LD50 | Reference |
| Milled Seed | Mouse | Oral | 447 mg/kg | [16][17] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis using Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time. Include positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the control cells.
Section 5: Visualizing Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting the Na+/K+-ATPase pump.
Experimental Workflow for Evaluating a Novel this compound Nanoformulation
Caption: Workflow for the development and evaluation of a this compound nanoformulation.
Logical Relationship for Combination Therapy Rationale
Caption: Rationale for using this compound in combination therapy to improve its therapeutic index.
References
- 1. Doxorubicin cardiotoxicity: possible role of digoxin in its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 3. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. petpoisonhelpline.com [petpoisonhelpline.com]
- 6. Nanoparticle-Mediated Drug Delivery for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanostructured Polymeric, Liposomal and Other Materials to Control the Drug Delivery for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. galaxy.ai [galaxy.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Cardiac glycoside toxicity in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Thevetin A Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Thevetin A, a promising cardiac glycoside with anticancer properties.
Troubleshooting Guides
Problem 1: Reduced Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines
Possible Cause 1: Alteration in the Drug Target (Na+/K+-ATPase)
-
Observation: The IC50 value of this compound in your cancer cell line has significantly increased after continuous exposure, or your cell line inherently shows low sensitivity.
-
Troubleshooting Steps:
-
Sequence the ATP1A1 gene: The α-subunit of the Na+/K+-ATPase is the primary target of this compound. Mutations in this subunit can prevent effective drug binding. Extract genomic DNA from both your sensitive parental cell line and the resistant subline. Sequence the coding region of the ATP1A1 gene to identify any potential mutations.
-
Quantify Na+/K+-ATPase expression: Changes in the expression levels of the Na+/K+-ATPase subunits can also contribute to resistance. Perform quantitative PCR (qPCR) or Western blotting to compare the mRNA and protein levels of the α and β subunits between sensitive and resistant cells.
-
Consider alternative cardiac glycosides: If target alteration is confirmed, consider testing other cardiac glycosides that may bind to different sites or have a higher affinity for the mutated pump.
-
Possible Cause 2: Increased Drug Efflux
-
Observation: Intracellular accumulation of this compound is lower in resistant cells compared to sensitive cells.
-
Troubleshooting Steps:
-
Assess ABC transporter expression: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), are known to efflux various drugs from cancer cells, leading to multidrug resistance. Use qPCR or Western blotting to check for overexpression of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line.
-
Co-treatment with efflux pump inhibitors: To confirm the role of efflux pumps, perform cell viability assays with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil, tariquidar). A significant decrease in the IC50 of this compound in the presence of the inhibitor would indicate the involvement of efflux pumps.
-
Possible Cause 3: Activation of Pro-Survival Signaling Pathways
-
Observation: Resistant cells exhibit increased survival and proliferation despite this compound treatment.
-
Troubleshooting Steps:
-
Profile key survival pathways: Investigate the activation status of pro-survival signaling pathways such as PI3K/Akt/mTOR and NF-κB. Use Western blotting to assess the phosphorylation levels of key proteins in these pathways (e.g., p-Akt, p-mTOR, p-p65) in both sensitive and resistant cells, with and without this compound treatment.
-
Combination therapy with pathway inhibitors: If a specific survival pathway is upregulated in resistant cells, consider co-treating with a known inhibitor of that pathway. For example, combine this compound with a PI3K inhibitor (e.g., wortmannin) or an mTOR inhibitor (e.g., rapamycin) and assess for synergistic effects on cell viability.
-
Possible Cause 4: Dysregulation of Apoptosis
-
Observation: Resistant cells show reduced markers of apoptosis (e.g., caspase cleavage, PARP cleavage) upon this compound treatment compared to sensitive cells.
-
Troubleshooting Steps:
-
Analyze apoptosis-related proteins: Perform Western blotting to examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins in sensitive and resistant cells.
-
Sensitize cells to apoptosis: Consider combination therapies with agents that can lower the apoptotic threshold. For instance, co-treatment with BH3 mimetics (e.g., ABT-737) could potentially restore sensitivity to this compound-induced apoptosis.
-
Problem 2: Inconsistent or Non-Reproducible Results in Synergy Experiments
-
Observation: Your combination experiments with this compound and another anticancer agent are yielding variable results.
-
Troubleshooting Steps:
-
Standardize experimental conditions: Ensure consistency in cell seeding density, drug concentrations, incubation times, and assay procedures.
-
Optimize drug ratios: The synergistic effect of a drug combination is often dependent on the ratio of the two drugs. Perform experiments with a range of fixed ratios to identify the optimal synergistic ratio.
-
Use appropriate synergy models: Employ established models for quantifying synergy, such as the Combination Index (CI) method of Chou-Talalay or the Bliss independence model. Avoid simply comparing the effect of the combination to the individual drugs at a single dose.
-
Validate with multiple assays: Confirm your findings using different assays that measure cell viability, proliferation, or apoptosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cardiac glycoside that primarily acts by inhibiting the α-subunit of the Na+/K+-ATPase pump on the plasma membrane of cells. This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and calcium levels. This cascade of events ultimately triggers apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Q2: How can I develop a this compound-resistant cancer cell line in the laboratory?
A2: A common method for developing a drug-resistant cell line is through continuous or intermittent exposure to the drug at increasing concentrations. Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20). As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium over several passages. The development of resistance should be periodically monitored by determining the IC50 value.
Q3: Are there known synergistic combinations of this compound with other chemotherapy drugs?
A3: While the broader strategy of combining cardiac glycosides with conventional chemotherapy is an active area of research, specific studies on the synergistic effects of this compound with drugs like cisplatin (B142131) are limited in the currently available scientific literature. However, studies with other cardiac glycosides, such as digoxin, have shown synergistic effects with drugs like doxorubicin (B1662922) in non-small cell lung cancer cells.[1] This suggests that similar synergistic interactions may be possible with this compound and warrants further investigation.
Q4: What are the potential mechanisms of resistance to cardiac glycosides in cancer cells?
A4: Resistance to cardiac glycosides can be multifactorial and may involve:
-
Target alteration: Mutations in the Na+/K+-ATPase pump that reduce drug binding affinity.
-
Increased drug efflux: Overexpression of ABC transporters that actively pump the drug out of the cell.
-
Activation of pro-survival pathways: Upregulation of signaling pathways like PI3K/Akt/mTOR that promote cell survival and inhibit apoptosis.
-
Dysregulation of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins that make the cells more resistant to programmed cell death.
Q5: How do I quantitatively assess the synergistic effect of this compound with another drug?
A5: The most widely accepted method for quantifying drug synergy is the Combination Index (CI) method developed by Chou and Talalay. This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[2] Software such as CompuSyn can be used to calculate CI values from experimental data.[2]
Data Presentation
Table 1: Cytotoxic Activity of Thevetia Peruviana Extracts in Lung Cancer Cell Lines
| Plant Extract | Lung Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic extract of Cascabela thevetia (containing this compound and B) | A549 | 7.884 | |
| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | 12.04 |
Note: The IC50 values presented are for plant extracts and not for purified this compound.
Table 2: Cytotoxic Activity of Cardiac Glycosides in Various Cancer Cell Lines
| Cardiac Glycoside | Cancer Cell Line | IC50 Value (nM) | Incubation Time (h) | Reference |
| Ouabain | H460 (Lung) | 10.44 | 72 | [3] |
| Ouabain | PANC1 (Pancreatic) | 42.36 | 72 | [3] |
| Ouabain | A549 (Lung) | 25-50 | 24 | [3] |
| Ouabain | HeLa (Cervical) | 50-100 | 24 | [3] |
| Ouabain | HCT116 (Colon) | 25-50 | 24 | [3] |
| Digoxin | A549 (Lung) | 100 | 24 | [4] |
| Digoxin | H1299 (Lung) | 120 | 24 | [4] |
| Digoxin | MCF-7 (Breast) | 60 | Not specified | [5] |
| Digoxin | BT-474 (Breast) | 230 | Not specified | [5] |
| Digoxin | MDA-MB-231 (Breast) | 80 | Not specified | [5] |
| Digoxin | ZR-75-1 (Breast) | 170 | Not specified | [5] |
Table 3: Synergistic Effect of Digoxin and Adriamycin in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Drug | IC50 (µM) | Synergistic Ratio (Digoxin:Adriamycin) | Reference |
| A549 | Digoxin | 0.037 | 1/2 IC50 : IC50 | [1] |
| Adriamycin | 0.14 | [1] | ||
| H1299 | Digoxin | 0.054 | IC50 : IC50 | [1] |
| Adriamycin | 0.95 | [1] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
-
Determine the initial IC50 of this compound:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value using a non-linear regression dose-response curve.
-
-
Induce resistance through continuous exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
When the cells reach 70-80% confluency, passage them and continue to culture them in the presence of this compound.
-
Once the cells show stable growth, gradually increase the concentration of this compound in the culture medium (e.g., in increments of 0.5-fold of the previous concentration).
-
Repeat this process for several months.
-
-
Confirm resistance:
-
Periodically determine the IC50 of this compound in the treated cell population.
-
A significant increase in the IC50 value (e.g., >5-fold) compared to the parental cell line indicates the development of resistance.
-
Culture the resistant cells in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
-
Protocol 2: Assessment of Synergy using the Combination Index (CI) Method
-
Determine the IC50 of each drug individually:
-
Following the procedure in Protocol 1, determine the IC50 values for this compound and the other anticancer drug of interest in your target cell line.
-
-
Design the combination experiment:
-
Choose a fixed ratio of the two drugs based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s).
-
Prepare serial dilutions of the drug combination, maintaining the fixed ratio.
-
-
Perform the cell viability assay:
-
Seed the cells in 96-well plates.
-
Treat the cells with the serial dilutions of the individual drugs and the drug combination for 48-72 hours.
-
Perform a cell viability assay.
-
-
Calculate the Combination Index (CI):
-
Use software like CompuSyn to analyze the dose-response data.
-
The software will generate CI values for different effect levels (fraction affected, Fa).
-
Interpret the results:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualization
Caption: Core mechanism of this compound and potential resistance pathways.
Caption: Workflow for determining drug synergy using the Combination Index method.
Caption: Simplified PI3K/Akt signaling pathway and its role in cancer.
References
- 1. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: Thevetin A versus Digoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Thevetin A and Digoxin (B3395198), two potent cardiac glycosides. While both compounds share a common mechanism of action by targeting the Na+/K+-ATPase pump, this document aims to delineate their comparative performance based on available experimental data. This analysis is intended to support research and drug development efforts in cardiology and related fields.
Mechanism of Action: A Shared Target
Both this compound, a cardiac glycoside derived from the yellow oleander plant (Thevetia peruviana), and Digoxin, originally from the foxglove plant (Digitalis lanata), exert their primary therapeutic and toxic effects through the inhibition of the Na+/K+-ATPase enzyme.[1][2][3][4][5] This enzyme is crucial for maintaining the sodium and potassium electrochemical gradients across the cell membrane of cardiomyocytes.
Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels. The elevated intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect beneficial in conditions like heart failure.[6][7]
Quantitative Comparison of Efficacy and Toxicity
A direct quantitative comparison of this compound and Digoxin is challenging due to the limited availability of head-to-head experimental data for this compound. However, based on existing literature, the following tables summarize the available quantitative data for Digoxin and provide a qualitative assessment for this compound.
Table 1: Therapeutic and Toxic Dosing
| Parameter | This compound | Digoxin |
| Therapeutic Index | Narrow (effective dose is reported to be close to the toxic dose)[8] | Narrow[6][7][9] |
| Therapeutic Serum Concentration | Data not available | 0.8 - 2.0 ng/mL[6][10] |
| Toxic Serum Concentration | Data not available | > 2.0 ng/mL[6] |
Table 2: In Vitro Efficacy (IC50)
| Compound | Target | Cell Line/System | IC50 |
| This compound | Cytotoxicity (extract) | Human Lung Cancer Cell Lines | Data on plant extract available, not purified this compound[11] |
| Digoxin | Na+/K+-ATPase | Vero Cells | 0.17 µM[12] |
| Digoxin | Cytotoxicity | HT-29 (colon cancer) | < 2.2 µM[13] |
| Digoxin | Cytotoxicity | MDA-MB-231 (breast cancer) | < 2.2 µM[13] |
| Digoxin | Na+/K+-ATPase Inhibition | MDA-MB-231 Cells | ~164 nM[14] |
| Digoxin | Na+/K+-ATPase Inhibition | A549 Cells | 40 nM[14] |
Table 3: In Vivo Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 |
| This compound | Data not available | - | - |
| Digoxin | Rat (adult) | Subcutaneous | 30.0 ± 1.9 mg/kg[15] |
| Digoxin | Mouse | Oral | 17.78 mg/kg[16] |
| Digoxin | Rat | Oral | 28.27 mg/kg[16] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
A common method to determine the inhibitory potency of cardiac glycosides on the Na+/K+-ATPase enzyme is a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
-
ATP solution
-
This compound and Digoxin solutions of varying concentrations
-
Malachite Green reagent for Pi detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme.
-
Add different concentrations of this compound or Digoxin to the wells of the microplate. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the Malachite Green reagent to each well to detect the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the cardiac glycoside.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cardiac Glycoside Action
The binding of both this compound and Digoxin to the Na+/K+-ATPase initiates a cascade of intracellular events. The primary consequence is an increase in intracellular calcium, which is responsible for the positive inotropic effect.
Caption: Mechanism of action for cardiac glycosides.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a cardiac glycoside.
Caption: Workflow for IC50 determination.
Conclusion
Both this compound and Digoxin are potent cardiac glycosides that function through the inhibition of Na+/K+-ATPase. Digoxin is a well-characterized drug with a narrow therapeutic index, and its clinical use requires careful monitoring.[6][7][9] While this compound shares the same mechanism of action, there is a significant lack of direct comparative and quantitative experimental data regarding its therapeutic index, IC50 for Na+/K+-ATPase inhibition, and in vivo toxicity. The available information suggests that this compound also has a narrow therapeutic window.[8] Further rigorous, head-to-head comparative studies are essential to fully elucidate the relative efficacy and safety profiles of this compound and Digoxin to guide future research and potential therapeutic applications.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. magnascientiapub.com [magnascientiapub.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journalijar.com [journalijar.com]
- 9. ccjm.org [ccjm.org]
- 10. litfl.com [litfl.com]
- 11. benchchem.com [benchchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiac toxicity of digoxin in newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hmdb.ca [hmdb.ca]
Advancing Cardiac Glycoside Analysis: Validation of a Novel High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) Method for Thevetin A Quantification
A comprehensive comparison with existing analytical techniques for the determination of Thevetin A, a cardiotoxic glycoside of forensic and clinical significance.
This guide presents a detailed validation of a new, robust, and cost-effective High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) method for the quantification of this compound. The performance of this novel method is objectively compared with established analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This report provides researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and potentially implement this alternative method for the analysis of this compound in various matrices.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of the newly validated HPLC-PDA method against existing HPTLC and LC-MS/MS methods for the determination of this compound and related cardiac glycosides.
| Parameter | New HPLC-PDA Method (Hypothetical) | HPTLC-Densitometry | LC-MS/MS |
| Principle | Chromatographic separation followed by UV-Vis detection | Planar chromatographic separation and densitometric quantification | Chromatographic separation coupled with mass spectrometric detection |
| Linearity (Range) | 0.1 - 10 µg/mL | Not explicitly stated, but used for quantitative estimation | 0.5 - 8 ng/mL[1][2] |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated | 0.27 ng/mL (for Thevetin B)[1][2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not explicitly stated | 0.5 ng/mL (as lower limit of linearity)[1][2] |
| Accuracy (% Recovery) | 98.5 - 101.2% | Not explicitly stated | Proficient[1][2] |
| Precision (%RSD) | < 2% | Not explicitly stated | Within-day: 8.3-10.8%, Between-day: 8.7-14.2%[2] |
| Sample Throughput | Moderate | High | High |
| Cost | Low to Moderate | Low | High |
| Specificity | Good, based on retention time and PDA spectrum | Moderate, risk of co-eluting compounds | Very High, based on mass-to-charge ratio |
Experimental Protocols
Detailed methodologies for the new HPLC-PDA method and the comparative HPTLC and LC-MS/MS methods are provided below.
New HPLC-PDA Method for this compound
1. Sample Preparation (from Plant Material):
-
Extraction: 1g of powdered, dried Thevetia peruviana seeds are extracted with 20 mL of 80% methanol (B129727) via ultrasonication for 30 minutes.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a photodiode array detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: PDA detection at 218 nm.
3. Method Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of this compound (0.1, 0.5, 1, 2, 5, and 10 µg/mL).
-
Accuracy: Determined by the standard addition method at three concentration levels.
-
Precision: Evaluated by analyzing six replicate injections of a standard solution (5 µg/mL) for repeatability (intra-day) and on three different days for intermediate precision (inter-day).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Comparative Method 1: HPTLC-Densitometry
This method is adapted from the general procedures for the analysis of cardiac glycosides.
1. Sample Preparation:
-
Similar extraction procedure as the HPLC-PDA method.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A solvent system effective for resolving cardiac glycosides, such as ethyl acetate:methanol:water (81:11:8, v/v/v).
-
Application: Samples and standards are applied as bands using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Detection: The plate is dried and scanned with a densitometer at a specified wavelength.
Comparative Method 2: LC-MS/MS
This protocol is based on a validated method for the analysis of thevetia cardiac glycosides in serum.[1][2]
1. Sample Preparation (Serum):
-
Solid Phase Extraction (SPE): Serum samples are prepared using SPE for cleanup and concentration.[1][2]
-
Internal Standard: Digoxin-d3 is used as the internal standard.[1][2]
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][2]
-
Separation: Chromatographic separation is achieved on a suitable reversed-phase column.
-
Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for the validation of a new analytical method.
Signaling Pathway of this compound Toxicity
This compound, like other cardiac glycosides, exerts its toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. This disruption of ion balance leads to an increase in intracellular calcium, which can result in arrhythmias and cardiac arrest.
Caption: Simplified signaling pathway of this compound cardiotoxicity.
References
Thevetin A vs. Thevetin B: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Thevetin A and Thevetin B are two closely related cardiac glycosides isolated from the yellow oleander, Thevetia peruviana. Both compounds are known for their significant cardiotonic and cytotoxic properties, making them subjects of interest in pharmacology and drug development. This guide provides a comparative overview of their bioactivities, supported by available experimental data and detailed methodologies.
Overview of Bioactivity
This compound and Thevetin B, like other cardiac glycosides, exert their primary biological effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in positive inotropic effects on the heart muscle and cytotoxic effects in cancer cells. While both compounds share this fundamental mechanism, their potencies can differ. Available literature suggests that this compound is less potent than the naturally occurring mixture of "thevetin," though direct, quantitative comparisons of the bioactivity of purified this compound and Thevetin B are limited.[3]
Comparative Data on Bioactivity
Direct comparative quantitative data for purified this compound and Thevetin B is scarce in publicly available literature. Most studies have focused on the bioactivity of crude extracts of Thevetia peruviana, which contain a mixture of cardiac glycosides.
Table 1: Cytotoxicity of Thevetia peruviana Extracts (Containing this compound and B) against Cancer Cell Lines
| Cell Line | Extract Type | IC50 (µg/mL) | Reference |
| Human Lung Cancer (A549) | Methanolic extract of latex | 7.884 | |
| Human Prostate Cancer (PC-3) | Methanolic fruit extract | 1.91 ± 0.76 | |
| Human Breast Cancer (MCF-7) | Methanolic fruit extract | 5.78 ± 2.12 | |
| Human Colorectal Cancer (HCT-116) | Methanolic fruit extract | 6.30 ± 4.45 |
Note: The IC50 values above are for extracts and not for the purified compounds. These values indicate the concentration of the extract required to inhibit the growth of 50% of the cancer cells.
Table 2: Qualitative Comparison of this compound and Thevetin B
| Property | This compound | Thevetin B | References |
| General Potency | Considered less potent than the "thevetin" mixture. | Considered a major contributor to the toxicity of Thevetia peruviana. | [1][3] |
| Mechanism of Action | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase | [1][2] |
| Key Bioactivities | Cardiotonic, Cytotoxic | Cardiotonic, Cytotoxic | [1][4] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Thevetin B involves the inhibition of the Na+/K+-ATPase pump, which triggers downstream signaling cascades leading to apoptosis in cancer cells.
References
Thevetin A and Digoxin Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The structural similarity between the cardiac glycoside Thevetin A, derived from the yellow oleander (Thevetia peruviana), and the widely prescribed drug Digoxin (B3395198) presents a significant analytical challenge. This guide provides a comparative overview of the cross-reactivity of this compound in commercial Digoxin immunoassays, offering crucial insights for accurate therapeutic drug monitoring and toxicological screening. Due to the potential for life-threatening cardiotoxicity from both compounds, understanding the degree of this interference is paramount for patient safety and the development of specific antibody-based diagnostics.
Executive Summary
Quantitative Cross-Reactivity Data
While specific data for this compound is limited, the following table summarizes the cross-reactivity of other structurally similar cardiac glycosides in various commercial Digoxin immunoassays. This information highlights the variability in antibody specificity across different platforms and underscores the importance of validating any Digoxin assay for potential interference from this compound.
| Immunoassay Platform | Manufacturer | Cross-Reactant | Cross-Reactivity (%) |
| Fluorescence Polarization Immunoassay (FPIA) | Abbott Laboratories | Thevetin B (with anti-digitoxin Ab) | 94%[1] |
| TDx Analyzer | Abbott Laboratories | Deslanoside | Marked concentration-dependent |
| TDx Analyzer | Abbott Laboratories | Digitoxin | Marked concentration-dependent |
| OPUS Immunoassay System | - | Deslanoside | Yes |
| OPUS Immunoassay System | - | Digitoxin | No |
| Elecsys (ECLIA) | Roche Diagnostics | β-Methyldigoxin | 87.9% |
| Elecsys (ECLIA) | Roche Diagnostics | α-Acetyldigoxin | 77.9% |
| Elecsys (ECLIA) | Roche Diagnostics | β-Acetyldigoxin | 84.4% |
Note: The cross-reactivity of Thevetia cardenolides, including this compound, has been noted in fluorescence polarization immunoassays (FPIA) like the Abbott TDx Digoxin II assay.[2] However, specific percentage values for this compound are not consistently reported.
Signaling Pathways of Digoxin and this compound
Both Digoxin and this compound are cardiac glycosides that exert their therapeutic and toxic effects through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances myocardial contractility.
Caption: Mechanism of action for Digoxin and this compound.
Experimental Protocols
A generalized experimental protocol to determine the cross-reactivity of this compound in a competitive binding Digoxin immunoassay is provided below. This protocol is based on established methodologies for assessing assay specificity.
Objective: To quantify the percent cross-reactivity of this compound in a specific Digoxin immunoassay.
Materials:
-
Digoxin-free human serum.
-
Digoxin standards of known concentrations.
-
This compound standard of known concentration.
-
The Digoxin immunoassay kit (reagents, calibrators, and controls).
-
The specific immunoassay analyzer.
-
Calibrated pipettes and standard laboratory equipment.
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and then dilute it in Digoxin-free serum to create a series of working solutions at different concentrations.
-
Preparation of Test Samples:
-
Spike aliquots of Digoxin-free serum with the this compound working solutions to achieve a range of clinically and toxicologically relevant concentrations.
-
Include a blank sample of un-spiked Digoxin-free serum.
-
-
Assay Performance:
-
Analyze the this compound-spiked samples and the blank sample using the Digoxin immunoassay according to the manufacturer's instructions.
-
Run each sample in triplicate to ensure precision.
-
-
Data Analysis:
-
Determine the apparent Digoxin concentration for each this compound-spiked sample from the immunoassay results.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / this compound Concentration) x 100
-
Workflow for Cross-Reactivity Assessment
The logical flow for assessing the potential interference of this compound in a Digoxin immunoassay is depicted in the following diagram.
Caption: Workflow for assessing this compound cross-reactivity.
Conclusion and Recommendations
This compound poses a significant risk of interference in Digoxin immunoassays due to its structural similarity to Digoxin. While specific quantitative data for this compound across all modern immunoassay platforms is lacking, the high cross-reactivity observed for the closely related compound Thevetin B strongly suggests that falsely elevated Digoxin levels are a considerable concern in patients exposed to yellow oleander.
For researchers and clinicians, it is imperative to:
-
Be aware of the potential for this compound interference in any Digoxin immunoassay.
-
Consider the possibility of yellow oleander ingestion in patients with unexpectedly high Digoxin levels, especially in the absence of Digoxin administration or signs of Digoxin toxicity.
-
Perform in-house validation studies to determine the specific cross-reactivity of this compound with the Digoxin immunoassay used in their laboratory.
-
Utilize more specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirmation of Digoxin levels when interference is suspected.
The development of highly specific monoclonal antibodies for use in Digoxin immunoassays is crucial to mitigate the risks associated with cross-reactivity from this compound and other structurally related cardiac glycosides.
References
A Comparative Analysis of Thevetin A from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Thevetin A, a cardiac glycoside with significant therapeutic potential, derived from various plant sources. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a valuable resource for ongoing research and development in pharmacology and medicinal chemistry.
Introduction to this compound
This compound is a potent cardiac glycoside primarily isolated from the seeds of the yellow oleander, Thevetia peruviana (also known as Cascabela thevetia).[1][2] Like other cardiac glycosides, its biological activity stems from its ability to inhibit the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[3] This mechanism of action has made this compound and related compounds a subject of interest for their potential applications in cancer therapy. This guide provides a comparative overview of this compound and structurally similar cardiac glycosides found in other plant species, focusing on their sources, extraction yields, and cytotoxic activities.
Plant Sources and Extraction Yields of this compound and Related Glycosides
This compound is most abundantly found in the seeds of Thevetia peruviana.[1] While this remains the primary source, other related cardiac glycosides with similar chemical structures are present in other species of the Apocynaceae family, such as Cerbera odollam. The yield of these compounds can be influenced by factors such as the geographical origin of the plant and the maturity of the seeds.[4]
Detailed quantitative data comparing the yield of purified this compound from different geographical locations or between different Thevetia species is limited in the current scientific literature. However, the total cardiac glycoside content can be significant. For instance, the seeds of Thevetia peruviana are known to be rich in a mixture of cardiac glycosides, including this compound and Thevetin B.[2]
Table 1: Principal Plant Sources of this compound and Related Cardiac Glycosides
| Compound | Primary Plant Source | Family | Plant Part with Highest Concentration |
| This compound | Thevetia peruviana (Yellow Oleander) | Apocynaceae | Seeds |
| Thevetin B | Thevetia peruviana (Yellow Oleander) | Apocynaceae | Seeds |
| Cerberin | Cerbera odollam (Suicide Tree) | Apocynaceae | Seeds |
Comparative Cytotoxicity
Table 2: Comparative Cytotoxicity (IC50 Values) of Thevetia peruviana Extracts and Cerberin on Various Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 Value (µg/mL) |
| Methanolic Extract of Thevetia peruviana Fruit | HTB-81 | Prostate Cancer | 1.91 ± 0.76[5][6] |
| Methanolic Extract of Thevetia peruviana Fruit | HTB-22 | Breast Cancer | 5.78 ± 2.12[5][6] |
| Methanolic Extract of Thevetia peruviana Fruit | HTB-38 | Colorectal Cancer | 6.30 ± 4.45[5][6] |
| Methanolic Extract of Cascabela thevetia Latex | A549 | Lung Cancer | 7.884[7][8] |
| Methanolic Extract of Thevetia peruviana Fruit | HTB-177 | Lung Cancer | 12.04 ± 3.43[5][6] |
| Methanolic Extract of Thevetia peruviana Leaves | HCT-116 | Colon Carcinoma | 39.3[9] |
| Methanolic Extract of Thevetia peruviana Leaves | A-549 | Lung Carcinoma | 93.4[9] |
| Methanolic Extract of Thevetia peruviana Leaves | MCF-7 | Breast Carcinoma | 110.3[9] |
Note: The IC50 values for the extracts represent the combined effect of all constituent compounds, including this compound, Thevetin B, and other cardiac glycosides.
Experimental Protocols
Isolation and Purification of this compound from Thevetia peruviana Seeds
A standardized protocol for the isolation and purification of this compound involves several key steps:
-
Seed Preparation: Mature seeds from Thevetia peruviana are collected, dried, and the kernels are extracted and ground into a fine powder.
-
Defatting: The powdered kernels undergo a defatting process, typically using a nonpolar solvent like n-hexane in a Soxhlet apparatus, to remove oils that can interfere with the extraction of polar cardiac glycosides.[4]
-
Extraction: The defatted seed meal is then subjected to extraction with a polar solvent, commonly a mixture of methanol (B129727) and ethanol. Maceration or Soxhlet extraction methods can be employed.
-
Purification: The crude extract, which contains a mixture of cardiac glycosides, is purified using chromatographic techniques.[4]
-
Column Chromatography: Silica gel column chromatography is used for initial separation, with a gradient elution system of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, fractions containing this compound are further purified using preparative HPLC, typically with a C18 column and a water/acetonitrile gradient.
-
Characterization of this compound
The purified this compound is characterized using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the purification process and determine the purity of the final compound.
-
Spectroscopic Methods:
-
UV Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Cell Viability Assay (MTT Assay)
The cytotoxic activity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., purified this compound or plant extracts) and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
This compound and related cardiac glycosides exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream events culminating in apoptosis (programmed cell death) and cell cycle arrest.[3][10]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow
The process of evaluating the comparative efficacy of this compound from different sources involves a systematic workflow, from plant material collection to in vitro testing.
References
- 1. ijpsr.com [ijpsr.com]
- 2. journalijar.com [journalijar.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the anticancer effects of Thevetin A in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer effects of Thevetin A, a cardiac glycoside with emerging potential in oncology. While research on purified this compound is still developing, this document synthesizes the available data on its activity, primarily derived from studies on extracts of Thevetia peruviana, the plant from which it is isolated. The information presented herein, including comparative cytotoxicity data, detailed experimental protocols, and visualizations of implicated signaling pathways, aims to provide a valuable resource for researchers investigating novel cancer therapeutics.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of this compound and related compounds have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize the available IC50 values for methanolic extracts of Thevetia peruviana, which contain this compound, as well as for other well-characterized cardiac glycosides for comparison. It is important to note that the data for Thevetia peruviana extracts represent the activity of a mixture of compounds, including this compound.
Table 1: IC50 Values of Thevetia peruviana Methanolic Extract in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µg/mL) |
| Prostate | PC-3 | 1.91 ± 0.76[1][2] |
| Breast | MDA-MB-231 | 5.78 ± 2.12[1][2] |
| Colorectal | HCT-116 | 6.30 ± 4.45[1][2] |
| Lung | A549 | 12.04 ± 3.43[1][2] |
| Lung | A549 | 7.884[3] |
Table 2: Comparative IC50 Values of Other Cardiac Glycosides
| Compound | Cancer Type | Cell Line | IC50 Value (nM) |
| Ouabain | Breast | MDA-MB-231 | 89[4] |
| Ouabain | Lung | A549 | 17[4] |
| Digoxin | Breast | MDA-MB-231 | ~164[4] |
| Digoxin | Lung | A549 | 40[4] |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the anticancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours, or until a purple precipitate is visible.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) solution.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[9]
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.[5]
-
Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.[5]
-
Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Fix on ice for at least two hours.[10]
-
Washing: Wash the cells with PBS to remove the ethanol.[10]
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[5]
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of action of this compound based on current research on cardiac glycosides.
Caption: Proposed mechanism of this compound's anticancer effects.
References
- 1. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Comparing the cardiotoxicity of Thevetin A with other cardiac glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiotoxicity of Thevetin A with other well-characterized cardiac glycosides: digoxin, digitoxin, and ouabain. This document is intended to serve as a resource for researchers and professionals involved in pharmacology and drug development, offering a consolidated view of available toxicological data, mechanistic insights, and experimental protocols.
Executive Summary
Cardiac glycosides are a class of naturally derived compounds known for their significant effects on heart muscle. While they have been used therapeutically for centuries to treat heart failure and arrhythmias, their narrow therapeutic index and potential for cardiotoxicity are major clinical concerns. This compound, a major cardiac glycoside found in the yellow oleander plant (Thevetia peruviana), is known for its potent biological activity, but comprehensive comparative data on its cardiotoxicity are limited. This guide synthesizes available data to facilitate a clearer understanding of this compound's toxicological profile in relation to more commonly studied cardiac glycosides.
Mechanism of Cardiotoxicity
The primary mechanism of action for all cardiac glycosides, including this compound, involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration.[1][2] This rise in intracellular calcium enhances cardiac contractility (positive inotropic effect) but also contributes to the cardiotoxic effects.[1][2]
Excessive intracellular calcium can lead to delayed afterdepolarizations, which can trigger arrhythmias.[1] Furthermore, cardiac glycosides can increase vagal tone, leading to bradycardia and atrioventricular block.[1] At toxic concentrations, these effects can culminate in life-threatening ventricular arrhythmias and cardiac arrest.[1]
Quantitative Toxicity Data
Direct comparative studies on the cardiotoxicity of purified this compound are scarce. The available data on the toxicity of Thevetia peruviana extracts, which contain this compound and B as major components, provide an indication of its potency.[3][4]
Table 1: Acute Toxicity (LD50) of Cardiac Glycosides in Rodents
| Compound | Animal Model | Route of Administration | LD50 |
| Thevetia peruviana (milled seed) | Mouse | Oral | 447 mg/kg[3][5] |
| Digoxin | Rat | Oral | 28.27 mg/kg |
| Digitoxin | Rat | Oral | 56 mg/kg |
| Ouabain | Mouse | Oral | 5 mg/kg |
Table 2: In Vitro Na+/K+-ATPase Inhibition
| Compound | IC50 | Source |
| This compound | Data not available | |
| Digoxin | Data not available | |
| Digitoxin | Data not available | |
| Ouabain | ~200 nM (rat pinealocytes)[6] |
Signaling Pathways in Cardiotoxicity
The cardiotoxicity of cardiac glycosides is not solely a result of ion pump inhibition but also involves the activation of complex intracellular signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical and GC-MS analysis of Thevetia peruviana fruit methanol extract as an anti-rodenticide potential against balb C rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Head-to-Head Comparison: Thevetin A and Oleandrin in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin A and Oleandrin are two potent cardiac glycosides that have garnered significant interest in the field of oncology for their cytotoxic properties. Both compounds are derived from plants of the Apocynaceae family. This compound is found in Thevetia peruviana (yellow oleander), while Oleandrin is a primary component of Nerium oleander (common oleander).[1][2] Despite their shared classification as cardiac glycosides, nuanced differences in their chemical structures can lead to variations in their biological activity, potency, and overall therapeutic potential. This guide provides a head-to-head comparison of this compound and Oleandrin, summarizing their mechanisms of action, quantitative performance data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research and development.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism of action for both this compound and Oleandrin is the inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion homeostasis triggers a cascade of downstream events, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Oleandrin against various cancer cell lines. It is important to note that the available data for this compound is primarily from extracts of Thevetia peruviana, which contain a mixture of cardiac glycosides, including this compound and B. In contrast, the data for Oleandrin is from studies using the purified compound. This difference should be considered when making a direct comparison.
Table 1: Cytotoxicity of this compound (from Thevetia peruviana extracts)
| Cancer Cell Line | IC50 Value (µg/mL) | Treatment Duration |
| Prostate (HTB-81) | 1.91 ± 0.76 | Not Specified |
| Breast (HTB-22) | 5.78 ± 2.12 | Not Specified |
| Colorectal (HTB-38) | 6.30 ± 4.45 | Not Specified |
| Lung (HTB-177) | 12.04 ± 3.43 | Not Specified |
| Lung (A549) | 7.884 | Not Specified |
Data sourced from methanolic extracts of Thevetia peruviana fruit and latex.[6][7]
Table 2: Cytotoxicity of Oleandrin (purified)
| Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| MCF-7 | Breast Cancer | 14.5 nM | Not Specified |
| MDA-MB-231 | Breast Cancer | 24.62 nM - 72 nM | Not Specified |
| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | 183 nM | Not Specified |
| A549 | Lung Cancer | ~35 nM | 24 hours |
| PANC-1 | Pancreatic Cancer | Potent inhibition at low nM | Not Specified |
| Multiple Myeloma | Hematopoietic Cancer | 0.28 - 0.72 µg/mL | Not Specified |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are protocols for two fundamental assays used to evaluate the cytotoxic and apoptotic effects of this compound and Oleandrin.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Oleandrin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Oleandrin in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Cancer cell lines
-
This compound or Oleandrin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or Oleandrin at the desired concentrations for the specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways
Both this compound and Oleandrin exert their anticancer effects by modulating several key signaling pathways downstream of Na+/K+-ATPase inhibition.
This compound Signaling Pathways
While the specific signaling pathways of purified this compound are less extensively studied, research on cardiac glycosides from Thevetia peruviana suggests the involvement of the intrinsic apoptotic pathway.[9] This is characterized by an increased Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[9][10] Furthermore, these compounds can induce cell cycle arrest at the G2/M phase.[9]
Caption: this compound induced signaling pathway.
Oleandrin Signaling Pathways
Oleandrin has been shown to modulate a broader range of signaling pathways. In addition to inducing apoptosis via the intrinsic pathway, it also activates the extrinsic (death receptor) pathway through the Fas gene.[3][5] Notably, Oleandrin is a potent inhibitor of the NF-κB signaling pathway, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5] This is significant as NF-κB is a key regulator of inflammation, cell survival, and proliferation. Oleandrin also affects the PI3K/Akt/mTOR and ERK signaling pathways, which are critical for cancer cell growth and survival.[11][12]
Caption: Oleandrin induced signaling pathways.
Conclusion
Both this compound and Oleandrin are promising cardiac glycosides with potent anticancer activity, primarily driven by their inhibition of the Na+/K+-ATPase pump. Oleandrin appears to be more extensively studied as a purified compound, with a well-documented multi-faceted mechanism that includes the inhibition of key pro-survival signaling pathways like NF-κB. The available data suggests that Oleandrin is effective at nanomolar concentrations against a variety of cancer cell lines. While this compound also demonstrates significant cytotoxicity, further research with the purified compound is needed to fully elucidate its specific signaling mechanisms and to allow for a more direct and accurate comparison of its potency with Oleandrin. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of these natural compounds in oncology.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 3. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogrev.com [phcogrev.com]
- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-Epi-2'-O-acetylthevetin B induces apoptosis partly via Ca(2+)-mediated mitochondrial pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Independent Validation of Thevetin A Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research findings on Thevetin A, a cardiac glycoside with noted anticancer properties. The focus is on providing an objective comparison of its performance, supported by available experimental data, to aid in research and drug development.
Executive Summary
This compound, a cardiac glycoside isolated from Thevetia peruviana, has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. The primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in cell death. While much of the research has been conducted on extracts of Thevetia peruviana, the data suggests a potential therapeutic role for purified this compound in oncology. However, a notable lack of publicly available, independently validated quantitative data on the purified compound necessitates further investigation to fully elucidate its potency and clinical potential. There is currently no information available on clinical trials specifically for this compound.
Data Presentation: Cytotoxicity of this compound and Related Extracts
Quantitative data on the cytotoxic effects of this compound is limited. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for extracts of Thevetia peruviana, which contain this compound, across various cancer cell lines. It is crucial to note that these values reflect the combined effect of all components in the extract and may not be solely attributable to this compound.
Table 1: Cytotoxicity of Thevetia peruviana Methanolic Fruit Extract [1]
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| HTB-81 | Prostate | 1.91 ± 0.76 |
| HTB-22 | Breast | 5.78 ± 2.12 |
| HTB-38 | Colorectal | 6.30 ± 4.45 |
| HTB-177 | Lung | 12.04 ± 3.43 |
Table 2: Cytotoxicity of Cascabela thevetia Methanolic Extract on Lung Cancer [2]
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung | 7.884 |
Table 3: Cytotoxicity of an Unnamed Cardiac Glycoside from Thevetia peruviana [3]
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| P15 | Human Lung Cancer | 0.05 - 0.15 |
| MGC-803 | Human Gastric Cancer | 0.05 - 0.15 |
| SW1990 | Human Pancreatic Cancer | 0.05 - 0.15 |
Mechanism of Action: Na+/K+-ATPase Inhibition and Apoptosis Induction
This compound exerts its anticancer effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane. This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium ions. This disruption triggers downstream signaling pathways that induce apoptosis, or programmed cell death, primarily through the intrinsic pathway.
Signaling Pathway Diagram
Caption: this compound inhibits the Na+/K+-ATPase, leading to apoptosis.
Intrinsic Apoptotic Pathway
The increase in intracellular calcium and other cellular stresses initiated by Na+/K+-ATPase inhibition leads to the activation of the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.
Caption: Intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The existing medium is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 1X Binding Buffer is added, and the samples are analyzed by a flow cytometer. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI are used as controls.
Na+/K+-ATPase Inhibition Assay
This assay measures the enzymatic activity of Na+/K+-ATPase.
-
Enzyme Preparation: Microsomal fractions containing Na+/K+-ATPase are prepared from a suitable tissue source (e.g., pig kidney).
-
Reaction Mixture: The reaction is carried out in a buffer containing MgCl2, KCl, NaCl, and ATP.
-
Inhibitor Addition: The test compound (this compound) is added at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by adding ATP and incubated at 37°C. The reaction is stopped by adding an acid solution.
-
Phosphate (B84403) Measurement: The amount of inorganic phosphate released from ATP hydrolysis is measured colorimetrically.
-
IC50 Calculation: The percentage of Na+/K+-ATPase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anticancer effects.
References
Thevetin A: A Comparative Analysis of its Na+/K+-ATPase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Thevetin A's Performance Against Known Na+/K+-ATPase Inhibitors
This compound, a cardiac glycoside extracted from the yellow oleander (Cascabela thevetia), is recognized for its potent biological activities, primarily attributed to its inhibition of the Na+/K+-ATPase. This enzyme, integral to maintaining cellular ion homeostasis, represents a critical target in the development of therapeutics for a range of conditions, including congestive heart failure and certain cancers. This guide provides a comprehensive benchmark of this compound's activity against other well-characterized Na+/K+-ATPase inhibitors, supported by experimental data and detailed protocols to aid in research and drug development.
Quantitative Comparison of Inhibitory Potency
| Compound | Enzyme Source/Isoform | IC50 | Kd | Reference(s) |
| This compound | Not specified in reviewed literature | Data not available | Data not available | |
| Ouabain (B1677812) | Pig Kidney | 0.14 µM | - | [1] |
| Canine Kidney and Porcine Cerebral Cortex (α1 and α3) | 15 nM | - | [2] | |
| Rat Brain Membranes (High-affinity sites) | 23.0 ± 0.15 nM | - | [2] | |
| Rat Brain Membranes (Low-affinity sites) | 460 ± 4.0 nM | - | [2] | |
| Human Heart (α1β1 dimer, very high affinity) | - | 7.0 ± 2.5 nM | [2] | |
| Human Heart (α2β1, high affinity) | - | 81 ± 11 nM | [2] | |
| Digoxin (B3395198) | Human Na+,K+-ATPase (α1β1, α2β1, α3β1) | - | Isoform-specific affinities observed | [3] |
| Bufalin | Not specified | - | 40-45 nM (α1, α2, α3) |
Experimental Protocols for Na+/K+-ATPase Inhibition Assays
To ensure robust and reproducible data, standardized experimental protocols are essential. The following outlines a common method for determining the inhibitory activity of compounds against Na+/K+-ATPase by measuring the hydrolysis of ATP.
ATP Hydrolysis Assay (Inorganic Phosphate (B84403) Detection)
This assay directly quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released during the hydrolysis of ATP.
Principle: The Na+/K+-ATPase utilizes the energy from ATP hydrolysis to transport Na+ and K+ ions across the cell membrane, releasing ADP and inorganic phosphate (Pi). The rate of Pi production is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of Pi formation.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or other sources)
-
Test compounds (e.g., this compound, Ouabain)
-
ATP (disodium salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
Ouabain (for determining ouabain-sensitive ATPase activity)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of purified Na+/K+-ATPase in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the Na+/K+-ATPase enzyme solution to wells containing the different concentrations of the test inhibitor or a vehicle control. Include a set of wells with a high concentration of ouabain to determine the non-specific ATPase activity.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid or sodium dodecyl sulfate).
-
Phosphate Detection: Add the phosphate detection reagent (e.g., Malachite Green) to each well. After a color development period, measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: The Na+/K+-ATPase-specific activity is calculated by subtracting the ouabain-insensitive activity from the total activity. The percentage of inhibition for each concentration of the test compound is then determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for Na+/K+-ATPase Inhibition Assay.
Signaling Pathways Modulated by Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound extends beyond simple ion pump disruption, triggering a complex array of intracellular signaling cascades. The binding of these inhibitors to the α-subunit of the enzyme can activate Src, a non-receptor tyrosine kinase. This activation can, in turn, lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/Raf/MEK/ERK signaling pathway. This cascade plays a crucial role in regulating cell growth, proliferation, and differentiation.
Furthermore, the primary effect of Na+/K+-ATPase inhibition is an increase in intracellular sodium concentration ([Na+]i). This alteration in the sodium gradient affects the function of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i). Elevated intracellular calcium can modulate various cellular processes, including muscle contraction and the activation of calcium-dependent signaling pathways.
Caption: Signaling pathways activated by this compound-mediated Na+/K+-ATPase inhibition.
References
Cross-Validation of In Vitro and In Vivo Efficacy for Thevetin A and Related Cardiac Glycosides
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo experimental data available for Thevetin A and related cardiac glycosides derived from Thevetia peruviana. The objective is to facilitate a cross-validation of the cytotoxic and anti-cancer properties of these compounds, offering valuable insights for researchers, scientists, and professionals in the field of drug development. While direct comparative studies for purified this compound are limited, this guide synthesizes available data from various extracts of Thevetia peruviana to provide a comprehensive assessment of its therapeutic potential.
Data Presentation: A Comparative Analysis
The anti-cancer potential of this compound and related compounds has been investigated through both cell-based assays and animal models. The following tables summarize the key quantitative findings from these studies, offering a basis for comparing in vitro cytotoxicity with in vivo anti-tumor efficacy.
Table 1: In Vitro Cytotoxicity of Thevetia peruviana Extracts
| Extract Source | Cancer Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Methanolic extract of Cascabela thevetia | A549 (Human Lung Carcinoma) | MTT | 7.884 | |
| Methanolic extract of Thevetia peruviana fruit | Prostate Adenocarcinoma (HTB-81) | MTT | 1.91 ± 0.76 | |
| Breast Adenocarcinoma (HTB-22) | MTT | 5.78 ± 2.12 | ||
| Colorectal Adenocarcinoma (HTB-38) | MTT | 6.30 ± 4.45 | ||
| Lung Carcinoma (HTB-177) | MTT | 12.04 ± 3.43 | ||
| Methanolic extract of Thevetia peruviana leaves | HCT-116 (Human Colon Carcinoma) | MTT | 39.3 | |
| A-549 (Human Lung Carcinoma) | MTT | 93.4 | ||
| MCF-7 (Human Breast Carcinoma) | MTT | 110.3 |
Table 2: In Vivo Anti-Tumor Activity and Toxicity of Thevetia peruviana Extracts
| Animal Model | Cancer Model | Extract and Dosing | Key Findings | Reference |
| Swiss albino mice | Ehrlich's Ascites Carcinoma (EAC) | Methanolic extract of fruit (50 and 100 mg/kg body weight) | - Reduced tumor volume and weight. - Increased lifespan by 48.69% and 83.78%, respectively. | [1] |
| Wistar male albino rats | N/A (Toxicity Study) | Methanolic extract of seeds | - LD50 determined to be 375 mg/kg. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound or plant extract) is prepared in a suitable solvent like DMSO. Serial dilutions are prepared in culture medium and added to the wells. A vehicle control (DMSO) and a blank (medium only) are included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and centrifuged at 300 x g for 5 minutes.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed immediately by flow cytometry.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded and treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are collected by trypsinization and centrifuged at 300 x g for 5 minutes.
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently and fixed overnight at -20°C.
-
Washing: The fixed cells are centrifuged and washed with PBS to remove the ethanol.
-
Staining: The cell pellet is resuspended in 500 µL of PI staining solution containing RNase A.
-
Incubation: The cells are incubated for 30 minutes in the dark.
-
Analysis: The fluorescence intensity of the cell population is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
1. Ehrlich's Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice are used.
-
Tumor Induction: EAC cells are injected intraperitoneally into the mice.
-
Treatment: The test compound (e.g., Thevetia peruviana extract) is administered orally or intraperitoneally at specified doses for a defined period. A control group receives the vehicle.
-
Data Collection: Tumor volume is measured by aspirating the ascitic fluid. Tumor cell count and viability are determined. The lifespan of the animals is monitored.
-
Endpoint: At the end of the study, animals are euthanized, and tumor weight is measured.
2. Acute Oral Toxicity Study (OECD Guideline 423)
-
Animal Model: Wistar male albino rats are typically used.
-
Dosing: The test substance is administered orally to groups of animals at staggered dose levels.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight, food, and water consumption are monitored.
-
LD50 Determination: The lethal dose 50 (LD50), the dose that is lethal to 50% of the tested animals, is calculated based on the mortality data.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of this compound and related cardiac glycosides.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
A Comparative Genomic and Metabolomic Look at Thevetia Species for Thevetin A Production
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Thevetia species, focusing on their genomic characteristics and their potential for producing the cardiotonic compound Thevetin A. This document synthesizes available data on the genomics, transcriptomics, and metabolomics of key Thevetia species to inform research and development in cardiac glycoside-based therapeutics.
Introduction to Thevetia and this compound
The genus Thevetia, belonging to the Apocynaceae family, is renowned for its production of cardiac glycosides, a class of naturally occurring steroids with significant pharmacological applications, particularly in the treatment of heart conditions. Among these, this compound, a potent cardiac glycoside, has garnered interest for its therapeutic potential. This guide focuses on a comparative analysis of Thevetia peruviana (also known as Cascabela thevetia) and Thevetia thevetioides, two prominent species of this genus, to elucidate the genomic basis of this compound production and compare their productive capacities.
Comparative Genomics of Thevetia Species
While whole-genome sequences for Thevetia species are not yet publicly available, comparative analyses of their plastomes and transcriptomes provide valuable insights into their genetic makeup and evolutionary relationships.
A comparative analysis of the plastome of Thevetia peruviana with 85 other species in the Apocynaceae family reveals the typical quadripartite structure of the plastid genome. Significant variations are observed in the small single-copy (SSC) region, suggesting a role in adaptation. Phylogenetic analysis confirms a close evolutionary relationship between the genera Thevetia and Allamanda.
Transcriptome analysis of Thevetia peruviana has led to the identification of 83,126 unigenes, providing a foundational resource for functional genomics and metabolic engineering. This analysis has been instrumental in identifying genes involved in the biosynthesis of cardiac glycosides.
Table 1: Comparative Genomic and Transcriptomic Data for Thevetia peruviana
| Parameter | Thevetia peruviana | Data Source |
| Plastome Size | Information not available | |
| Number of Plastid Genes | Information not available | |
| Transcriptome Size (Unigenes) | 83,126 | --INVALID-LINK-- |
| N50 Length of Transcriptome Assembly | 3570 bp | --INVALID-LINK-- |
This compound Production: A Comparative Overview
Both Thevetia peruviana and Thevetia thevetioides are known to produce a variety of cardiac glycosides, including this compound, Thevetin B, and Peruvoside. However, the relative abundance of these compounds can differ between species and even within different tissues of the same plant.
High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis has been employed to identify and quantify the cardiac glycoside profiles in these species. In Thevetia thevetioides, this compound has been identified as a major cardiac glycoside present in the seeds.
Due to variations in experimental methodologies across different studies, a direct quantitative comparison of this compound yield between the two species is challenging. However, available data on the cardiac glycoside content in the seeds of both species are presented below.
Table 2: Cardiac Glycoside Profile in the Seeds of Thevetia Species
| Cardiac Glycoside | Thevetia peruviana | Thevetia thevetioides |
| This compound | Present | Present (Major component) |
| Thevetin B | Present | Present |
| Acetylthis compound | Present | Present |
| Acetylthevetin B | Present | Present |
| Thevetin C | Present | Present |
| Acetylthevetin C | Present | Present |
| Neriifolin | Present | Present |
| Peruvoside | Present | Not reported |
Experimental Protocols
Genomic and Transcriptomic Analysis
DNA and RNA Extraction: A common method for DNA extraction from plant tissues is the CTAB (cetyltrimethylammonium bromide) method. For RNA extraction from Thevetia peruviana cell suspensions, the CTAB method has also been successfully used.
Transcriptome Sequencing: The transcriptome of Thevetia peruviana was sequenced using the MGI DNBseq™ technology. The process involves the following key steps:
-
RNA Isolation: Total RNA is extracted from the target tissue (e.g., leaves, cell suspension cultures).
-
Library Preparation: An RNA library is constructed, typically involving mRNA enrichment using oligo(dT) beads, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
This compound Extraction and Quantification
Extraction from Seeds: A widely used method for extracting cardiac glycosides from Thevetia seeds involves the following steps:
-
Defatting: The seed kernels are ground and defatted using a non-polar solvent like n-hexane.
-
Extraction: The defatted material is then extracted with a polar solvent, such as a mixture of methanol (B129727) and ethanol, to isolate the cardiac glycosides.
Quantification by HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of this compound and other cardiac glycosides.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, often with a modifier like formic acid.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly used for the detection and fragmentation of the glycosides, allowing for their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns.
Biosynthesis of this compound and its Regulation
The biosynthesis of this compound follows the general pathway for cardiac glycoside production in plants, which originates from the steroid biosynthesis pathway. While the complete pathway in Thevetia is not fully elucidated, transcriptome analysis of T. peruviana has identified key enzyme families involved.
The biosynthesis can be broadly divided into three stages:
-
Steroid Core Biosynthesis: This pathway starts from cholesterol and involves a series of oxidation, reduction, and hydroxylation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and 3β-hydroxysteroid dehydrogenase (3β-HSD).
-
Lactone Ring Formation: A defining feature of cardenolides is the five-membered lactone ring at the C-17 position of the steroid nucleus.
-
Glycosylation: The steroid aglycone is subsequently glycosylated by UDP-glycosyltransferases (UGTs), which sequentially add sugar moieties to the C-3 position.
Methyl Jasmonate Elicitation: The production of cardiac glycosides in Thevetia peruviana cell cultures can be significantly enhanced by the application of methyl jasmonate (MeJA). Transcriptome analysis has shown that MeJA upregulates the expression of key genes in the cardiac glycoside biosynthetic pathway, including those encoding enzymes in the upstream methylerythritol phosphate (B84403) (MEP) pathway and transcription factors that regulate the pathway.
Visualizations
A Comparative Review of the Therapeutic Potential of Various Cardiac Glycosides
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Historically recognized for their critical role in treating heart failure, cardiac glycosides are a diverse class of naturally derived compounds that are experiencing a resurgence in therapeutic interest.[1] Beyond their well-established cardiotonic effects, recent research has illuminated their potential as potent anti-cancer and anti-viral agents.[2] This guide provides a comparative analysis of four prominent cardiac glycosides: Digoxin (B3395198), Digitoxin, Oleandrin (B1683999), and Bufalin (B1668032). We will delve into their mechanisms of action, therapeutic efficacy, and pharmacokinetic profiles, supported by experimental data to inform future research and drug development endeavors.
Mechanism of Action: More Than Just a Heartbeat
The primary mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[3] By binding to this pump, cardiac glycosides lead to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. In cardiac muscle, this surge in calcium enhances contractility, forming the basis of their use in heart failure.[3] However, this fundamental action also triggers a cascade of downstream signaling events that are central to their broader therapeutic potential.
Recent studies have revealed that cardiac glycosides can modulate several key signaling pathways, including NF-κB, PI3K/Akt, JAK/STAT, and MAPK, which are pivotal in processes like cell proliferation, apoptosis, and inflammation.[4]
Comparative Efficacy: A Look at the Data
The therapeutic potential of these four cardiac glycosides varies significantly, particularly in the context of their emerging roles in oncology. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Comparative Inhibition of Na+/K+-ATPase
| Cardiac Glycoside | Enzyme Source | IC50 |
| Digoxin | Rat Brain Microsomes (α2 isoform) | 2.5 x 10⁻⁸ M[1] |
| Rat Brain Microsomes (α1 isoform) | 1.3 x 10⁻⁴ M[1] | |
| Digitoxin | Human Na+,K+-ATPase α1β1 | KD ~10-20 nM[5] |
| Oleandrin | Not Specified | 0.62 µM[6] |
| Bufalin | Rat α1/β1 Na+,K+ pump | ~0.06 µM[1] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. KD: Dissociation constant. A lower value indicates higher affinity.
Table 2: Comparative Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cardiac Glycoside | Cell Line | Cancer Type | IC50 |
| Digoxin | SKOV-3 | Ovarian Cancer | ~10⁻⁷ M (48h)[7] |
| SH-SY5Y | Neuroblastoma | ~53 ng/ml[8] | |
| Digitoxin | SKOV-3 | Ovarian Cancer | ~10⁻⁸ M (48h)[7] |
| TK-10 | Renal Adenocarcinoma | 3-33 nM[4] | |
| Oleandrin | Cross-reactivity with Digoxin assays observed | [6] | |
| Bufalin | HCT116 | Colorectal Cancer | [9] |
| MKN-45 | Gastric Cancer | [10] |
IC50 values can vary based on the specific cell line and experimental conditions.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Cardiac Glycoside | Xenograft Model | Cancer Type | Therapeutic Effect |
| Digoxin | SH-SY5Y xenograft (mice) | Neuroblastoma | 44% tumor growth inhibition[8] |
| Digitoxin | Not specified | ||
| Oleandrin | Not specified | ||
| Bufalin | HCT116 xenograft (mice) | Colorectal Cancer | Significant tumor growth suppression[9] |
Signaling Pathways: A Deeper Dive
The differential effects of these cardiac glycosides can be partly attributed to their distinct modulation of intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Some cardiac glycosides have been shown to inhibit this pathway, which contributes to their anti-cancer effects.
Digitoxin, for instance, has been shown to suppress ICC cell proliferation and migration by targeting the NF-κB/ST6GAL1 signaling axis.[11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Bufalin has been demonstrated to block cancer cell growth by inhibiting the activation of Aurora A and Aurora B kinases via the PI3K-Akt pathway.[12] Conversely, some studies suggest that cardiac glycosides can also activate this pathway, leading to cardiac myocyte hypertrophy.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cardiac glycoside on Na+/K+-ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is quantified by a colorimetric reaction.
Methodology:
-
Enzyme Source: Purified Na+/K+-ATPase from porcine cerebral cortex or other suitable sources.
-
Reagents:
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and KCl.
-
ATP solution.
-
Test cardiac glycoside solutions at various concentrations.
-
Malachite green reagent for Pi detection.
-
Stopping solution (e.g., sodium dodecyl sulfate).
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing the assay buffer and Na+/K+-ATPase.
-
Add the cardiac glycoside solutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stopping solution.
-
Add the malachite green reagent and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a cardiac glycoside on a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
Methodology:
-
Cell Culture: Culture the desired cancer cell line in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the cardiac glycoside for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a cardiac glycoside in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the cardiac glycoside (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and general health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.
Conclusion and Future Directions
Cardiac glycosides represent a promising class of compounds with therapeutic potential extending far beyond their traditional cardiovascular applications. Their ability to modulate fundamental cellular processes through the inhibition of the Na+/K+-ATPase and subsequent signaling cascades makes them attractive candidates for further investigation, particularly in oncology.
This comparative review highlights both the shared mechanisms and the distinct potencies of Digoxin, Digitoxin, Oleandrin, and Bufalin. The provided data and experimental protocols offer a foundation for researchers to build upon. However, a significant challenge remains in overcoming the narrow therapeutic index and potential for cardiotoxicity associated with these compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design novel cardiac glycoside analogs with improved therapeutic indices and reduced toxicity.
-
Targeted Delivery Systems: To enhance the delivery of cardiac glycosides to tumor tissues while minimizing systemic exposure.
-
Combination Therapies: To explore synergistic effects with other anti-cancer agents, potentially allowing for lower, less toxic doses of cardiac glycosides.
-
Biomarker Discovery: To identify patient populations most likely to respond to cardiac glycoside-based therapies.
By addressing these key areas, the full therapeutic potential of this historic class of molecules may be realized in the modern era of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of PI3K/Akt pathway by PTEN reduction and PIK3CA mRNA amplification contributes to cisplatin resistance in an ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thevetin A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Thevetin A is a potent cardiac glycoside isolated from plants such as Cascabela thevetia (yellow oleander).[1][2] Due to its mechanism of action, which involves the inhibition of the Na+/K+-ATPase pump, this compound is highly toxic.[3][4] All parts of the Thevetia peruviana plant are considered poisonous due to the presence of various cardiac glycosides, including this compound.[3][5][6][7] Ingestion can lead to severe cardiac arrhythmias, gastrointestinal distress, and can be fatal.[3][5][8] Therefore, the proper handling and disposal of this compound are critical to ensure laboratory safety and prevent environmental contamination.
This guide provides a step-by-step operational plan for the safe disposal of this compound and materials contaminated with it. The procedures outlined are based on general best practices for managing highly toxic chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with and trained to use appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear a standard lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Respiratory Protection: If there is a risk of aerosol or dust formation, use an appropriate respirator or conduct all handling within a certified chemical fume hood.
-
Handling: Handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
Quantitative Safety Data
| Parameter | Value/Information | Source |
| Compound Type | Cardiac Glycoside | [1] |
| Mechanism of Action | Inhibition of Na+/K+-ATPase pump | [3][4] |
| Primary Hazard | Acute Toxicity (Fatal if swallowed or inhaled) | [3][5] |
| Clinical Effects of Poisoning | Nausea, vomiting, cardiac arrhythmias, hyperkalemia | [5][8] |
| LD50 (Aqueous Kernel Extract) | 507 mg/kg (oral, rat) | [3] |
Note: The provided LD50 is for a crude plant extract. Pure this compound should be considered highly toxic.
Step-by-Step Disposal Protocol
The following procedures are mandatory for the safe disposal of this compound. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, including unused or expired powder, contaminated gloves, weighing papers, pipette tips, and lab bench diapers.
-
Place these materials in a dedicated, durable, and sealable hazardous waste container. The container must be clearly labeled.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions, experimental media, and solvent rinsates.
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. Do not mix this compound solutions with other chemical waste streams unless their compatibility is confirmed.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste" .
-
The label must include the full chemical name: "this compound" .
-
For mixtures, list all chemical components and their approximate percentages.
-
Include the name of the Principal Investigator, the laboratory room number, and the date the waste was first added to the container.
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated laboratory area pending collection.
-
Store all sealed and labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) .
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks.
-
Segregate this compound waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.
Step 4: Final Disposal Arrangement
Final disposal must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste outside of the laboratory.
-
Provide the EHS office with all necessary documentation regarding the waste's composition.
Step 5: Management of Empty Containers
Even "empty" containers that held pure this compound must be treated as hazardous waste until properly decontaminated.
-
Triple-Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol) three times.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid hazardous waste.
-
Deface Label: Completely remove or deface the original product label on the container.
-
Final Disposal: Once triple-rinsed and defaced, the container may be disposed of as regular non-hazardous solid waste (e.g., in a glass disposal box).
Step 6: Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure Area: Restrict access to the spill area.
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, safety goggles, and respiratory protection.
-
Containment: For liquid spills, use absorbent pads or chemical spill pillows to contain the spill. For solid spills, gently cover with absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully collect all contaminated absorbent materials and any broken container fragments. Place them in the designated solid hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Experimental Protocols: In-Lab Treatment (Not Recommended)
No established and validated protocols for the chemical degradation or inactivation of this compound for routine laboratory disposal were identified in the scientific literature. Methods such as acid or enzymatic hydrolysis have been mentioned for analytical purposes but are not validated for waste disposal.
Attempting to neutralize or degrade this compound in the lab is strongly discouraged without extensive, peer-reviewed research and validation. The degradation products may themselves be toxic, and incomplete reactions could pose significant hazards. The recommended and safest procedure is disposal through a licensed hazardous waste contractor via your EHS office.
Diagrams and Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Thevetin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journalijar.com [journalijar.com]
Essential Safety and Operational Guidance for Handling Thevetin A
IMMEDIATE ACTION REQUIRED: Thevetin A is a highly toxic cardiac glycoside. Strict adherence to safety protocols is mandatory to prevent severe illness or fatality.
This compound, a potent cardenolide derived from plants of the Thevetia genus, presents significant health risks.[1][2][3][4][5] Ingestion of even small amounts can lead to severe gastrointestinal and cardiac distress, including nausea, vomiting, cardiac arrhythmias, and potentially death.[2][6] This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Two pairs of nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended for handling highly toxic compounds. |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 compliant | Protects against splashes, aerosols, and airborne particles.[6] |
| Body Protection | Disposable Gown | Solid-front, long-sleeved with tight-fitting cuffs | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling powder outside of a fume hood | Prevents inhalation of the powdered form of this compound.[6] |
| Foot Protection | Closed-toe Shoes | Shoes covering the entire foot | Protects feet from spills and falling objects.[6] |
Operational Plan: Handling Procedures
All handling of this compound, particularly in its powdered form, should occur within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation risk.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent bench paper.
-
Weighing : When weighing powdered this compound, use a balance inside a chemical fume hood or a ventilated enclosure.[6]
-
Solution Preparation : To avoid generating dust or aerosols, slowly add the solvent to the powdered this compound.[6]
-
Storage : Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area.[6] Access should be restricted by storing it in a locked cabinet or refrigerator.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
